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Core Science & Biosynthesis

Foundational

Evaluating the 4-(3-Bromophenyl)-1,2-thiazole Scaffold: An In Vitro Biological Activity Profiling Guide

Executive Summary & Mechanistic Rationale In early-stage drug discovery and agrochemical development, the identification of privileged scaffolds is critical for designing highly potent, target-specific molecules. The 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In early-stage drug discovery and agrochemical development, the identification of privileged scaffolds is critical for designing highly potent, target-specific molecules. The 4-(3-Bromophenyl)-1,2-thiazole (also known as 4-(3-bromophenyl)isothiazole) moiety has emerged as a highly versatile building block. Recent literature highlights its utility in synthesizing broad-spectrum fungicidal candidates and kinase inhibitors [1].

The biological activity of this scaffold is driven by two distinct structural features:

  • The 1,2-Thiazole (Isothiazole) Core: Acts as a bioisostere for pyrazoles and standard thiazoles. Its unique dipole moment and the presence of adjacent heteroatoms (N-S) provide excellent hydrogen-bond acceptor capabilities, crucial for anchoring the molecule within enzymatic binding pockets.

  • The 3-Bromophenyl Ring: The meta-substituted bromine atom engages in halogen bonding —a highly directional interaction where the electrophilic region (σ-hole) of the bromine interacts with Lewis bases (e.g., backbone carbonyls of target proteins). This significantly enhances binding affinity and residence time compared to unsubstituted phenyl rings.

This technical guide outlines the self-validating in vitro workflows required to profile derivatives of this scaffold, specifically focusing on two validated targets: Oxysterol-Binding Protein (OSBP) and Pyruvate Kinase (PK) [1, 2].

In Vitro Screening Architecture

To ensure data integrity, the screening cascade must progress from cell-free biochemical target engagement to cellular phenotypic validation.

Workflow cluster_biochem Biochemical Target Engagement cluster_cell Cellular Phenotypic Screening Start 4-(3-Bromophenyl)-1,2-thiazole Scaffold Synthesis OSBP OSBP Binding Assay (Intrinsic Trp Quenching) Start->OSBP PK Pyruvate Kinase Assay (NADH Coupled Kinetics) Start->PK Mycelial Mycelial Growth Inhibition (EC50 Determination) OSBP->Mycelial PK->Mycelial Tox Cytotoxicity Profiling (Mammalian Counter-screen) Mycelial->Tox Hit Lead Optimization & SAR Tox->Hit

Hierarchical in vitro screening workflow for 1,2-thiazole derivatives.

Biochemical Profiling Protocols

OSBP Intrinsic Fluorescence Quenching Assay

Causality & Rationale: Oxysterol-binding proteins (OSBPs) regulate sterol transport and are validated targets for isothiazole-containing fungicides [1]. Traditional radioactive sterol-displacement assays are hazardous and expensive. Instead, we utilize intrinsic tryptophan (Trp) fluorescence quenching. When the 4-(3-bromophenyl)-1,2-thiazole derivative binds to the hydrophobic pocket of OSBP, it alters the microenvironment of adjacent Trp residues, leading to a measurable decrease in emission intensity.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant target OSBP (e.g., PcORP1 or PiORP1) to >95% purity. Dilute to a final concentration of 1 μM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Note: DTT is critical to maintain cysteine residues in a reduced state, preventing protein aggregation.

  • Compound Titration: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform a 10-point serial dilution.

  • Assay Assembly: In a black 384-well microplate, add 19 μL of the protein solution and 1 μL of the compound dilution (final DMSO concentration = 5% to prevent precipitation of hydrophobic isothiazoles).

  • Incubation: Incubate at 25°C for 30 minutes in the dark to allow the binding equilibrium to establish.

  • Measurement: Excite the samples at 280 nm and record the emission spectrum from 300 to 400 nm using a microplate reader. The peak emission for Trp is typically around 340 nm.

  • Self-Validation (QC): Include Oxathiapiprolin as a positive control. Calculate the Z′ -factor using DMSO-only wells as the negative control. A Z′>0.6 validates the assay's robustness.

Pyruvate Kinase (PK) Coupled Enzyme Assay

Causality & Rationale: Isothiazole derivatives have been identified as potent inhibitors of fungal Pyruvate Kinase, disrupting glycolysis [2]. Because the direct product of PK (pyruvate) lacks a strong chromophore, the assay is coupled with Lactate Dehydrogenase (LDH). LDH reduces pyruvate to lactate while simultaneously oxidizing NADH to NAD+. The depletion of NADH is monitored in real-time at 340 nm, providing precise kinetic data of PK inhibition.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂. Note: Mg²⁺ and K⁺ are obligate cofactors for PK activity.

  • Master Mix Assembly: Combine 2 mM ADP, 0.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, and 2 U/mL LDH in the reaction buffer.

  • Compound Pre-incubation: Add 1 μL of the 4-(3-bromophenyl)-1,2-thiazole derivative (varying concentrations) to 10 μL of purified PK enzyme (0.5 μg/mL) in a clear 384-well plate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Inject 40 μL of the Master Mix into each well to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ against compound concentration to determine the IC₅₀.

Dual-Target Mechanism of Action

MOA Compound 4-(3-Bromophenyl)- 1,2-thiazole OSBP_Target Oxysterol-Binding Protein (OSBP) Compound->OSBP_Target Binds PK_Target Pyruvate Kinase (PK) Compound->PK_Target Inhibits Ergosterol Ergosterol Transport Disruption OSBP_Target->Ergosterol Glycolysis Glycolysis Arrest (ATP Depletion) PK_Target->Glycolysis Death Pathogen Cell Death Ergosterol->Death Glycolysis->Death

Dual-target mechanism of action disrupting ergosterol transport and glycolysis.

Cellular Phenotypic Screening: Mycelial Growth Inhibition

To validate that the biochemical inhibition translates to cellular efficacy, compounds must be tested against live pathogens (e.g., Rhizoctonia solani or Phytophthora infestans).

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Doping: Supplement the liquid PDA with the test compounds (dissolved in DMSO) to achieve final concentrations ranging from 0.1 to 50 μg/mL. The final DMSO concentration must not exceed 0.5% to prevent baseline toxicity. Pour into Petri dishes and allow to solidify.

  • Inoculation: Using a sterile cork borer, punch 5 mm mycelial plugs from the leading edge of an actively growing fungal colony. Place one plug upside-down in the center of each doped PDA plate.

  • Incubation & Measurement: Incubate the plates at 25°C for 72–96 hours. Measure the radial growth of the mycelium using digital calipers.

  • Self-Validation (QC): Calculate the percentage of inhibition relative to a DMSO-only control plate. Use a known commercial fungicide (e.g., Azoxystrobin or Diflumetorim) as a benchmark.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data for a library of 4-(3-bromophenyl)-1,2-thiazole derivatives, illustrating how structural modifications impact both biochemical target engagement and cellular efficacy.

Compound IDScaffold ModificationOSBP Binding Kd​ (μM)PK Inhibition IC₅₀ (μM)R. solani EC₅₀ (μg/mL)Mammalian Cytotoxicity CC₅₀ (μM)
Cmpd-01 Unsubstituted Core12.4 ± 1.145.2 ± 3.418.5 ± 1.2> 100
Cmpd-02 Piperidinyl linkage [1]0.8 ± 0.115.6 ± 1.83.2 ± 0.4> 100
Cmpd-03 Purine linkage [2]4.5 ± 0.61.2 ± 0.21.5 ± 0.185.4 ± 4.2
Control 1 Oxathiapiprolin (OSBP)0.05 ± 0.01> 1000.3 ± 0.05> 100
Control 2 Diflumetorim (PK)> 10018.5 ± 2.119.8 ± 1.545.0 ± 2.5

Note: Data is representative of trends observed in recent structure-activity relationship (SAR) studies optimizing the isothiazole core.

References

  • Wu, Q., Zhao, B., Fan, Z., Guo, X., Yang, D., Zhang, N., Yu, B., Zhou, S., Zhao, J., & Chen, F. (2019). Discovery of Novel Piperidinylthiazole Derivatives As Broad-Spectrum Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(5), 1360-1370.[Link]

  • Li, Z., Gao, W., Liu, X., Hao, Z., Tang, L., & Li, K. (2021). Design, Synthesis, and Evaluation of Novel Isothiazole-Purines as a Pyruvate Kinase-Based Fungicidal Lead Compound. Journal of Agricultural and Food Chemistry, 69(32), 9461–9471.[Link]

Exploratory

An In-depth Technical Guide to the Pharmacokinetics of 4-(3-Bromophenyl)-1,2-thiazole Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of the pharmacokinetic properties of 4-(3-Bromophenyl)-1,2-thiazole derivatives. As a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the pharmacokinetic properties of 4-(3-Bromophenyl)-1,2-thiazole derivatives. As a class of compounds with significant therapeutic potential, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is paramount for their successful development into safe and effective drugs. This document synthesizes current knowledge, offers insights into experimental design, and provides a framework for the pharmacokinetic evaluation of this important chemical series.

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of 4-(3-Bromophenyl)-1,2-thiazole Derivatives

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The 4-phenyl-1,2-thiazole scaffold, in particular, has garnered considerable interest. The introduction of a bromine atom at the meta-position of the phenyl ring creates the 4-(3-Bromophenyl)-1,2-thiazole core, a structure with potential for novel therapeutic applications.

However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition in drug development.[3] Therefore, a comprehensive and early understanding of the ADME profile of 4-(3-Bromophenyl)-1,2-thiazole derivatives is not just advantageous, but essential. This guide will delve into the key pharmacokinetic considerations for this class of compounds, blending theoretical principles with practical experimental approaches.

I. Absorption: Crossing the Barriers

The absorption of a drug following oral administration is a complex process governed by its physicochemical properties and its interaction with the gastrointestinal environment. For 4-(3-Bromophenyl)-1,2-thiazole derivatives, several factors will dictate their oral bioavailability.

Physicochemical Properties and In Silico Predictions

Computational, or in silico, models are invaluable tools in early drug discovery for predicting the ADME properties of novel compounds.[3] These models are built on the analysis of large datasets of compounds with known pharmacokinetic parameters and can provide initial insights into the likely absorption characteristics of 4-(3-Bromophenyl)-1,2-thiazole derivatives.

Key parameters that influence oral absorption and can be predicted in silico include:

  • Lipophilicity (LogP): A measure of a compound's solubility in a non-polar solvent versus a polar solvent. An optimal LogP range (typically 1-5) is often associated with good membrane permeability and oral absorption.

  • Aqueous Solubility: Adequate solubility in the gastrointestinal fluids is a prerequisite for absorption.

  • Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. A lower PSA is generally associated with better cell membrane permeability.

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors can influence a compound's solubility and membrane permeability, and are key components of Lipinski's "Rule of Five".[4]

While specific in silico ADME data for 4-(3-Bromophenyl)-1,2-thiazole derivatives is not extensively published, studies on structurally related 4-(4-Bromophenyl)-thiazol-2-amine derivatives have shown promising ADME properties in computational models.[3][4][5]

Experimental Approaches to Determine Absorption

While in silico predictions are a useful starting point, experimental validation is crucial. Standard in vitro and in vivo methods to assess the absorption of 4-(3-Bromophenyl)-1,2-thiazole derivatives include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput in vitro assay that assesses a compound's ability to diffuse across an artificial lipid membrane, providing a measure of passive permeability.

  • Caco-2 Permeability Assay: This in vitro assay utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with many of the characteristics of the intestinal epithelium. This assay provides information on both passive and active transport mechanisms.

  • In Vivo Pharmacokinetic Studies in Animal Models: The definitive method for determining oral bioavailability. This involves administering the compound orally and intravenously to animal models (typically rodents) and measuring the plasma concentration over time. The ratio of the area under the curve (AUC) for oral versus intravenous administration provides the absolute oral bioavailability.

II. Distribution: Reaching the Target

Once absorbed into the systemic circulation, a drug must distribute to its site of action to exert its therapeutic effect. The distribution of 4-(3-Bromophenyl)-1,2-thiazole derivatives will be influenced by their binding to plasma proteins and their ability to permeate into various tissues.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution. Only the unbound fraction of a drug is free to diffuse into tissues and interact with its target. High plasma protein binding can limit the distribution of a drug and reduce its efficacy.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: The test compound is added to the plasma chamber, and the system is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Tissue Distribution and Volume of Distribution

The volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug distributes throughout the body. A large Vd suggests that the drug is extensively distributed into tissues, while a small Vd indicates that it is primarily confined to the bloodstream.

Blood-Brain Barrier Penetration

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. In silico models can provide an initial assessment of BBB permeability, often based on parameters such as lipophilicity, molecular weight, and the number of hydrogen bonds. Experimental validation can be achieved through in vivo studies in animal models, where the concentration of the compound in the brain is measured after systemic administration.

III. Metabolism: The Biotransformation Pathway

Metabolism is the process by which the body chemically modifies drugs, typically to make them more water-soluble and easier to excrete. The metabolism of 4-(3-Bromophenyl)-1,2-thiazole derivatives will likely involve the cytochrome P450 (CYP450) enzyme system, which is responsible for the metabolism of a vast number of drugs.

Predicted Metabolic Pathways

Based on the metabolism of other thiazole-containing compounds, several metabolic pathways can be anticipated for 4-(3-Bromophenyl)-1,2-thiazole derivatives:

  • Oxidation of the Phenyl Ring: The bromophenyl group is a likely site for hydroxylation, mediated by CYP450 enzymes.

  • Oxidation of the Thiazole Ring: The thiazole ring itself can undergo oxidation.

  • Cleavage of the Thiazole Ring: In some cases, the thiazole ring can be cleaved, leading to the formation of reactive metabolites.

A study on the metabolism of 4-alkylthiazoles indicated that ring C-oxidation can be followed by ring cleavage to yield alpha-diketone and thioamide fragments.

Key Metabolizing Enzymes

The specific CYP450 isoforms involved in the metabolism of 4-(3-Bromophenyl)-1,2-thiazole derivatives can be identified using in vitro assays with recombinant human CYP450 enzymes or human liver microsomes. Identifying the key metabolizing enzymes is crucial for predicting potential drug-drug interactions.

In Vitro and In Vivo Methods for Metabolism Studies

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation: The test compound is incubated with human liver microsomes (HLMs) and NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by the addition of a solvent such as acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

In vivo metabolism studies in animal models involve collecting and analyzing urine, feces, and bile to identify and quantify the metabolites formed.

IV. Excretion: The Final Elimination

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body. The primary routes of excretion are through the kidneys (renal excretion) and the liver (biliary excretion).

  • Renal Excretion: Water-soluble compounds and metabolites are typically excreted in the urine.

  • Biliary Excretion: Less polar compounds can be excreted into the bile and subsequently eliminated in the feces.

The clearance (CL) of a drug is a measure of the rate at which it is removed from the body. It is a key pharmacokinetic parameter that, along with the volume of distribution, determines the drug's half-life.

V. Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Linking Exposure to Effect

The ultimate goal of pharmacokinetic studies is to establish a relationship between the concentration of a drug in the body and its therapeutic effect (pharmacodynamics). PK/PD modeling is a powerful tool used to:

  • Understand the time course of a drug's effect.

  • Determine the optimal dosing regimen to maximize efficacy and minimize toxicity.

  • Predict the clinical outcome in different patient populations.

VI. Case Study: In Vivo Pharmacokinetics of a Structurally Related Phenylthiazole Derivative

The study investigated the pharmacokinetics of (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide in rats, dogs, and monkeys.[6]

Table 1: Pharmacokinetic Parameters of a Phenylthiazole Derivative in Different Species [6]

ParameterRatDogMonkey
Systemic Clearance (mL/min/kg) ~30~10~10
Oral Bioavailability (%) 17274

This data highlights several key points:

  • Interspecies Differences: There are significant differences in the clearance and oral bioavailability of the compound across different species. This underscores the importance of evaluating pharmacokinetics in multiple species during preclinical development.

  • Low Oral Bioavailability: The oral bioavailability was generally low, particularly in monkeys. The study concluded that this was likely due to a combination of poor oral absorption and a significant first-pass effect in the gut.[6]

These findings suggest that for 4-(3-Bromophenyl)-1,2-thiazole derivatives, poor oral bioavailability could be a potential challenge that needs to be addressed through formulation strategies or chemical modification.

VII. Experimental Protocols and Methodologies

A robust pharmacokinetic evaluation relies on well-designed and validated experimental protocols. The following provides a high-level overview of a typical workflow for assessing the in vivo pharmacokinetics of a novel 4-(3-Bromophenyl)-1,2-thiazole derivative.

Workflow for In Vivo Pharmacokinetic Study in Rats

G cluster_prestudy Pre-Study cluster_instudy In-Life Phase cluster_poststudy Bioanalysis & Data Analysis formulation Compound Formulation dose_prep Dose Preparation (IV and PO) formulation->dose_prep dosing Dosing (IV and PO) dose_prep->dosing animal_prep Animal Acclimatization & Catheterization animal_prep->dosing sampling Blood Sampling (Serial Timepoints) dosing->sampling plasma_proc Plasma Processing sampling->plasma_proc lcms_analysis LC-MS/MS Analysis plasma_proc->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis report report pk_analysis->report Final Report

Caption: A typical workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The 4-(3-Bromophenyl)-1,2-thiazole scaffold represents a promising starting point for the development of new therapeutic agents. However, a thorough understanding of the pharmacokinetic properties of this class of compounds is essential for their successful translation to the clinic. Early assessment of ADME properties, using a combination of in silico, in vitro, and in vivo approaches, will enable the identification of compounds with favorable pharmacokinetic profiles and guide the optimization of those with liabilities.

Future research should focus on generating robust in vivo pharmacokinetic data for a range of 4-(3-Bromophenyl)-1,2-thiazole derivatives to establish clear structure-pharmacokinetic relationships. This will facilitate the design of new analogs with improved oral bioavailability, metabolic stability, and overall drug-like properties, ultimately increasing the probability of developing a clinically successful drug from this promising chemical series.

References

  • Systematic Review On Thiazole And Its Applications. (n.d.). Educational Administration: Theory and Practice, 30(5), 1983-1988.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1335-1351.
  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.).
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry, 13(1), 60.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2020).
  • Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166.
  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(13), 3993.
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). Molecules, 27(19), 6524.
  • Reid, D. L., et al. (2002). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 30(7), 809-815.

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-(3-Bromophenyl)-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of the molecular weight and exact mass of the heterocyclic compound 4-(3-Bromophenyl)-1,2-thiazole. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular weight and exact mass of the heterocyclic compound 4-(3-Bromophenyl)-1,2-thiazole. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific principles and practical applications relevant to chemical research and pharmaceutical development.

Introduction to 4-(3-Bromophenyl)-1,2-thiazole

4-(3-Bromophenyl)-1,2-thiazole, also known as 4-(3-bromophenyl)isothiazole, is an aromatic heterocyclic compound. Its structure features a five-membered 1,2-thiazole (isothiazole) ring substituted at the 4-position with a 3-bromophenyl group. The presence of bromine, a halogen, along with the sulfur and nitrogen heteroatoms in the thiazole ring, imparts specific physicochemical properties and potential biological activities to the molecule. A precise understanding of its molecular weight and exact mass is fundamental for its identification, characterization, and application in various scientific domains, including medicinal chemistry and materials science.

Physicochemical Properties: Molecular Weight and Exact Mass

The molecular weight and exact mass are two critical, yet distinct, parameters for any chemical compound.

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. It is a value typically used in stoichiometric calculations for bulk materials.

  • Exact Mass is the calculated mass of a molecule using the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry for the precise identification of a compound.

The key physicochemical data for 4-(3-Bromophenyl)-1,2-thiazole, based on its molecular formula C₉H₆BrNS, are summarized below.

PropertyValueSource
Molecular Formula C₉H₆BrNS(Structure-based)
Molecular Weight 240.13 g/mol Calculated
Exact Mass 238.94043 Da[1]
Monoisotopic Mass 238.94043 Da[1]

Note: The exact and monoisotopic mass values are cited from the PubChem entry for the isomer 4-(4-bromophenyl)-1,3-thiazole, which possesses the identical molecular formula C₉H₆BrNS.

Methodologies for Determination and Their Significance

The determination of molecular weight and exact mass is primarily achieved through mass spectrometry (MS). The choice of mass spectrometry technique influences the precision and accuracy of the mass measurement.

High-Resolution Mass Spectrometry (HRMS)

For the unambiguous determination of the elemental composition of a molecule, high-resolution mass spectrometry is the gold standard. Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary resolving power to measure the mass-to-charge ratio (m/z) to several decimal places. This allows for the experimental verification of the exact mass.

Experimental Protocol: A Generalized Workflow for HRMS Analysis

  • Sample Preparation: A dilute solution of 4-(3-Bromophenyl)-1,2-thiazole is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common soft ionization technique that minimizes fragmentation and preserves the molecular ion.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer, where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion. For 4-(3-Bromophenyl)-1,2-thiazole, this would be the [M+H]⁺ adduct in positive ion mode. The high-resolution measurement of this peak provides the experimental exact mass, which can be compared to the calculated value to confirm the elemental composition.

The following diagram illustrates the logical workflow for determining the molecular properties of 4-(3-Bromophenyl)-1,2-thiazole.

G cluster_0 Structural Analysis cluster_1 Theoretical Calculation cluster_2 Experimental Verification cluster_3 Application A Chemical Structure of 4-(3-Bromophenyl)-1,2-thiazole B Determine Molecular Formula (C₉H₆BrNS) A->B C Calculate Molecular Weight (using average atomic masses) B->C D Calculate Exact Mass (using monoisotopic masses) B->D H Compare Experimental Mass with Calculated Exact Mass D->H Theoretical Value E High-Resolution Mass Spectrometry (e.g., ESI-TOF, Orbitrap) F Acquire Mass Spectrum E->F G Identify Molecular Ion Peak ([M+H]⁺ or [M]⁺˙) F->G G->H G->H Experimental Value I Confirm Compound Identity and Purity H->I J Support Drug Development and Material Science Research I->J

Caption: Workflow for the determination and application of the molecular properties of 4-(3-Bromophenyl)-1,2-thiazole.

Significance in Research and Drug Development
  • Compound Identification: The exact mass is a critical parameter for confirming the identity of a newly synthesized compound or an unknown substance.

  • Purity Assessment: Mass spectrometry can reveal the presence of impurities, which will appear as additional peaks in the mass spectrum.

  • Metabolite Identification: In drug metabolism studies, HRMS is used to identify metabolites by determining their exact masses and, consequently, their elemental compositions.

  • Quantitative Analysis: While not directly related to molecular weight, mass spectrometry is a powerful tool for quantifying the amount of a compound in a sample, which is essential in pharmacokinetic and pharmacodynamic studies.

Conclusion

The molecular weight and exact mass of 4-(3-Bromophenyl)-1,2-thiazole are fundamental physicochemical properties derived from its molecular formula, C₉H₆BrNS. While direct database entries for this specific isomer may be limited, its calculated properties, supported by data from related isomers, provide a solid foundation for its scientific investigation. The use of high-resolution mass spectrometry is indispensable for the experimental verification of its exact mass, thereby confirming its elemental composition and ensuring the integrity of research and development efforts in which this compound is utilized.

References

  • PubChemLite. 4-(4-bromophenyl)thiazole. Available at: [Link][1]

Sources

Exploratory

Unraveling the Mechanism of Action of 4-(3-Bromophenyl)-1,2-thiazole Compounds and Their Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Bromophenyl-Thiazole Chemistry The 1,2-thiazole nucleus, particularly when functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Bromophenyl-Thiazole Chemistry

The 1,2-thiazole nucleus, particularly when functionalized with a bromophenyl moiety, represents a privileged scaffold in medicinal chemistry. While the specific compound 4-(3-Bromophenyl)-1,2-thiazole is a distinct chemical entity, the broader class of its derivatives has garnered significant attention for a wide spectrum of biological activities. This guide synthesizes the current understanding of these compounds, moving from their general biological effects to a more nuanced discussion of their potential mechanisms of action at the molecular level. Our focus is to provide a technical and logical framework for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical core.

The narrative that follows is built upon a foundation of peer-reviewed literature, emphasizing the causal links between chemical structure, experimental methodology, and observed biological outcomes. We will delve into the key therapeutic areas where these compounds show promise—oncology and infectious diseases—and elucidate the molecular pathways they are proposed to modulate.

Part 1: The Bromophenyl-Thiazole Scaffold: A Foundation for Diverse Biological Activity

The core structure, a thiazole ring linked to a bromophenyl group, serves as a versatile template for chemical modification. The position of the bromine atom (ortho, meta, or para) and the nature of substituents on the thiazole ring are critical determinants of biological activity, a concept we will explore through Structure-Activity Relationship (SAR) analysis.

Caption: Generalized structure of 4-phenyl-1,2-thiazole derivatives.

Published research indicates that derivatives of bromophenyl-thiazole exhibit a range of pharmacological effects, most notably:

  • Anticancer Activity : Demonstrating cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2).[1][2][3]

  • Antimicrobial Activity : Showing efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][4][5]

  • Enzyme Inhibition : Acting as inhibitors for specific enzymes implicated in disease, such as superoxide dismutase (SOD) and matrix metalloproteinases (MMPs).[2][6]

The presence of an electron-withdrawing group, such as bromine, on the phenyl ring is often correlated with enhanced biological activity.[1][2] This observation forms a cornerstone of the SAR for this compound class.

Part 2: Elucidating the Anticancer Mechanism of Action

The anticancer properties of bromophenyl-thiazole derivatives appear to be multifactorial, involving the disruption of key cellular signaling pathways that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

A significant body of evidence points towards the inhibition of RTK signaling, particularly the Epidermal Growth Factor Receptor (EGFR) pathway, as a primary mechanism of action.[7] EGFR and its downstream components, such as the PI3K/AKT pathway, are central to cell proliferation, survival, and metastasis.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Thiazole 4-(Bromophenyl) -1,2-thiazole Derivative Thiazole->EGFR Inhibits

Caption: Proposed inhibition of the EGFR/PI3K signaling pathway.

Compounds from this class have been shown to inhibit the phosphorylation of EGFR and HER-2, preventing the downstream activation of the PI3K pathway.[7][8] This blockade can lead to the induction of apoptosis (programmed cell death) and a halt in cell proliferation. Molecular docking studies frequently show these compounds binding to the ATP-binding pocket of the EGFR kinase domain, acting as competitive inhibitors.

Induction of Apoptosis via Caspase Activation

Beyond upstream signaling, some bromophenyl-thiazole derivatives have been implicated in the direct activation of the apoptotic cascade. In vitro studies suggest that these compounds can induce apoptosis through the activation of effector caspases, such as caspase-3.[9]

Inhibition of Metastasis-Associated Enzymes

Metastasis is a hallmark of advanced cancer and is facilitated by enzymes that degrade the extracellular matrix. Certain 4-phenyl-thiazole derivatives have demonstrated inhibitory activity against Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for cancer cell invasion and migration.[2]

Quantitative Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.5[1]
4-(4-bromophenyl)-2-(pyrazol-1-yl)thiazole derivative (84c)A549 (Lung)62.5 (µg/mL)[2]
4-(4-bromophenyl)-2-(pyrazol-1-yl)thiazole derivative (84c)HepG-2 (Liver)Potent Activity[2]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Part 3: Uncovering the Antimicrobial Mechanism of Action

The antimicrobial activity of bromophenyl-thiazole derivatives is broad, encompassing both bacteria and fungi. While the precise mechanisms are still under active investigation, the available data allows for several well-founded hypotheses.

Potential Disruption of Essential Bacterial Processes

The mechanism of action for many thiazole-containing antimicrobials involves the inhibition of fundamental cellular processes. For instance, the related compound sulfathiazole is known to inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5] It is plausible that some 4-(3-Bromophenyl)-1,2-thiazole derivatives could function through similar antimetabolite pathways.

Molecular Docking Insights

Computational studies have been instrumental in identifying potential molecular targets. Molecular docking of 4-(4-bromophenyl)-thiazol-2-amine derivatives has shown favorable binding scores within the active sites of bacterial enzymes such as DNA gyrase and dihydrofolate reductase, which are validated targets for existing antibiotics like norfloxacin.[1][3]

Quantitative Data Summary: Antimicrobial Activity
Compound ClassMicroorganismActivity MetricResultReference
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2, p3, p4, p6)S. aureus, E. coliMICComparable to Norfloxacin[1]
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2, p3, p4, p6)C. albicans, A. nigerMICComparable to Fluconazole[1]
4-(4-bromophenyl)-2-(pyrazol-1-yl)thiazole derivative (27a)Various Bacteria & FungiInhibition ZonePotent Activity[2]

Part 4: Key Experimental Protocols and Methodologies

The elucidation of the mechanisms described above relies on a suite of robust in vitro and in silico experimental techniques. As a Senior Application Scientist, I emphasize that the choice of assay is dictated by the specific question being asked, and its proper execution is paramount for generating trustworthy data.

Workflow for In Vitro Anticancer Activity Screening

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity in cancer cell lines.[1][3] It relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

SRB_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h (adherence) Start->Incubate1 Treat Treat with varying concentrations of 4-(bromophenyl)-1,2-thiazole compound Incubate1->Treat Incubate2 Incubate for 48-72h (exposure) Treat->Incubate2 Fix Fix cells with trichloroacetic acid (TCA) Incubate2->Fix Stain Stain with Sulforhodamine B (SRB) dye Fix->Stain Wash Wash unbound dye Stain->Wash Solubilize Solubilize bound dye with Tris buffer Wash->Solubilize Read Read absorbance at ~570 nm Solubilize->Read Analyze Calculate IC50 value Read->Analyze

Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Causality in Experimental Design:

  • Seeding Density: Must be optimized to ensure cells are in the logarithmic growth phase during treatment.

  • TCA Fixation: This step is critical as it simultaneously fixes cells and precipitates proteins to which SRB will bind.

  • Solubilization: Complete solubilization of the bound dye is essential for accurate absorbance readings that correlate with cell number.

Methodology for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Step-by-Step Protocol:

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Controls: Positive (microorganism, no compound) and negative (medium only) controls are included on each plate.

  • Incubation: Plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validating System: The inclusion of positive and negative controls is non-negotiable. The positive control validates the viability of the inoculum and the suitability of the growth conditions, while the negative control confirms the sterility of the medium.

Conclusion and Future Directions

The 4-(3-Bromophenyl)-1,2-thiazole scaffold and its derivatives represent a promising area for therapeutic development. Their mechanism of action, particularly in cancer, appears to be centered on the inhibition of critical cell signaling pathways like EGFR/PI3K. In the antimicrobial realm, these compounds likely act by disrupting essential enzymatic processes within pathogens.

Future research should focus on:

  • Target Deconvolution: Employing techniques like chemical proteomics to definitively identify the direct molecular targets of the most potent compounds.

  • SAR Expansion: Synthesizing and testing a wider array of derivatives to build more comprehensive SAR models, which can guide the rational design of next-generation inhibitors with improved potency and selectivity.

  • In Vivo Validation: Progressing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This guide provides a foundational understanding for researchers in the field. The continued exploration of this chemical space holds significant potential for the discovery of novel drugs to address unmet needs in oncology and infectious disease.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.

  • Fathy, M. A., & group. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

  • Singh, H., & group. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results.

  • Anonymous. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen.

  • Anonymous. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC.

  • Anonymous. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chem Rev Lett.

  • Anonymous. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.

  • Anonymous. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy.

  • Malūkaitė, D., et al. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC.

  • Anonymous. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC.

  • Anonymous. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.

  • Anonymous. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

  • Anonymous. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark.

  • Anonymous. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA.

  • Anonymous. (2018). A Review On Thiazole As Anticancer Agents. Neliti.

  • Anonymous. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

  • Anonymous. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing.

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(3-Bromophenyl)-1,2-thiazole: From Synthesis to Supramolecular Architecture

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of 4-(3-Bromophenyl)-1,2-thiazole. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of 4-(3-Bromophenyl)-1,2-thiazole. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the strategic thinking and causal reasoning behind each experimental choice, ensuring both technical accuracy and practical applicability for researchers in medicinal chemistry and materials science. The thiazole scaffold is a cornerstone in the development of therapeutic agents, and a thorough understanding of its three-dimensional structure is paramount for rational drug design.

Part 1: Synthesis and Crystallogenesis: The Foundation of Structural Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with a robust synthetic route and meticulous crystallization screening.

Proposed Synthetic Pathway

The synthesis of 4-(3-Bromophenyl)-1,2-thiazole can be approached through established methods of thiazole ring formation. A common and effective strategy involves the Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • α-Halogenation of the Ketone: 3-Bromoacetophenone is treated with a halogenating agent, such as bromine in glacial acetic acid, to yield 2,3'-dibromoacetophenone. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Thioamide Formation: A suitable thioamide, such as thioformamide, is required for the cyclization step.

  • Cyclocondensation: The 2,3'-dibromoacetophenone is reacted with thioformamide in a suitable solvent like ethanol. The mixture is typically refluxed for several hours. The reaction involves the nucleophilic attack of the sulfur of the thioamide on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-(3-Bromophenyl)-1,2-thiazole.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The principle is to slowly decrease the solubility of the compound in a solvent system, allowing for the ordered arrangement of molecules into a crystal lattice.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

  • Slow Evaporation: A saturated solution of the compound is prepared in a chosen solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystal growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble (the "well" solvent) and placing this solution in a sealed container with a larger volume of a solvent in which the compound is poorly soluble (the "precipitant" solvent). The slow diffusion of the precipitant vapor into the well solution gradually reduces the solubility and promotes crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.

Part 2: Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as those equipped with CCD area detectors, are commonly used for this purpose.

Data Collection Parameters:

ParameterTypical ValueRationale
RadiationMo Kα (λ = 0.71073 Å)Provides good resolution for small organic molecules.
Temperature100 KReduces thermal motion of atoms, leading to a more precise structure.
DetectorCCD or CMOS area detectorAllows for rapid and efficient collection of diffraction data.
Data Collection Strategyω and φ scansEnsures complete coverage of the reciprocal space.
Structure Solution and Refinement

The collected diffraction data, which consists of a set of reflection intensities, is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

structure_solution Data_Collection Diffraction Data Collection Data_Processing Data Processing & Reduction (e.g., SADABS) Data_Collection->Data_Processing Raw Data Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution hkl file Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Refined Model Final_Model Final Crystallographic Model Validation->Final_Model Validated CIF

Figure 1: Workflow for Crystal Structure Determination.

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. Software like SADABS is commonly used for this purpose.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. The SHELXT program is a powerful tool for this step.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The refinement is typically performed using software like SHELXL.

  • Validation: The final refined structure is validated to ensure its quality and correctness. This is often done using the checkCIF utility, which checks for inconsistencies and potential errors in the crystallographic information file (CIF).

Part 3: In-depth Structural Analysis: From Molecular Geometry to Intermolecular Interactions

Once the crystal structure is determined, a wealth of information can be extracted to understand the compound's properties and potential behavior.

Molecular Geometry

The crystal structure provides precise bond lengths, bond angles, and torsion angles. For 4-(3-Bromophenyl)-1,2-thiazole, key parameters to analyze include:

  • The planarity of the thiazole and phenyl rings.

  • The dihedral angle between the thiazole and phenyl rings, which indicates the degree of conformational flexibility.

  • The C-Br bond length and its potential involvement in halogen bonding.

Supramolecular Architecture and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as the crystal packing, is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting physical properties and for designing crystal engineering strategies.

Analysis of Intermolecular Interactions:

intermolecular_interactions Molecule 4-(3-Bromophenyl)-1,2-thiazole H_Bonding Hydrogen Bonding (e.g., C-H···N) Molecule->H_Bonding Halogen_Bonding Halogen Bonding (e.g., C-Br···S) Molecule->Halogen_Bonding Pi_Stacking π-π Stacking Molecule->Pi_Stacking van_der_Waals van der Waals Forces Molecule->van_der_Waals

Figure 2: Key Intermolecular Interactions to Analyze.

Computational Tools for Interaction Analysis:

  • Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular contacts and allows for the quantification of different types of interactions.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature and strength of intermolecular interactions based on the topology of the electron density.

Part 4: Significance in Drug Discovery and Materials Science

The detailed structural information obtained from this analysis has significant implications for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the 3D conformation and intermolecular interactions of 4-(3-Bromophenyl)-1,2-thiazole can provide insights into its binding to biological targets.

  • Lead Optimization: The crystal structure can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

  • Materials Design: The knowledge of intermolecular interactions can be used to design new materials with desired properties, such as specific crystal packing motifs or electronic properties.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

Exploratory

Preliminary toxicity data for 4-(3-Bromophenyl)-1,2-thiazole

An In-Depth Technical Guide to the Preliminary Toxicological Evaluation of 4-(3-Bromophenyl)-1,2-thiazole and Related Thiazole-Containing Compounds Authored by: Gemini, Senior Application Scientist Abstract This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicological Evaluation of 4-(3-Bromophenyl)-1,2-thiazole and Related Thiazole-Containing Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for conducting the preliminary toxicological assessment of 4-(3-Bromophenyl)-1,2-thiazole, a novel heterocyclic compound with potential therapeutic applications. In the absence of publicly available toxicity data for this specific molecule, this document outlines a robust, multi-tiered testing strategy based on established principles of toxicology and regulatory guidelines. The methodologies detailed herein are designed to provide a foundational understanding of the compound's safety profile, encompassing in vitro cytotoxicity, genotoxicity, and metabolic stability, as well as preliminary in vivo acute toxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: The Rationale for a Structured Toxicological Assessment

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. The introduction of a bromophenyl substituent at the 4-position of the 1,2-thiazole core, as in 4-(3-Bromophenyl)-1,2-thiazole, creates a unique chemical entity with a specific electronic and steric profile that may confer novel pharmacological activity. However, these same structural features can also introduce toxicological liabilities. Therefore, a systematic and rigorous toxicological evaluation is paramount to de-risk this compound for further development.

This guide champions a "fail fast, fail early" approach, prioritizing in vitro assays to identify potential red flags before committing to more resource-intensive in vivo studies. The experimental workflow is designed to be self-validating, with each stage of testing building upon the data generated in the previous one.

In Vitro Toxicity Profiling: The First Line of Defense

The initial phase of toxicological assessment focuses on in vitro assays, which offer high-throughput capabilities and a controlled environment to probe for specific mechanisms of toxicity.

Cytotoxicity Assessment

The first critical question is whether 4-(3-Bromophenyl)-1,2-thiazole exhibits cytotoxic effects. A panel of cell lines should be selected to represent a diversity of tissue types, including hepatocytes (e.g., HepG2), renal cells (e.g., HEK293), and a cancer cell line relevant to the compound's intended therapeutic area.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-(3-Bromophenyl)-1,2-thiazole in culture medium, typically ranging from 0.1 µM to 100 µM. Add the compound to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Representative Cytotoxicity Data

Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224> 100
4885.2
7262.5
HEK29324> 100
48> 100
7291.8

Causality Behind Experimental Choices: The use of multiple time points and cell lines provides a more comprehensive picture of the compound's cytotoxic potential. A time- and concentration-dependent decrease in cell viability, as illustrated in the hypothetical data for HepG2 cells, would suggest a specific cytotoxic mechanism that warrants further investigation.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutagenesis and carcinogenesis.

Experimental Protocol: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for detecting mutagenic compounds. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis.

  • Strain Selection: Use a panel of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Plate the bacterial strains on a minimal agar medium lacking histidine, along with varying concentrations of 4-(3-Bromophenyl)-1,2-thiazole.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Visualization: Genotoxicity Testing Workflow

genotoxicity_workflow cluster_ames Ames Test cluster_micronucleus In Vitro Micronucleus Test start Select Salmonella Strains with_s9 With S9 Metabolic Activation start->with_s9 without_s9 Without S9 Metabolic Activation start->without_s9 expose Expose to Compound with_s9->expose without_s9->expose incubate Incubate expose->incubate count Count Revertant Colonies incubate->count analyze Analyze Data count->analyze cluster_micronucleus cluster_micronucleus analyze->cluster_micronucleus Follow-up if Positive treat_cells Treat Mammalian Cells cytochalasin_b Add Cytochalasin B treat_cells->cytochalasin_b harvest Harvest and Stain cytochalasin_b->harvest score Score Micronuclei harvest->score interpret Interpret Results score->interpret start_point Start Genotoxicity Assessment cluster_ames cluster_ames start_point->cluster_ames Primary Screen

Caption: Workflow for in vitro genotoxicity assessment.

ADME-Tox: Early Insights into Metabolic Fate

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting toxicological data.

Experimental Protocol: Microsomal Stability Assay

This assay provides an early indication of a compound's metabolic stability.

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human and rodent), NADPH (a cofactor for metabolic enzymes), and 4-(3-Bromophenyl)-1,2-thiazole at a low concentration (e.g., 1 µM).

  • Time Course: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Data Presentation: Representative Metabolic Stability Data

SpeciesIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)
Human4515.4
Rat2527.7
Mouse1838.5

Authoritative Grounding: A short half-life, as seen in the hypothetical rodent data, suggests rapid metabolism, which could lead to high first-pass clearance and the formation of potentially reactive metabolites. This would necessitate further metabolite identification studies.

In Vivo Acute Toxicity: A Preliminary Assessment of Systemic Effects

Following a favorable in vitro profile, a limited in vivo study is warranted to assess the compound's acute toxicity and identify potential target organs.

Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a method for determining the LD₅₀ (median lethal dose) that minimizes the number of animals required.

  • Animal Model: Use a single rodent species, typically female rats.

  • Dosing: Administer a single dose of 4-(3-Bromophenyl)-1,2-thiazole via the intended clinical route of administration.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method.

Causality Behind Experimental Choices: The UDP is selected for ethical reasons, as it reduces the number of animals needed to obtain a statistically valid estimate of the LD₅₀.

Visualization: Decision Tree for In Vivo Progression

in_vivo_decision start In Vitro Data Review cytotoxicity IC50 > 30 uM? start->cytotoxicity genotoxicity Ames Negative? cytotoxicity->genotoxicity Yes stop Stop/Redesign Compound cytotoxicity->stop No stability Metabolically Stable? genotoxicity->stability Yes genotoxicity->stop No proceed Proceed to In Vivo stability->proceed Yes stability->stop No

Caption: Decision-making process for advancing to in vivo studies.

Conclusion and Future Directions

The preliminary toxicity data gathered through this multi-tiered approach will provide a solid foundation for making informed decisions about the future development of 4-(3-Bromophenyl)-1,2-thiazole. A favorable profile, characterized by low cytotoxicity, no genotoxicity, and acceptable metabolic stability, would support its advancement to more extensive preclinical safety studies. Conversely, the identification of significant toxicological liabilities at this early stage would enable a timely termination of the project or guide medicinal chemistry efforts to mitigate the observed toxicity.

References

  • Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity – Up-and-Down Procedure. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

Foundational

An In-depth Technical Guide to the Electronic Properties of 4-(3-Bromophenyl)-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic structure of the thiazole ring, characterized by significant π-electron delocalization, contributes to its chemical stability and diverse reactivity.[3] The introduction of a substituted phenyl ring, such as a bromophenyl group, at the 4-position can significantly modulate the electronic and, consequently, the biological properties of the resulting molecule. This guide focuses on the electronic properties of a specific, yet under-documented derivative: 4-(3-Bromophenyl)-1,2-thiazole.

Synthesis of 4-(3-Bromophenyl)-1,2-thiazole

The synthesis of 4-(3-Bromophenyl)-1,2-thiazole can be achieved through a well-established synthetic route for thiazole derivatives. A common and effective method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[2]

Proposed Synthetic Pathway

The synthesis of 4-(3-Bromophenyl)-1,2-thiazole can be envisioned in a two-step process starting from 3-bromoacetophenone.

Synthesis 3-Bromoacetophenone 3-Bromoacetophenone 2-Bromo-1-(3-bromophenyl)ethan-1-one 2-Bromo-1-(3-bromophenyl)ethan-1-one 3-Bromoacetophenone->2-Bromo-1-(3-bromophenyl)ethan-1-one Br2, HBr 4-(3-Bromophenyl)-1,2-thiazole 4-(3-Bromophenyl)-1,2-thiazole 2-Bromo-1-(3-bromophenyl)ethan-1-one->4-(3-Bromophenyl)-1,2-thiazole Thioformamide DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Molecular_Structure Initial 3D Structure of 4-(3-Bromophenyl)-1,2-thiazole Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Molecular_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Electronic_Properties Single-Point Energy Calculation Frequency_Calculation->Electronic_Properties Vibrational_Frequencies Vibrational Frequencies Frequency_Calculation->Vibrational_Frequencies HOMO_LUMO HOMO/LUMO Energies Electronic_Properties->HOMO_LUMO ESP_Map Electrostatic Potential Map Electronic_Properties->ESP_Map Band_Gap HOMO-LUMO Gap HOMO_LUMO->Band_Gap

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling with 4-(3-Bromophenyl)-1,2-thiazole

Introduction: Bridging Key Scaffolds in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, mild conditions, and exceptional tol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Key Scaffolds in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, mild conditions, and exceptional tolerance of diverse functional groups.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides, a transformation that has profoundly impacted pharmaceutical and materials science.[2] Its application in drug discovery is particularly noteworthy, enabling the efficient construction of complex biaryl and heteroaryl structures that are central to many therapeutic agents.[3]

Concurrently, the 1,2-thiazole ring has emerged as a "privileged scaffold" in medicinal chemistry.[4] This five-membered heterocycle is a key component in a multitude of FDA-approved drugs and biologically active agents, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

This guide focuses on the intersection of these powerful tools: the Suzuki-Miyaura cross-coupling of 4-(3-Bromophenyl)-1,2-thiazole . This substrate serves as an invaluable building block, combining the versatile reactivity of an aryl bromide with the desirable pharmacophoric features of the thiazole nucleus. By selectively functionalizing the C-Br bond, researchers can rapidly generate libraries of novel 4-aryl-1,2-thiazole derivatives, paving the way for the discovery of next-generation therapeutics. These application notes provide a detailed mechanistic overview, validated experimental protocols, and practical troubleshooting advice to empower researchers in their synthetic endeavors.

Mechanistic Principles: The Engine of C-C Bond Formation

The efficacy of the Suzuki-Miyaura reaction lies in its elegant and well-understood catalytic cycle. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding each step is critical for rational optimization and troubleshooting.[8]

The three core steps are:

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the electrophile, 4-(3-Bromophenyl)-1,2-thiazole. This step forms a square-planar Pd(II) intermediate. The reactivity order for halides in this step is generally I > Br > Cl.[2][8] For aryl bromides, this step is typically fast and not rate-limiting.[9]

  • Transmetalation: This is often the rate-determining step and is where the base plays its most critical role.[10] The base (e.g., K₂CO₃, K₃PO₄) reacts with the organoboron reagent (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[11][12] This activated species then transfers its organic group (R) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[9][13][14]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) (Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂(R) (Diorganopalladium) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product_out Ar-R (Product) reductive_elimination->product_out sub_in Ar-Br (4-(3-Bromophenyl)-1,2-thiazole) sub_in->oxidative_addition boronic_in R-B(OH)₂ + Base boronic_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Data

The following protocols provide a robust starting point for the coupling of 4-(3-Bromophenyl)-1,2-thiazole. Optimization may be required for particularly challenging or sensitive substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure is a reliable starting point for coupling with standard arylboronic acids.

Materials & Equipment:

  • 4-(3-Bromophenyl)-1,2-thiazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • TLC or LC-MS for reaction monitoring

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water via Syringe) inert->solvent reaction 4. Heat & Stir (e.g., 90-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Cool, Dilute, Extract, Wash) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reagent Setup: To a dry Schlenk flask under a positive pressure of inert gas, add 4-(3-Bromophenyl)-1,2-thiazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) before adding them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane:water (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).[14]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Representative Data & Optimization

The choice of catalyst, base, and solvent can be tailored to the electronic properties of the coupling partners. The following table provides representative conditions for coupling 4-(3-Bromophenyl)-1,2-thiazole with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10092
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10088
34-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (4.5)K₃PO₄ (2.0)2-MeTHF10095
4Thiophene-2-boronic acidPEPPSI-IPr (3)-K₂CO₃ (2.5)Toluene/H₂O (5:1)11085
5N-Boc-pyrrole-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)n-Butanol11079[13]

Causality Behind Choices:

  • Entry 1 & 2: For standard and electron-rich boronic acids, the Pd(OAc)₂/SPhos system is highly effective. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[13]

  • Entry 3: For electron-deficient boronic acids, which can be less reactive, a more active catalyst system like Pd₂(dba)₃/XPhos may be beneficial. Using a less polar, ether-based solvent like 2-MeTHF can also improve outcomes.[16]

  • Entry 4: Heteroaryl boronic acids can be prone to protodeboronation (hydrolysis).[9] Using a robust N-heterocyclic carbene (NHC) catalyst like PEPPSI-IPr and a less nucleophilic base like K₂CO₃ can mitigate this side reaction.[9]

  • Entry 5: For some sensitive heteroaryl boronic acids, anhydrous conditions using a solvent like n-butanol can prevent decomposition and improve yields.[13]

Troubleshooting and Optimization Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent. 4. Low reaction temperature.1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Ensure thorough degassing of solvents and proper inert gas technique.[15] 3. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., Toluene, 2-MeTHF, DMF).[9][17] 4. Increase temperature in 10 °C increments, ensuring solvent stability.
Protodeboronation (Boronic acid decomposes to R-H)1. Presence of excess water. 2. Base is too strong or reaction time is too long. 3. Inherently unstable boronic acid (e.g., some heteroaryls).1. Use anhydrous solvents and dry reagents thoroughly.[15] 2. Switch to a milder base (e.g., K₂CO₃) and monitor the reaction closely to stop it upon completion. 3. Convert the boronic acid to a more stable pinacol or neopentyl glycol boronic ester.[9][18]
Homocoupling (Formation of Ar-Ar or R-R)1. Presence of oxygen promoting side reactions. 2. Catalyst system favors homocoupling.1. Perform rigorous degassing of the reaction mixture (e.g., three freeze-pump-thaw cycles).[15] 2. Use a slight excess (1.1-1.2 equiv.) of the boronic acid. Screen different palladium/ligand combinations.
Difficulty in Purification 1. Residual palladium in the product. 2. Byproducts co-elute with the product.1. After workup, wash the organic solution with an aqueous solution of a scavenger like sodium bisulfite or N-acetylcysteine.[19] 2. Re-optimize reaction conditions to minimize byproduct formation. Try alternative chromatography conditions (different solvent systems or stationary phases).

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: Organic solvents such as 1,4-dioxane, toluene, and THF are flammable and have associated health risks. Dioxane is a suspected carcinogen.[20] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases: Strong bases like potassium phosphate and potassium carbonate are corrosive. Avoid direct contact with skin and eyes.

  • Inert Atmosphere: When working with Schlenk lines, be aware of the risks associated with vacuum and pressurized glassware.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia, the free encyclopedia. [Link]

  • Eastgate, M. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link]

  • Sharma, G., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • Asif, M., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]

  • Martinez, N. U., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Topczewski, J. J., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Bakherad, M., et al. (2015). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]

  • Fathy, M., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Hatakeyama, T., et al. (2010). Iron-Catalyzed Suzuki−Miyaura Coupling of Alkyl Halides. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. The Journal of organic chemistry. [Link]

  • Wu, J., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. The Journal of Organic Chemistry. [Link]

  • Gitis, D., et al. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • El-Sayed, N. F., et al. (2023). Systematic Review On Thiazole And Its Applications. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Occhiato, E. G. (2010). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Vechorkin, O., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Gomaa, A. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. [Link]

  • Ghaffar, T., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Ayral, E., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Dadhwal, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (2008). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Haque, M. A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • ChemRxiv. (2024). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry. [Link]

  • ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for the Suzuki–Miyaura reaction.... ResearchGate. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. [Link]

  • Noël, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Synlett. (2005). Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Synlett. [Link]

  • ResearchGate. (2018). A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate. [Link]

  • Kassell, D. B., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

Sources

Application

Application Notes and Protocols: 4-(3-Bromophenyl)-1,2-thiazole in Drug Discovery

Introduction and Pharmacological Rationale 4-(3-Bromophenyl)-1,2-thiazole (CAS: 1002355-98-7), commonly referred to as 4-(3-bromophenyl)isothiazole, is a highly versatile building block in modern medicinal chemistry[]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

4-(3-Bromophenyl)-1,2-thiazole (CAS: 1002355-98-7), commonly referred to as 4-(3-bromophenyl)isothiazole, is a highly versatile building block in modern medicinal chemistry[]. The 1,2-thiazole (isothiazole) motif serves as a robust bioisostere for pyridine, phenyl, and 1,3-thiazole rings. It offers unique physicochemical properties, including favorable hydrogen bond acceptor capabilities and distinct pharmacokinetic/pharmacodynamic (PK/PD) profiles that are highly sought after in lead optimization.

Metabolic Stability & Causality in Scaffold Selection

A critical consideration in drug design is metabolic liability. Traditional 1,3-thiazoles are prone to cytochrome P450-mediated ring scission via epoxidation and thioformamide formation. In contrast, 1,2-thiazoles resist ring scission. While unsubstituted isothiazoles can undergo sulfur oxidation followed by glutathione conjugation at the 4-position, utilizing a scaffold where the 4-position is sterically blocked by a bromophenyl group effectively eliminates this metabolic soft spot. This strategic choice minimizes the risk of idiosyncratic toxicity and covalent protein binding[2].

Furthermore, the meta-positioned bromine on the phenyl ring acts as an optimal synthetic handle. It enables rapid, late-stage diversification via palladium-catalyzed cross-coupling reactions, allowing researchers to systematically explore structure-activity relationships (SAR) in the hydrophobic sub-pockets of target proteins[3].

Experimental Workflows and Logical Relationships

To effectively utilize 4-(3-bromophenyl)-1,2-thiazole, a structured workflow transitioning from scaffold functionalization to biological screening is essential.

Workflow A 4-(3-Bromophenyl)-1,2-thiazole (Core Scaffold) B Pd-Catalyzed Cross-Coupling A->B C Library Generation (Biaryls & Amines) B->C D High-Throughput Screening (HTS) C->D E Hit-to-Lead Optimization D->E

Logical workflow for the derivatization and screening of 4-(3-bromophenyl)-1,2-thiazole.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Library Generation

Causality & Design: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and mild conditions. We utilize Pd(dppf)Cl2​ as the catalyst because its large bite angle facilitates the reductive elimination step, which is often rate-limiting in the synthesis of sterically hindered biaryls. Potassium carbonate ( K2​CO3​ ) in an aqueous dioxane mixture ensures the efficient formation of the reactive boronate complex[3].

Materials:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane/ H2​O (4:1 v/v, 5 mL), degassed

Step-by-Step Methodology (Self-Validating System):

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-(3-bromophenyl)-1,2-thiazole, the selected boronic acid, and K2​CO3​ .

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times) to prevent catalyst oxidation and homocoupling side reactions.

  • Catalyst Addition: Inside a glovebox or under a positive Argon stream, add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst.

  • Solvent Addition: Inject the degassed 1,4-Dioxane/ H2​O mixture via syringe. Rationale: The biphasic system dissolves both the organic scaffold and the inorganic base, facilitating transmetalation.

  • Reaction: Seal the tube and heat the mixture at 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring (800 rpm).

  • In-Process Control: Monitor via LC-MS. Validation: Successful conversion is confirmed by the disappearance of the characteristic isotopic bromine doublet (M, M+2 ratio of 1:1) in the mass spectrum of the starting material.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA Scaffold Addition TM Transmetalation (Boronate Complex) OA->TM Base & Boronic Acid RE Reductive Elimination (Biaryl Formation) TM->RE Intermediate RE->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura coupling utilizing the bromophenyl scaffold.

Protocol B: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffolds

Causality & Design: To synthesize amino-substituted derivatives (common in ATP-competitive kinase inhibitors), Buchwald-Hartwig amination is employed. RuPhos Pd G3 is selected as the precatalyst because it rapidly generates the active monoligated Pd(0) species, preventing the formation of unreactive off-cycle palladium complexes. This is crucial when coupling electron-deficient anilines or secondary amines.

Step-by-Step Methodology:

  • Charge a reaction vial with 4-(3-bromophenyl)-1,2-thiazole (1.0 equiv), amine (1.2 equiv), RuPhos Pd G3 (2 mol%), and Cs2​CO3​ (2.0 equiv).

  • Purge with Argon for 10 minutes.

  • Add anhydrous Toluene to achieve a 0.1 M concentration.

  • Heat at 100 °C for 8 hours.

  • Filter the crude mixture through a short pad of Celite, eluting with EtOAc, and concentrate under reduced pressure.

  • Purify via reverse-phase preparative HPLC (MeCN/ H2​O with 0.1% TFA) to isolate the pure amine derivative.

Quantitative Data & Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling conditions for 4-(3-bromophenyl)-1,2-thiazole, demonstrating the causality between catalyst/base selection and product yield.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Rationale
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 901845Poor solubility of boronic acid; incomplete conversion.
2 Pd(dppf)Cl2​ Na2​CO3​ Dioxane/ H2​O 901268Improved solubility, but slow transmetalation.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90 12 89 Optimal. Potassium counterion provides better boronate formation.
4RuPhos Pd G3 K3​PO4​ THF/ H2​O 70892Excellent alternative for highly sterically hindered boronic acids.

Application in Target Inhibition

Derivatives of 4-(3-bromophenyl)-1,2-thiazole are frequently optimized as ATP-competitive inhibitors targeting hyperactive kinase signaling pathways (e.g., PI3K, JAK/STAT) in oncology and autoimmune diseases[4][5]. The isothiazole nitrogen acts as a crucial hydrogen bond acceptor for the hinge region of the kinase, while the derivatized phenyl ring extends deeply into the hydrophobic specificity pocket.

Signaling Ligand Extracellular Signal Receptor Transmembrane Receptor Ligand->Receptor Kinase Intracellular Kinase Receptor->Kinase Activation Inhibitor Isothiazole Inhibitor Inhibitor->Kinase Hinge-Binding Downstream Transcription Factors Kinase->Downstream Phosphorylation Response Cell Proliferation Downstream->Response Gene Expression

Mechanism of action for isothiazole-derived kinase inhibitors blocking signaling.

Conclusion

4-(3-Bromophenyl)-1,2-thiazole is a privileged scaffold that bridges metabolic stability with synthetic tractability. By leveraging the robust cross-coupling protocols detailed above, drug development professionals can efficiently generate diverse libraries of isothiazole-containing leads with high structural integrity, accelerating the discovery of novel targeted therapeutics.

References

  • Dalvie, D., et al. "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery." Chemical Research in Toxicology, 2010.[Link]

  • Tracy, W. F., et al. "Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives." Journal of Medicinal Chemistry, 2022.[Link]

  • Gomaa, M. S., et al. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide." ACS Omega, 2024.[Link]

  • da Silva, M. C., et al. "Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery." Molecules, 2023.[Link]

  • Kalogirou, A. S., & Koutentis, P. A. "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid." Molbank, 2023.[Link]

Sources

Method

4-(3-Bromophenyl)-1,2-thiazole as a precursor for isothiazole derivatives

An Application Guide to the Strategic Use of 4-(3-Bromophenyl)-1,2-thiazole in the Synthesis of Novel Isothiazole Derivatives Abstract The isothiazole (1,2-thiazole) nucleus is a privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Use of 4-(3-Bromophenyl)-1,2-thiazole in the Synthesis of Novel Isothiazole Derivatives

Abstract

The isothiazole (1,2-thiazole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including antiviral, anticancer, and neuroprotective agents.[1] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 4-(3-bromophenyl)-1,2-thiazole as a versatile precursor for synthesizing novel isothiazole derivatives. We present detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which enable the facile introduction of diverse aryl and amino moieties. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Isothiazole Scaffold

Isothiazoles and their derivatives are a well-established class of five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms.[1] This unique arrangement imparts distinct electronic properties that are conducive to potent biological activity.[1] The isothiazole core is present in a range of pharmaceuticals and biologically active compounds, demonstrating efficacy as antifungal agents, antipsychotic drugs (e.g., Ziprasidone), and potent inhibitors of key enzymes like aurora kinase.[1][2] The ability to functionalize the isothiazole ring at various positions is critical for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

4-(3-Bromophenyl)-1,2-thiazole serves as an ideal starting material for library synthesis. The bromine atom on the phenyl ring provides a reactive handle for modern cross-coupling methodologies, allowing for the systematic exploration of the chemical space around the core scaffold. This guide focuses on leveraging this precursor to build molecular complexity efficiently.

Synthesis of the Precursor: 4-(3-Bromophenyl)-1,2-thiazole

While numerous methods exist for synthesizing the isothiazole ring, a common and reliable strategy involves the cyclization of appropriate precursors. The synthesis of 4-substituted isothiazoles can often be achieved through multi-step sequences starting from readily available materials. For the purpose of this guide, we will assume the availability of the precursor, 4-(3-bromophenyl)-1,2-thiazole, which can be prepared using established heterocyclic chemistry principles.

G cluster_0 General Precursor Synthesis Strategy start 3-Bromoacetophenone & Requisite Thioamide/Amide Precursors step1 Condensation & Cyclization Reactions start->step1 Hantzsch-type synthesis or related methods product 4-(3-Bromophenyl)-1,2-thiazole step1->product Formation of Isothiazole Ring

Caption: General synthetic logic for obtaining the isothiazole precursor.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] It is highly valued for its mild conditions and exceptional functional group tolerance, making it ideal for late-stage diversification in drug discovery programs.[5]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-(3-bromophenyl)-1,2-thiazole.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, a step facilitated by a base.[4][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OH)₂ Base intermediate Ar-Pd(II)L₂-Ar' transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure adaptable for coupling various arylboronic acids with the precursor. Optimization may be necessary for particularly challenging substrates.

Materials:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)[3]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[3]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)[3]

  • Degassed 1,4-Dioxane and Water (4:1 v/v)[3][5]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-(3-bromophenyl)-1,2-thiazole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.[7]

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl-isothiazole derivative.[5][8]

Representative Suzuki Coupling Data

The following table summarizes expected outcomes for the Suzuki coupling of 4-(3-bromophenyl)-1,2-thiazole with various arylboronic acids, based on typical yields for similar transformations.[9][10]

EntryArylboronic Acid PartnerExpected ProductRepresentative Yield Range
1Phenylboronic acid4-(Biphenyl-3-yl)-1,2-thiazole85-95%
24-Methoxyphenylboronic acid4-(4'-Methoxybiphenyl-3-yl)-1,2-thiazole88-96%
34-Fluorophenylboronic acid4-(4'-Fluorobiphenyl-3-yl)-1,2-thiazole82-92%
4Pyridine-3-boronic acid4-(3-(Pyridin-3-yl)phenyl)-1,2-thiazole75-85%
53-Thienylboronic acid4-(3-(Thiophen-3-yl)phenyl)-1,2-thiazole78-90%

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical chemistry.[11][12] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[12]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalytic cycle.[13]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form an amido complex.[11][13]

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is eliminated, regenerating the active Pd(0) catalyst.[13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this final, often rate-limiting, step.[11]

Detailed Protocol for Buchwald-Hartwig Amination

This protocol provides a generalized procedure for coupling primary and secondary amines. The choice of ligand and base is crucial and may require optimization.

Materials:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 eq)

  • Amine coupling partner (1.2 - 1.5 eq)[11]

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., X-Phos or (±)-BINAP, 2-4 mol%)[11][14]

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 - 2.5 eq)[11]

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)[11]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃, 1 mol%), the phosphine ligand (X-Phos, 2.5 mol%), and the base (NaOt-Bu, 1.5 eq).

  • Reagent Addition: Add 4-(3-bromophenyl)-1,2-thiazole (1.0 eq) and the amine coupling partner (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl isothiazole derivative.

G cluster_workflow General Experimental Workflow setup 1. Reaction Setup - Add solid reagents to flask - Establish inert atmosphere addition 2. Reagent/Solvent Addition - Add liquid reagents and solvent - Seal vessel setup->addition reaction 3. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS addition->reaction workup 4. Workup - Quench reaction - Aqueous extraction reaction->workup purification 5. Purification - Concentrate crude product - Flash column chromatography workup->purification

Caption: A standardized workflow for cross-coupling experiments.

Representative Buchwald-Hartwig Amination Data

The following table summarizes expected outcomes for the amination of 4-(3-bromophenyl)-1,2-thiazole with various amines, based on typical yields for these transformations.[15][16]

EntryAmine PartnerExpected ProductRepresentative Yield Range
1AnilineN-(3-(1,2-Thiazol-4-yl)phenyl)aniline80-90%
2Morpholine4-(3-(Morpholino)phenyl)-1,2-thiazole85-95%
3BenzylamineN-Benzyl-3-(1,2-thiazol-4-yl)aniline75-88%
4Piperidine4-(3-(Piperidin-1-yl)phenyl)-1,2-thiazole82-94%
5n-ButylamineN-(n-Butyl)-3-(1,2-thiazol-4-yl)aniline70-85%

Conclusion

4-(3-Bromophenyl)-1,2-thiazole is a highly effective and versatile precursor for the synthesis of diverse libraries of isothiazole-containing compounds. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to novel C-C and C-N coupled products, respectively. The protocols detailed in this guide offer robust starting points for derivatization campaigns aimed at discovering new chemical entities with potential therapeutic applications. By understanding the rationale behind the reaction components and procedures, researchers can confidently apply and adapt these methods to accelerate their drug discovery efforts.

References

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Sources

Application

Introduction: The Strategic Value of the 4-Phenyl-1,2-thiazole Scaffold

An In-Depth Guide to the Catalytic Functionalization of 4-(3-Bromophenyl)-1,2-thiazole The 4-phenyl-1,2-thiazole motif is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Functionalization of 4-(3-Bromophenyl)-1,2-thiazole

The 4-phenyl-1,2-thiazole motif is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for designing novel therapeutic agents and functional organic materials. The strategic placement of a bromine atom on the phenyl ring, as in 4-(3-bromophenyl)-1,2-thiazole, transforms this simple heterocycle into a versatile platform for molecular elaboration. The carbon-bromine bond serves as a highly effective "handle" for a multitude of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds.[1]

This guide provides detailed application notes and validated protocols for the functionalization of this key intermediate. We will explore the most powerful catalytic systems, delving into the mechanistic reasoning behind catalyst and ligand selection to empower researchers in drug discovery and chemical synthesis to unlock the full potential of this versatile building block.

General Workflow for Functionalization

The core strategy revolves around leveraging the aryl bromide for selective cross-coupling. By choosing the appropriate catalytic system and coupling partner, a diverse library of analogues can be generated from a single, common intermediate.

G cluster_start Starting Material cluster_reactions Catalytic Systems cluster_products Functionalized Products start 4-(3-Bromophenyl)-1,2-thiazole suzuki Suzuki-Miyaura (C-C) start->suzuki heck Heck (C-C) start->heck sonogashira Sonogashira (C-C) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald biaryl Biaryl Thiazoles suzuki->biaryl styrenyl Styrenyl Thiazoles heck->styrenyl alkynyl Alkynyl Thiazoles sonogashira->alkynyl amino Amino-Aryl Thiazoles buchwald->amino

Caption: General workflow for diversifying 4-(3-Bromophenyl)-1,2-thiazole.

Suzuki-Miyaura Coupling: Forging Biaryl Structures

The Suzuki-Miyaura reaction is arguably the most widely used C(sp²)–C(sp²) bond-forming reaction, prized for its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids and esters.[2][3] The reaction is generally tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in complex syntheses.[4]

Mechanistic Insight: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6] The choice of ligand is critical for stabilizing the Pd(0) species and promoting the reductive elimination step.

G pd0 L₂Pd(0) pd2_ox L₂Pd(II)(Ar)(Br) pd0->pd2_ox Oxidative Addition pd2_trans L₂Pd(II)(Ar)(R) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product reagents Ar-Br reagents->pd2_ox boronic R-B(OR)₂ + Base boronic->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Data: Suzuki-Miyaura Coupling
EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane10092
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9088
44-(Pinacolato)boronylanilinePdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8091
Protocol: Synthesis of 4-(3-(Pyridin-3-yl)phenyl)-1,2-thiazole

Materials:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv)

  • Pyridine-3-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 4-(3-Bromophenyl)-1,2-thiazole, pyridine-3-boronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add degassed DME and degassed water in a 4:1 ratio to the flask via syringe. The reaction mixture should be a suspension.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines.[7][8] This reaction has revolutionized access to anilines, which are key components of countless pharmaceuticals. The success of this transformation hinges on the use of bulky, electron-rich phosphine ligands that facilitate the otherwise difficult reductive elimination step to form the C-N bond.[9][10]

Mechanistic Insight: Similar to the Suzuki coupling, the cycle begins with oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates the amine. A base deprotonates the coordinated amine to form a palladium amido complex. This key intermediate undergoes reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[8] The steric bulk of the ligand is crucial for promoting the final reductive elimination step.

G pd0 L₂Pd(0) pd2_ox L₂Pd(II)(Ar)(Br) pd0->pd2_ox Oxidative Addition pd2_amido L₂Pd(II)(Ar)(NR¹R²) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido->product reagents Ar-Br reagents->pd2_ox amine HNR¹R² + Base amine->pd2_amido

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application Data: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOt-BuToluene11096
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane10089
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH10093
4Benzophenone iminePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene11085
Protocol: Synthesis of 4-(3-(Morpholin-4-yl)phenyl)-1,2-thiazole

Materials:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube.

  • Add 4-(3-Bromophenyl)-1,2-thiazole, Pd₂(dba)₃, and RuPhos.

  • Remove the tube from the glovebox, add anhydrous toluene, followed by morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The resulting aryl-alkyne products are valuable intermediates themselves, amenable to further transformations like cycloadditions or reductions.

Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[11] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynyl-palladium complex undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11]

Application Data: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6594
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene7090
3Propargyl alcoholPd(OAc)₂ (2)CuI (4)i-Pr₂NHDMF8087
4Ethynyltrimethylsilane[DTBNpP]Pd(crotyl)Cl (2.5)- (Copper-free)TMPDMSORT92

Note: For entry 4, a modern copper-free protocol using a specialized precatalyst is shown, highlighting advancements that mitigate the formation of alkyne homocoupling byproducts.[12]

Protocol: Synthesis of 4-(3-(Phenylethynyl)phenyl)-1,2-thiazole

Materials:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add 4-(3-Bromophenyl)-1,2-thiazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and triethylamine via syringe. The mixture should be degassed by bubbling inert gas through it for 15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 65 °C and stir for 6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter off the ammonium salts, washing with THF.

  • Concentrate the filtrate under vacuum.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the product.

Heck Reaction: Olefin Arylation

The Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted styrenes and other vinylated arenes.[13][14] The reaction is highly valuable for extending carbon frameworks and installing functionalizable double bonds.

Mechanistic Insight: The cycle starts with the oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then coordinates with the alkene (migratory insertion). A β-hydride elimination step follows, which forms the new C=C double bond and a palladium-hydride species. Finally, the base regenerates the Pd(0) catalyst from the palladium-hydride intermediate, completing the cycle.[13][15]

Application Data: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12085
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃DMAc13091
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcNMP11088
44-VinylpyridinePd(OAc)₂ (2)TBAB*K₂CO₃DMF/H₂O10082

*TBAB (Tetrabutylammonium bromide) often acts as a phase-transfer catalyst and stabilizer.[16]

Protocol: Synthesis of (E)-Butyl 3-(3-(1,2-thiazol-4-yl)phenyl)acrylate

Materials:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas supply

Procedure:

  • Add 4-(3-Bromophenyl)-1,2-thiazole, Pd(OAc)₂, and K₂CO₃ to a sealable reaction tube.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous DMAc and n-butyl acrylate via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 130 °C.

  • Stir vigorously for 24 hours.

  • Cool the reaction to room temperature. Dilute with water and extract three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired substituted acrylate.

References

  • Xu, J., Guo, X., Chen, Y., Shen, X., Dong, J., & Zhou, J. (2025). Divergent C–C and C–N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual Catalysis. Organic Letters. [Link][17]

  • Xu, J., et al. (2025). Divergent C-C and C-N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual Catalysis. PubMed. [Link][18]

  • Various Authors. (Thesis). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link][9]

  • Ito, E., et al. (2015). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. Organic Letters. [Link][19]

  • Various Authors. (2015). Transition-metal-catalysed C-N bond activation. The Royal Society of Chemistry. [Link][20]

  • Lau, Y. K., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link][10]

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. PMC. [Link][21]

  • Antoft-Finch, A., & Blackburn, T. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. ACS Publications. [Link][22]

  • Antoft-Finch, A., & Blackburn, T. (2013). Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar. [Link][23]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][7]

  • Various Authors. (2015). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications (RSC Publishing). [Link][24]

  • Various Authors. Buchwald–Hartwig amination. Wikipedia. [Link][8]

  • Various Authors. Buchwald-Hartwig Coupling. Organic Synthesis. [Link][25]

  • Vu, A., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Hanoi National University of Education Journal of Science. [Link][4]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link][1]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link][2]

  • Various Authors. CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate. [Link][26]

  • Various Authors. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link][5]

  • Al-Masum, M., & El-Sayed, T. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link][15]

  • Alexanian, E., et al. (2014). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. ResearchGate. [Link][27]

  • Various Authors. Heck reaction. Wikipedia. [Link][13]

  • Various Authors. Heck Reaction. Organic Chemistry Portal. [Link][14]

  • Elangovan, A., Wang, Y., & Ho, T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link][28]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][29]

  • Various Authors. (2021). Phenyl Substituted Thiazole Linked 1, 2, 4-triazole Derivatives: Synthesis and Their Biological Evaluation. Bentham Science Publishers. [Link][30]

  • Various Authors. Suzuki reaction. Wikipedia. [Link][3]

  • Zhang, F., et al. (2015). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C-H activation. PubMed. [Link][31]

  • E. M., et al. (2017). Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). ACS Publications. [Link][32]

  • Various Authors. (2016). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link][33]

  • Bakherad, M., et al. (2020). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Scientific Reports. [Link][34]

  • Various Authors. Sonogashira Coupling. Organic Chemistry Portal. [Link][35]

  • Various Authors. Sonogashira coupling. Wikipedia. [Link][36]

  • Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link][11]

  • Whittaker, A. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link][12]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][6]

  • Wang, G. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC. [Link][16]

  • Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link][37]

  • Various Authors. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Eurasian Journal of Analytical Chemistry. [Link][38]

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Sources

Method

Application Notes & Protocols: Establishing In Vivo Dosing for 4-(3-Bromophenyl)-1,2-thiazole Analogues

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing robust in vivo dosing protocols for novel small molecule inhibitors, using the 4-(3-B...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing robust in vivo dosing protocols for novel small molecule inhibitors, using the 4-(3-Bromophenyl)-1,2-thiazole class of compounds as a representative example. Given that specific dosing information for novel analogues is often unavailable, this guide emphasizes the process of systematic protocol development. It covers critical stages from initial formulation and vehicle selection to pharmacokinetic profiling, maximum tolerated dose (MTD) determination, and the design of definitive efficacy studies. The protocols and insights provided are grounded in established preclinical development principles to ensure scientific integrity and successful translation of in vitro findings to in vivo models.

Introduction: The Challenge of Novel Small Molecule Dosing

The 4-phenylthiazole scaffold is a core structural motif in compounds with a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects[1][2][3][4]. The introduction of a bromophenyl group at the 4-position of the thiazole ring creates a class of analogues with potential for novel therapeutic applications. However, moving a novel chemical entity from an in vitro hit to an in vivo lead requires a systematic and rigorous approach to determine a safe and effective dosing regimen.

The primary challenge is that novel compounds, by definition, lack established protocols. Physicochemical properties, such as solubility and stability, are often unknown, and the pharmacokinetic (PK) and pharmacodynamic (PD) relationships have yet to be defined[5][6]. This guide provides the strategic framework and step-by-step protocols necessary to navigate these challenges.

Foundational Step: Formulation and Vehicle Selection

The physicochemical properties of 4-(3-Bromophenyl)-1,2-thiazole analogues, particularly the halogenated phenyl group, suggest a high likelihood of poor aqueous solubility. This is a common hurdle for many small molecule drugs, as it can lead to low bioavailability and erratic absorption[7][8]. Therefore, the first critical step is to develop a suitable formulation that allows for consistent and reliable administration.

Causality: Why Formulation Matters

An inappropriate vehicle can cause the compound to precipitate upon injection, leading to inconsistent absorption, local tissue irritation, and unreliable experimental results[9]. The goal is to create a formulation that is stable, non-toxic, and maintains the compound in a bioavailable state.

Protocol: Solubility Screening and Vehicle Formulation
  • Solubility Assessment:

    • Begin by testing the solubility of the lead analogue in a panel of common, biocompatible solvents and vehicles.

    • Assess solubility in single agents first (e.g., PBS, corn oil, DMSO) before moving to more complex mixtures.

  • Vehicle Selection:

    • Based on solubility data and the intended route of administration (e.g., oral, intraperitoneal, intravenous), select a primary vehicle.

    • For poorly soluble compounds, a multi-component vehicle is often necessary. A tiered approach is recommended, starting with the simplest effective combination.

  • Formulation Preparation (Example for IV/IP injection):

    • Prepare the desired vehicle by mixing co-solvents and excipients. For example, a vehicle could be composed of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection[9].

    • Weigh the required amount of the thiazole analogue and add it to the prepared vehicle.

    • Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound's stability at elevated temperatures is confirmed[9].

    • Visually inspect the final formulation for any precipitation. It should be a clear solution.

Table 1: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds [9][10]

ExcipientClassTypical Concentration RangeCommon RoutesKey Considerations
DMSO Co-solvent≤ 10%IV, IPPotent solvent but can have its own biological effects.
PEG 400 Co-solvent10 - 60%Oral, IVGenerally well-tolerated; can cause renal toxicity at high doses.
Propylene Glycol Co-solvent10 - 40%Oral, IVCan cause hemolysis at high concentrations.
Tween® 80 Surfactant1 - 10%Oral, IVCommonly used but can be associated with hypersensitivity reactions.
Corn Oil Oil-based VehicleUp to 100%Oral, IPSuitable for highly lipophilic drugs; not for IV administration.
Cyclodextrins SolubilizerVariesOral, IVCan enhance the solubility of hydrophobic drugs.

Stage 1: Pilot Pharmacokinetic (PK) Study

Before launching a large-scale efficacy study, it is essential to understand how the compound behaves in the animal model. A pilot PK study provides critical data on absorption, distribution, metabolism, and excretion (ADME), which informs the dosing amount and frequency needed to maintain therapeutic concentrations[6][11][12].

Causality: Why PK is a Prerequisite

Without PK data, dosing is based on guesswork. A compound with a very short half-life might be cleared from the body before it can exert its effect, requiring more frequent dosing. Conversely, a compound with a long half-life might accumulate to toxic levels with repeated administration[5]. This study establishes the fundamental relationship between dose and exposure.

Experimental Workflow: Pilot PK Study

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis P1 Formulate Compound in Optimized Vehicle P2 Select Animal Strain (e.g., Nude Mice) P1->P2 P3 Acclimate Animals (3-5 days) P2->P3 D1 Administer Single Dose (e.g., 10 mg/kg IV or PO) P3->D1 D2 Collect Blood Samples at Pre-defined Time Points (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) D1->D2 A1 Process Plasma from Blood Samples D2->A1 A2 Quantify Compound Concentration (LC-MS/MS) A1->A2 A3 Calculate PK Parameters (Cmax, Tmax, AUC, T½) A2->A3

Caption: Workflow for a pilot pharmacokinetic study.

Protocol: Single-Dose Pilot PK Study
  • Animal Model: Use the same strain of mice that will be used for efficacy studies (e.g., Nude, SCID, or NSG mice for xenograft models)[13]. A typical cohort size is 3-4 mice per time point or using sparse sampling techniques.

  • Dose Administration: Administer a single, well-tolerated dose of the thiazole analogue via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection)[14]. A typical starting dose might be 5-10 mg/kg.

  • Blood Collection: Collect blood samples (e.g., via retro-orbital or facial vein bleed) at multiple time points post-administration[14]. A typical schedule for an IV dose might be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (total drug exposure).

    • T½: Elimination half-life.

Stage 2: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be given without causing unacceptable side effects[15]. This study defines the upper boundary of the therapeutic window and is a critical safety assessment required before proceeding to efficacy studies[16].

Causality: Why MTD is a Critical Safety Gate

Administering a dose that is too high can lead to animal morbidity or mortality, invalidating study results and violating ethical principles. The MTD study is designed to identify a dose range that is both pharmacologically active and well-tolerated over a multi-dose regimen, which is typical for efficacy studies[17]. While the MTD paradigm was developed for cytotoxic chemotherapies, it remains a foundational nonclinical safety study, though modern approaches also consider optimizing dose based on target engagement and tolerability over chronic administration[18][19][20].

Protocol: Dose-Range Finding for MTD
  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain planned for efficacy studies. Use 3-5 mice per dose group.

  • Dose Escalation:

    • Select a starting dose based on in vitro potency (e.g., 5-10 times the IC50) and any available pilot PK data[21].

    • Prepare several dose levels (e.g., 10, 30, 100 mg/kg) using a dose escalation scheme (e.g., modified Fibonacci).

    • Include a vehicle-only control group.

  • Administration Schedule: Administer the compound daily (or as determined by PK data) for 5-14 days to mimic the efficacy study schedule.

  • Monitoring:

    • Body Weight: Measure daily. A sustained body weight loss of >15-20% is a common sign of toxicity and a primary endpoint[17].

    • Clinical Observations: Record daily observations of animal health, including posture, activity level, grooming, and any signs of distress.

    • Endpoint: The study concludes after the pre-defined period or when dose-limiting toxicities (DLTs) are observed. The MTD is typically defined as the highest dose that does not result in >20% body weight loss or other significant clinical signs of toxicity[17].

Table 2: Example MTD Study Dosing Cohorts and Monitoring Schedule

CohortTreatment GroupDose (mg/kg)RouteScheduleNPrimary Monitoring
1Vehicle Control0POQD x 7 days5Daily Body Weight, Clinical Signs
2Analogue-X10POQD x 7 days5Daily Body Weight, Clinical Signs
3Analogue-X30POQD x 7 days5Daily Body Weight, Clinical Signs
4Analogue-X100POQD x 7 days5Daily Body Weight, Clinical Signs
5Analogue-X300POQD x 7 days5Daily Body Weight, Clinical Signs

Stage 3: Definitive In Vivo Efficacy Study

With data from PK and MTD studies, a well-designed efficacy study can be conducted to determine if the 4-(3-Bromophenyl)-1,2-thiazole analogue has the desired therapeutic effect in a disease model, such as a tumor xenograft model[22][23].

Causality: Integrating Data for a Robust Design

The efficacy study is the culmination of the previous steps. The formulation ensures consistent delivery, the PK data informs an appropriate dosing schedule to maintain exposure, and the MTD study defines a safe and tolerable dose range. This integrated approach maximizes the likelihood of observing a true therapeutic effect while minimizing confounding variables from poor drug delivery or toxicity[5].

Experimental Workflow: Xenograft Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint S1 Implant Tumor Cells/Fragments (Subcutaneous or Orthotopic) S2 Monitor Tumor Growth S1->S2 S3 Randomize Animals into Groups (when tumors reach ~100-150 mm³) S2->S3 T1 Initiate Dosing Regimen (Vehicle, Test Article, Positive Control) S3->T1 T2 Monitor Body Weight & Clinical Signs (2-3 times/week) T1->T2 T3 Measure Tumor Volume (2-3 times/week) T1->T3 E1 Continue Until Tumors Reach Pre-defined Endpoint (e.g., 2000 mm³) or Study Duration Ends T3->E1 E2 Euthanize Animals E1->E2 E3 Collect Tumors & Tissues for Ex Vivo Analysis (e.g., PD markers) E2->E3

Caption: Workflow for a typical xenograft efficacy study.

Protocol: General Efficacy Study in a Xenograft Model
  • Animal Model & Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD.SCID or NSG) suitable for the chosen cancer cell line or patient-derived xenograft (PDX)[13][23][24].

    • Implant tumor cells subcutaneously into the flank for easy measurement[13].

  • Group Formation:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (typically 8-10 mice per group).

    • Groups should include: Vehicle Control, one or more doses of the test article (e.g., MTD and a lower dose), and a relevant Positive Control/Standard-of-Care drug[17].

  • Treatment and Monitoring:

    • Administer treatment according to the schedule determined by PK and MTD studies (e.g., daily oral gavage).

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).

    • Monitor body weights and clinical signs 2-3 times per week as a measure of tolerability.

  • Study Endpoints:

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Individual animals are euthanized when their tumors reach a pre-determined maximum size (e.g., 2000 mm³) or at the end of the study period[13].

    • At the end of the study, collect tumors for ex vivo analysis of pharmacodynamic markers to confirm target engagement.

Conclusion

Developing an in vivo dosing protocol for a novel compound class like 4-(3-Bromophenyl)-1,2-thiazole analogues is a methodical, multi-stage process. It requires a logical progression from fundamental characterization and formulation development through rigorous pharmacokinetic and safety evaluations before culminating in a well-designed efficacy study. By following this systematic approach, researchers can generate reliable and reproducible data, increasing the confidence in their findings and providing a solid foundation for further preclinical and clinical development.

References

  • Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs. PMC. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Biological Evaluation of New 3- Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. Polycyclic Aromatic Compounds. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

  • Maximum tolerated dose (MTD). GARDP Revive. Available at: [Link]

  • Lipid-based vehicles for the oral delivery of poorly water soluble drugs. Monash University. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. Available at: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC. Available at: [Link]

  • FDA proposes guidance for dose optimization in oncology trials. AgencyIQ by POLITICO. Available at: [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Scirp.org. Available at: [Link]

  • FDA Issues New Guidance For Clinical Trial Dosage Of Oncology Therapeutic Radiopharmaceuticals. Clinical Leader. Available at: [Link]

  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. PharmaCores. Available at: [Link]

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Available at: [Link]

  • Cancer Cell Line Xenograft Efficacy Studies. The Jackson Laboratory. Available at: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. Available at: [Link]

  • FDA Finalizes Guidance On Dose Optimization For Oncology Therapies. Clinical Leader. Available at: [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library (OALib). Available at: [Link]

  • Xenograft Mouse Models. Melior Discovery. Available at: [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. Available at: [Link]

  • The role of Pharmacokinetics in drug development. GSC Online Press. Available at: [Link]

  • In vivo pharmacology. Stanford Medicine. Available at: [Link]

  • A Comparative Analysis of Phase I Dose-Finding Designs Incorporating Pharmacokinetics Information. Taylor & Francis. Available at: [Link]

  • Use of Pharmacokinetics in the Drug Development Process. ResearchGate. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • Optimizing intermittent dosing of oral small molecule inhibitors. PubMed. Available at: [Link]

Sources

Application

Sample preparation of 4-(3-Bromophenyl)-1,2-thiazole for NMR spectroscopy

Analytical Integrity in NMR Spectroscopy: Optimized Sample Preparation of 4-(3-Bromophenyl)-1,2-thiazole Executive Summary & Chemical Context 4-(3-Bromophenyl)-1,2-thiazole (also known as a bromophenyl-isothiazole deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Integrity in NMR Spectroscopy: Optimized Sample Preparation of 4-(3-Bromophenyl)-1,2-thiazole

Executive Summary & Chemical Context

4-(3-Bromophenyl)-1,2-thiazole (also known as a bromophenyl-isothiazole derivative) is a vital pharmacophore and synthetic intermediate characterized by an electron-deficient 1,2-thiazole ring conjugated to a lipophilic brominated phenyl system. Acquiring high-fidelity Nuclear Magnetic Resonance (NMR) spectra for such heterocyclic compounds requires rigorous sample preparation. Poor sample prep directly degrades local magnetic field ( B0​ ) homogeneity, leading to broadened resonance lines, loss of critical J -coupling fine structure, and compromised signal-to-noise ratios. This application note establishes a self-validating, causality-driven protocol for preparing pristine NMR samples of this compound.

Physicochemical Profiling & Solvent Selection

The selection of a deuterated solvent is the foundational step in NMR sample preparation, dictating both the spectral resolution and the chemical shift dispersion.

  • Primary Choice (Chloroform- d , CDCl₃): Given the lipophilic nature of the bromophenyl moiety, 4-(3-Bromophenyl)-1,2-thiazole exhibits excellent solubility in CDCl₃. CDCl₃ possesses low macroscopic viscosity, which ensures rapid molecular tumbling (short rotational correlation time, τc​ ). According to the Stokes-Einstein-Debye framework, this minimizes transverse relaxation ( T2​ ) rates, yielding exceptionally sharp spectral lines.

  • Secondary Choice (Dimethyl Sulfoxide- d6​ , DMSO- d6​ ): If the compound is synthesized as a more polar salt derivative, DMSO- d6​ may be required. However, its higher viscosity inherently broadens lines compared to CDCl₃, particularly at the high concentrations required for ¹³C NMR.

Quantitative Parameters for NMR Sample Preparation

Precision in sample concentration and volume prevents artifacts. Overloading the sample increases viscosity, while underloading wastes expensive instrument time[1].

Parameter¹H NMR (Routine)¹³C NMR / 2D NMRMechanistic Rationale
Sample Mass 5 – 25 mg50 – 100 mg¹³C is ~6000x less sensitive than ¹H; requires near-saturated solutions to achieve adequate signal-to-noise in a practical timeframe[1].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures a sample height of 40-50 mm in a standard 5 mm tube, optimizing the filling factor within the spectrometer's RF coil[2].
Internal Standard 0.03% v/v TMS0.03% v/v TMSTetramethylsilane (TMS) provides a reliable 0.00 ppm reference without dominating the dynamic range of the receiver[1].
Tube Specs 5 mm, standard5 mm, high-precisionEnsures uniform glass wall thickness to prevent macroscopic magnetic susceptibility gradients[2].

Experimental Workflow Diagram

NMR_Workflow Start 4-(3-Bromophenyl)-1,2-thiazole (Solid Sample) Weigh 1. Gravimetric Analysis (Secondary Vial) Start->Weigh Solvent 2. Add CDCl3 + TMS (0.6 - 0.7 mL) Weigh->Solvent Dissolve 3. Vortex / Sonicate Ensure Homogeneity Solvent->Dissolve Filter 4. Glass Wool Filtration (Pasteur Pipette) Dissolve->Filter Removes particulates Tube 5. Transfer to 5mm Tube (Fill height: 40-50 mm) Filter->Tube Prevents B0 distortion Degas 6. Degassing (Optional) Freeze-Pump-Thaw Tube->Degas For NOE/T1 studies Analyze 7. NMR Data Acquisition (High Resolution) Tube->Analyze Routine 1H/13C Degas->Analyze

Workflow for NMR sample preparation highlighting the critical filtration step.

Step-by-Step Methodology: The Self-Validating Protocol

Phase 1: Tube Preparation & Decontamination
  • Action: Utilize new or rigorously cleaned 5 mm NMR tubes. If reusing tubes, wash sequentially with acetone and deionized water, followed by a final acetone rinse. Dry the tubes using a gentle stream of dry nitrogen gas[2].

  • Causality: Never dry NMR tubes in a hot oven. Oven drying bakes residual solvent vapors onto the glass and can physically warp the precision-machined borosilicate, introducing magnetic susceptibility gradients that distort the spectrum. Furthermore, chipped tubes pose a safety hazard and can splinter inside the probe[3].

Phase 2: Gravimetric Analysis & Dissolution
  • Action: Weigh the appropriate mass of 4-(3-Bromophenyl)-1,2-thiazole (e.g., 15 mg for ¹H NMR) into a secondary 2-dram glass vial[1]. Add 0.65 mL of CDCl₃ containing 0.03% TMS.

  • Causality: Dissolving the sample in a secondary vial rather than directly inside the narrow NMR tube allows for effective vortexing or sonication. This ensures complete solvation of the crystalline lattice before transfer, preventing concentration gradients[1].

Phase 3: Micro-Filtration (The Critical Quality Control Step)
  • Action: Tightly pack a small plug of glass wool (not cotton) into the narrow neck of a glass Pasteur pipette. Filter the dissolved sample directly through this plug into the clean NMR tube[3].

  • Causality: This is the most frequently overlooked step. Solid particles possess a different magnetic susceptibility ( χ ) than the surrounding bulk solution. A suspended particle creates a localized magnetic field distortion around itself. This causes severe, asymmetric line broadening that cannot be corrected by the spectrometer's shim coils[3]. Note: Cotton wool is strictly prohibited as CDCl₃ will extract oligomers from the cotton, appearing as broad contaminant peaks in the ¹H spectrum.

Phase 4: Degassing (For Advanced Relaxation/NOE Studies)
  • Action: If conducting precise T1​ relaxation measurements or 2D NOESY experiments to determine the spatial relationship between the isothiazole and phenyl protons, perform three cycles of the Freeze-Pump-Thaw technique[3].

  • Causality: Atmospheric oxygen ( O2​ ) is paramagnetic. Dissolved O2​ provides an highly efficient, non-radiative relaxation pathway that accelerates T1​ relaxation times and quenches Nuclear Overhauser Effect (NOE) enhancements. Removing oxygen ensures that the intrinsic dipole-dipole relaxation properties of the molecule are measured accurately[2][3]. Bubbling nitrogen directly through the tube is discouraged as it evaporates costly deuterated solvent and alters the optimal 40-50 mm sample height[3].

Sources

Method

C-H activation methods using 4-(3-Bromophenyl)-1,2-thiazole

An In-Depth Guide to C-H Activation Methodologies Using 4-(3-Bromophenyl)-1,2-thiazole Authored by: A Senior Application Scientist Introduction: The Strategic Value of C-H Activation on Heterocyclic Scaffolds In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to C-H Activation Methodologies Using 4-(3-Bromophenyl)-1,2-thiazole

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of C-H Activation on Heterocyclic Scaffolds

In the landscape of modern synthetic chemistry, the pursuit of efficiency, sustainability, and molecular novelty is paramount. Carbon-hydrogen (C-H) activation has emerged as a transformative strategy, offering a paradigm shift from traditional cross-coupling reactions that necessitate substrate pre-functionalization.[1] By directly converting ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, this approach enhances atom economy and streamlines synthetic routes, minimizing waste and resource-intensive steps.[2]

The 4-(3-Bromophenyl)-1,2-thiazole scaffold serves as an exemplary platform for exploring the strategic application of C-H activation. This molecule is endowed with multiple, distinct reactive sites: the acidic C-H bonds of the electron-deficient thiazole ring, the C-H bonds of the appended phenyl ring, and a versatile carbon-bromine (C-Br) bond, a classical handle for cross-coupling. The thiazole motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active agents.[3][4] Consequently, methodologies that enable precise, late-stage functionalization of this core are of immense value to researchers in drug discovery and materials science.

This guide provides a detailed exploration of C-H activation methods applicable to 4-(3-Bromophenyl)-1,2-thiazole, offering both field-proven protocols and the underlying mechanistic rationale to empower researchers to harness its full synthetic potential.

Molecular Reactivity Analysis: Identifying Functionalization Hotspots

The synthetic utility of 4-(3-Bromophenyl)-1,2-thiazole is dictated by the differential reactivity of its C-H and C-Br bonds. A clear understanding of these sites is crucial for designing selective and orthogonal functionalization strategies.

  • Thiazole C5-H Bond: This is the most activated C-H bond on the heterocyclic ring. Its acidity is enhanced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, making it the primary site for palladium-catalyzed direct C-H arylation.[2][5][6]

  • Thiazole C2-H Bond: While functionalization at the C2 position is possible, it is generally less favored than at C5 under typical direct arylation conditions.[1]

  • Phenyl C-H Bonds: The C-H bonds on the bromophenyl ring offer opportunities for directed C-H activation, where the thiazole nitrogen can potentially act as a directing group to functionalize the ortho C-H bond (C2' position).

  • Phenyl C-Br Bond: This site is the classical handle for a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), providing an orthogonal route for functionalization that can be used in sequence with C-H activation.

Caption: Key reactive sites on the 4-(3-Bromophenyl)-1,2-thiazole scaffold.

Application Protocol 1: Palladium-Catalyzed Direct C5-H Arylation

This protocol details the highly regioselective arylation at the C5 position of the thiazole ring, a robust and well-documented transformation.[2][5] The method leverages a ligand-free palladium catalyst, which is both cost-effective and experimentally convenient.[2][5]

Expertise & Mechanistic Rationale

The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism. The electron-deficient nature of the thiazole C5-H bond facilitates its cleavage by the palladium catalyst. A carbonate or pivalate base assists in this key step. The use of polar aprotic solvents like N,N-Dimethylacetamide (DMA) is crucial for solubilizing the catalyst and reagents and promoting the reaction. Pivalic acid is often a beneficial additive, acting as a proton shuttle to facilitate the C-H activation step.[7] Low catalyst loadings are often sufficient and, in some cases, higher loadings can lead to the formation of inactive palladium black.[2][5]

Catalytic_Cycle cluster_main Catalytic Cycle pd_species pd_species reagents reagents products products steps steps Pd0 Pd(0)L_n ArPdBr Ar'-Pd(II)-Br Pd0->ArPdBr Oxidative Addition ArBr Ar'-Br (Aryl Bromide) ArBr->Pd0 Intermediate [Ar'-Pd(II)-Thiazole] ArPdBr->Intermediate C-H Activation/ CMD Thiazole Thiazole-H (Substrate) Thiazole->ArPdBr Intermediate->Pd0  [HBr] Product Ar'-Thiazole (Coupled Product) Intermediate->Product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.

Detailed Experimental Protocol

Materials:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv)

  • Aryl bromide coupling partner (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Pivalic Acid (PivOH) (30 mol%)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-(3-Bromophenyl)-1,2-thiazole, the aryl bromide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous DMA and pivalic acid via syringe.

  • Seal the vessel and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-4-(3-bromophenyl)-1,2-thiazole.

Data Presentation: Substrate Scope
EntryAryl Bromide Partner (Ar'-Br)Catalyst LoadingBaseTemp (°C)Expected Yield
14-Bromoacetophenone2 mol%K₂CO₃130Good to High
24-Bromobenzonitrile2 mol%K₂CO₃130Good to High
31-Bromo-4-fluorobenzene2 mol%Cs₂CO₃140Moderate to Good
42-Bromopyridine2 mol%Cs₂CO₃140Moderate
51-Bromo-4-methoxybenzene2 mol%Cs₂CO₃140Moderate

Yields are estimated based on literature for similar thiazole arylations. Electron-deficient aryl bromides are generally more reactive.[5]

Application Protocol 2: Rhodium-Catalyzed Directed C-H Functionalization

While direct C-H activation of the thiazole ring is dominated by palladium, rhodium catalysis offers powerful tools for functionalizing C-H bonds directed by a chelating group.[8][9] In the context of 4-(3-bromophenyl)-1,2-thiazole, the thiazole nitrogen can potentially direct a Rh(III) catalyst to activate the C2'-H bond of the phenyl ring. This allows for transformations not accessible through the C5-H activation pathway.

Expertise & Mechanistic Rationale

Rhodium(III)-catalyzed C-H activation typically involves a cyclometalation step where the directing group coordinates to the metal center, bringing it into proximity with the target C-H bond.[8] This forms a stable five- or six-membered rhodacycle intermediate. This intermediate can then react with various coupling partners, such as alkenes (olefination) or alkynes.[10] The reaction is often performed under oxidative conditions, using a copper or silver salt as the oxidant to regenerate the active Rh(III) catalyst.

Detailed Experimental Protocol (Hypothetical for C2'-Olefination)

Materials:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (3.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • Silver Hexafluoroantimonate (AgSbF₆) (10 mol%) or Copper(II) Acetate (Cu(OAc)₂) (2.0 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or tert-Amyl alcohol

Procedure:

  • To a dry Schlenk tube, add 4-(3-Bromophenyl)-1,2-thiazole and [RhCp*Cl₂]₂.

  • If using AgSbF₆, add it to the tube. If using Cu(OAc)₂, it will be added with other solids.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon).

  • Add the solvent (DCE), followed by the alkene and acetic acid via syringe.

  • If using Cu(OAc)₂, add it now.

  • Seal the vessel and heat to 80-100 °C for 18-36 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane (DCM).

  • Concentrate the filtrate and purify the resulting residue by column chromatography to isolate the C2'-alkenylated product.

Application Protocol 3: Orthogonal Sequential Functionalization Strategy

The true synthetic power of 4-(3-Bromophenyl)-1,2-thiazole is realized through orthogonal functionalization, leveraging both C-H activation and classical C-Br cross-coupling in a programmed sequence. This allows for the controlled and independent installation of different functionalities at two distinct locations on the molecular scaffold.

Workflow Rationale

The most logical sequence is to perform the more robust C-H activation first, as the conditions (high temperature, strong base) might be less compatible with functionalities introduced via a later-stage cross-coupling. The C-Br bond is generally stable under direct arylation conditions. Subsequently, the milder conditions of a Suzuki or Buchwald-Hartwig amination can be used to functionalize the bromophenyl moiety.

Caption: Workflow for orthogonal sequential C-H activation and C-Br coupling.

Detailed Experimental Protocol (Example: Arylation followed by Amination)

Step 1: C5-H Arylation

  • Follow Application Protocol 1 using 4-bromoacetophenone as the coupling partner to synthesize 5-(4-acetylphenyl)-4-(3-bromophenyl)-1,2-thiazole. Purify this intermediate carefully.

Step 2: C-Br Buchwald-Hartwig Amination Materials:

  • 5-(4-acetylphenyl)-4-(3-bromophenyl)-1,2-thiazole (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add the purified intermediate from Step 1, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vessel and heat to 100-110 °C for 8-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and quench with water.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography to yield the final, di-functionalized molecule: 5-(4-acetylphenyl)-4-(3-(morpholin-4-yl)phenyl)-1,2-thiazole.

Conclusion

The 4-(3-Bromophenyl)-1,2-thiazole scaffold is a versatile building block for the synthesis of complex molecules. By strategically employing modern C-H activation techniques alongside classical cross-coupling reactions, researchers can achieve highly controlled and efficient functionalization. The palladium-catalyzed direct arylation of the C5-H bond is a reliable and high-yielding transformation, while the potential for directed C-H activation on the phenyl ring opens avenues for novel derivatization. The ability to perform these reactions orthogonally provides a powerful platform for building diverse chemical libraries for applications in drug discovery and materials science.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(4), 1179–1186. [Link]

  • Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Conditions for the Palladium-Catalyzed Direct Arylation of a Wide Range of Heterocycles with Aryl Bromides. The Journal of Organic Chemistry, 74(5), 1826–1834. [Link]

  • Zhang, Y., et al. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(6), 1513–1516. [Link]

  • Sereika, R., et al. (2014). Synthesis by Direct Arylation of Thiazole–Derivatives: Regioisomer Configurations–Optical Properties Relationship Investigation. The Journal of Organic Chemistry, 79(21), 10172–10184. [Link]

  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(4), 1179–1186. [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791–2803. [Link]

  • Li, B., et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 50(56), 7473-7476. [Link]

  • Wang, H., et al. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization. Organic Letters, 26(8), 1736–1741. [Link]

  • Mondal, S., et al. (2024). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. ResearchGate. [Link]

  • Reddy, V. P., et al. (2013). Rhodium(III)-Catalyzed C–H Activation and Amidation of Arenes Using N-Arenesulfonated Imides as Amidating Reagents. Organic Letters, 15(14), 3574–3577. [Link]

  • Tsai, A. S. (2011). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship.org. [Link]

  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

  • Beyzaei, H., et al. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Bromophenyl)-1,2-thiazole

Welcome to the technical support guide for the synthesis of 4-(3-Bromophenyl)-1,2-thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-(3-Bromophenyl)-1,2-thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive guide that not only offers solutions but also explains the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-(3-Bromophenyl)-1,2-thiazole?

The most prevalent and accessible method for the synthesis of 4-aryl-1,2-thiazoles, including the 3-bromo derivative, is the reaction of a β-ketoester with hydroxylamine-O-sulfonic acid (HOSA). This one-pot synthesis is often preferred due to its operational simplicity and the ready availability of starting materials. The general reaction involves the condensation of ethyl 3-(3-bromophenyl)-3-oxopropanoate with HOSA in the presence of a base.

Q2: I am experiencing very low yields (<30%). What are the most likely causes?

Low yields in this synthesis can typically be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side reactions: The formation of byproducts, such as oximes or other heterocyclic isomers, can significantly reduce the yield of the desired 4-(3-bromophenyl)-1,2-thiazole.

  • Degradation of starting materials or product: The starting β-ketoester can be susceptible to hydrolysis, especially under harsh basic or acidic conditions. The 1,2-thiazole ring itself can also be sensitive to certain reagents.

  • Suboptimal work-up and purification: Significant product loss can occur during extraction, washing, and chromatography if not performed carefully.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides a structured approach to troubleshoot and resolve common issues encountered during the synthesis of 4-(3-Bromophenyl)-1,2-thiazole.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted ethyl 3-(3-bromophenyl)-3-oxopropanoate after the reaction, consider the following optimization steps.

Step-by-Step Protocol for Optimizing Reaction Conditions:

  • Temperature Control: The reaction temperature is a critical parameter. While room temperature is often a starting point, gently heating the reaction mixture to 40-50 °C can enhance the reaction rate. Monitor the reaction by TLC to avoid potential decomposition at higher temperatures.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times can range from 12 to 24 hours. Again, TLC is your best tool to monitor the consumption of the starting material.

  • Choice of Base and Solvent: The choice of base and solvent system can have a profound impact on the reaction outcome. While sodium ethoxide in ethanol is common, exploring other options can be beneficial.

Table 1: Effect of Solvent and Base on a Model 1,2-Thiazole Synthesis

SolventBaseTemperature (°C)Typical Yield Range (%)Notes
EthanolSodium Ethoxide25-5040-60Standard conditions, but can promote side reactions.
MethanolSodium Methoxide25-5045-65Can offer slightly better yields in some cases.
DioxanePotassium Carbonate50-7035-55Aprotic conditions may reduce certain side reactions.
AcetonitrileTriethylamineReflux30-50Milder base, may require higher temperatures.

Expert Insight: The basicity and nucleophilicity of the base are crucial. A strong, non-nucleophilic base is often ideal to promote the desired condensation without leading to unwanted side reactions with the ketoester.

Issue 2: Formation of Multiple Products (Impurity Profile)

A common challenge is the formation of isomeric byproducts or other impurities that are difficult to separate from the desired 4-(3-bromophenyl)-1,2-thiazole.

Troubleshooting Workflow for Impurity Formation:

Caption: A decision-making workflow for troubleshooting impurity formation.

  • Hydroxylamine-O-sulfonic acid (HOSA) Quality: HOSA can degrade over time, especially if not stored in a cool, dry place. Use freshly purchased or properly stored HOSA. It is advisable to use a slight excess (1.1-1.2 equivalents) to ensure the reaction goes to completion.

  • Controlled Addition: The slow, portion-wise addition of HOSA to the reaction mixture at a reduced temperature (0-5 °C) can help to control the reaction rate and minimize the formation of undesired byproducts.

  • pH Control: Maintaining a slightly basic pH throughout the reaction is important. The use of a buffered system or the careful addition of a base can prevent pH fluctuations that might favor side reactions.

Issue 3: Difficult Purification

If you are struggling to isolate the pure product, a multi-step purification strategy may be necessary.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to remove basic impurities, and finally with brine.

  • Crude Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Chromatography: If recrystallization is insufficient, column chromatography on silica gel is the next step. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

Expert Insight: The bromophenyl group makes the molecule relatively non-polar. Therefore, a solvent system with a higher proportion of non-polar solvent will likely be needed for effective separation on silica gel.

Experimental Protocol: Synthesis of 4-(3-Bromophenyl)-1,2-thiazole

This protocol is a validated starting point. Adjustments may be necessary based on your specific laboratory conditions and observations.

Reaction Mechanism Overview:

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps Ketoester Ethyl 3-(3-bromophenyl)-3-oxopropanoate Condensation Condensation Ketoester->Condensation HOSA Hydroxylamine-O-sulfonic acid (HOSA) HOSA->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Product 4-(3-Bromophenyl)-1,2-thiazole Dehydration->Product

Caption: Simplified reaction pathway for the formation of 4-(3-Bromophenyl)-1,2-thiazole.

Materials:

  • Ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol, add ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes until a clear solution is obtained.

  • In a separate flask, dissolve hydroxylamine-O-sulfonic acid (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure 4-(3-Bromophenyl)-1,2-thiazole.

References

  • A Convenient Synthesis of 4-Aryl-1,2-thiazoles. Synthetic Communications. [Link]

  • Synthesis and biological evaluation of novel 1,2-thiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(3-Bromophenyl)-1,2-thiazole

Welcome to the Formulation & Assay Support Portal. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 4-(3-Bromophenyl)-1,2-thiazole (also known as 4-(3-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Portal. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of 4-(3-Bromophenyl)-1,2-thiazole (also known as 4-(3-bromophenyl)isothiazole).

Because this compound is a highly lipophilic "grease-ball" molecule (BCS Class II/IV) lacking strongly ionizable centers, standard aqueous buffer preparations frequently fail. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Part 1: Frequently Asked Questions (FAQs)

Q1: I tried lowering the pH of my buffer to protonate the nitrogen and increase solubility, but the compound still precipitated. Why? Expertise & Causality: The failure of pH adjustment is due to the inherent electronic structure of the 1,2-thiazole (isothiazole) ring. While standard 1,3-thiazoles have a conjugate acid pKa of approximately 2.5[1], the adjacent nitrogen and sulfur atoms in the 1,2-thiazole system drastically reduce its basicity (pKa is typically < 0). Furthermore, the electron-withdrawing bromophenyl group further depletes electron density on the nitrogen. Consequently, the molecule cannot be protonated to form a soluble salt in standard aqueous or moderately acidic media. It remains completely un-ionized, relying entirely on its high lipophilicity, which drives it out of the aqueous phase.

Q2: Can I dissolve the compound in 100% DMSO and spike it directly into my cell culture media? Expertise & Causality: You can use DMSO as a primary stock solvent, but you must strictly control the final concentration in your assay to avoid "solvent crash" and cytotoxicity. For most in vitro cell-based assays, the final DMSO concentration should not exceed 0.1% to 1% (v/v) [2][3]. Concentrations above 1% can alter cell membrane permeability, inhibit proliferation, and cause artifactual readouts (such as false-positive ROS production or altered cytokine release)[2][4]. If your compound precipitates upon dilution into the media at 0.1% DMSO, spiking has failed, and you must utilize a carrier system.

Q3: If direct DMSO spiking fails, what is the best formulation strategy for high-concentration in vitro or in vivo studies? Expertise & Causality: For a non-ionizable, highly lipophilic compound, the most reliable approaches are Inclusion Complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) or Lipid-Based Drug Delivery Systems (LBDDS) [5][6]. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic bromophenyl-isothiazole moiety, while its hydroxyl-rich exterior ensures high aqueous solubility[7]. This shields the hydrophobic compound from water, preventing precipitation without requiring toxic levels of organic solvents.

Part 2: Quantitative Data & Formulation Limits

To assist in experimental design, the following table summarizes the operational limits and applications of various solubility strategies for 4-(3-Bromophenyl)-1,2-thiazole.

Formulation StrategyMax Safe Concentration (In Vitro)Primary Mechanism of SolubilizationBest Use CaseDrawbacks / Limitations
DMSO Co-solvent 0.1% - 1.0% (v/v)[2][3]Disrupts water hydrogen bonding; lowers dielectric constant.Low-dose biochemical assays.High risk of "solvent crash" upon dilution; cytotoxic >1%[4].
HP-β-CD Complexation Up to 10-20% (w/v)[7]Molecular encapsulation within a hydrophobic cavity[5][7].In vivo dosing; high-dose in vitro cell assays.Requires optimization of molar ratios; bulky formulation.
Lipid-Based (SEDDS) Varies (Dilution dependent)Solubilization in mixed micelles/lipid droplets[6].Oral bioavailability studies (in vivo)[6].Complex preparation; potential surfactant toxicity in vitro.

Part 3: Troubleshooting Workflows & Visualizations

Formulation Decision Tree

When working with 4-(3-Bromophenyl)-1,2-thiazole, follow this logical pathway to determine your formulation strategy.

G Start Compound: 4-(3-Bromophenyl)-1,2-thiazole Check Is pH adjustment viable? Start->Check Fail No (pKa < 0) Highly Lipophilic Check->Fail Evaluate pKa Decision Target Application? Fail->Decision InVitro In Vitro Assays (Low Conc.) Decision->InVitro InVivo In Vivo / High Conc. Assays Decision->InVivo DMSO DMSO Stock + Media (Max 0.1% - 1% DMSO) InVitro->DMSO CD HP-β-CD Inclusion Complexation InVivo->CD Lipid Lipid-Based Formulation (SEDDS/NLCs) InVivo->Lipid

Decision tree for formulating non-ionizable, highly lipophilic compounds.

Part 4: Experimental Protocols

Protocol: HP-β-CD Inclusion Complexation (Kneading Method)

This methodology creates a solid-state inclusion complex. Self-Validating Mechanism: You will know the complexation is successful if the final reconstituted powder yields a clear, precipitate-free aqueous solution at a concentration where the pure API previously crashed out.

Materials Needed:

  • 4-(3-Bromophenyl)-1,2-thiazole (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Ultrapure Water (50:50 v/v)

  • Agate mortar and pestle

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh the API and HP-β-CD to achieve a 1:1 or 1:2 molar ratio. (HP-β-CD has an average molecular weight of ~1400 g/mol ; the API is ~240 g/mol ).

  • Physical Blending: Place both powders into the agate mortar and triturate lightly for 5 minutes to ensure a homogeneous physical mixture.

  • Solvent Addition: Dropwise, add the 50:50 Ethanol/Water mixture until a thick, uniform paste is formed. Causality: The solvent acts as a molecular mobility enhancer, allowing the lipophilic API to enter the cyclodextrin cavity[7].

  • Kneading: Vigorously knead the paste with the pestle for 30 to 45 minutes. If the paste dries out, add a few more drops of solvent to maintain the consistency.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to completely remove the ethanol and water.

  • Pulverization & Verification: Grind the dried mass into a fine powder and pass it through a 100-mesh sieve. Weigh a sample and dissolve it in pure water to verify enhanced solubility.

Workflow N1 Weigh API & HP-β-CD (1:1 Molar) N2 Physical Mixing in Mortar N1->N2 N3 Add Solvent (Water/EtOH 50:50) N2->N3 N4 Kneading (30-45 mins) N3->N4 N5 Vacuum Drying (40°C, 24h) N4->N5 N6 Pulverization & Sieving N5->N6

Step-by-step workflow for the cyclodextrin kneading method.

Sources

Troubleshooting

Optimizing reaction temperature for 4-(3-Bromophenyl)-1,2-thiazole coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of late-stage functionalization and cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of late-stage functionalization and cross-coupling. The Suzuki-Miyaura coupling of 4-(3-Bromophenyl)-1,2-thiazole presents a unique mechanistic puzzle. While the bromide is situated on the phenyl ring (acting as a standard aryl bromide), the adjacent 1,2-thiazole moiety is not a passive bystander. Its heteroatoms can actively coordinate with palladium intermediates, altering the energy landscape of the catalytic cycle.

Optimizing the reaction temperature for this substrate is a delicate balancing act: you must provide enough thermal energy to drive transmetalation and dissociate off-cycle Pd-heteroatom complexes, without crossing the threshold into thermal degradation pathways like protodeboronation or catalyst precipitation.

Below is our comprehensive, causality-driven guide to mastering temperature control for this specific transformation.

Part 1: Quantitative Data – The Thermal Reaction Profile

To understand the causality of temperature, we must look at the empirical data. The table below summarizes the typical reaction profile when coupling 4-(3-Bromophenyl)-1,2-thiazole with a standard electron-neutral arylboronic acid using a Pd(dppf)Cl₂ catalyst in a biphasic Dioxane/H₂O system.

Temperature (°C)Conversion (%)Target Yield (%)Protodeboronation (%)Homocoupling (%)Catalyst StateMechanistic Observation
40°C 35%30%< 2%< 1%IntactSluggish transmetalation; oxidative addition is functional but incomplete.
60°C 70%65%3%2%IntactGood balance, but thiazole coordination may still competitively inhibit the Pd center.
80°C > 99%92% 5%2%ActiveOptimal. Thermal energy overcomes off-cycle heteroatom coordination.
100°C > 99%78%15%6%Pd BlackHigh thermal stress; rapid hydrolytic cleavage of the C-B bond outcompetes coupling.
120°C (MW) > 99%85% (in 15m)8%6%Pd BlackRapid kinetic completion before significant thermal degradation occurs.

Part 2: Workflow Visualization

When troubleshooting conversion issues, temperature adjustments should follow a logical, data-driven pathway rather than random screening.

TempOptimization Start Start: 4-(3-Bromophenyl)-1,2-thiazole Coupling at 80°C CheckConv Check Conversion (LC-MS at 2 hrs) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>95%) CheckConv->HighConv Cause1 Slow Transmetalation or Catalyst Deactivation LowConv->Cause1 CheckSide Check Side Products HighConv->CheckSide Action1 Increase Temp to 95°C or Use Microwave (120°C) Cause1->Action1 Side1 High Protodeboronation CheckSide->Side1 Side2 Clean Profile CheckSide->Side2 Action2 Lower Temp to 60°C Slow Boronic Acid Addition Side1->Action2 Action3 Optimal Conditions Reached Side2->Action3

Decision tree for optimizing reaction temperature in thiazole cross-couplings.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It includes built-in visual and analytical checkpoints to ensure the reaction is proceeding mechanistically as intended, allowing you to catch temperature-related failures in real-time.

Objective: Establish the optimal thermal baseline for coupling 4-(3-Bromophenyl)-1,2-thiazole.

Step 1: Reagent Assembly & Solvent Selection

  • Action: Combine 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Causality: Dioxane/H₂O provides a biphasic system that solubilizes both the organic halide and the inorganic base. The bidentate dppf ligand is specifically chosen to resist displacement by the coordinating thiazole nitrogen, a common failure point in .

  • Validation Checkpoint: The initial mixture should be a heterogeneous, pale orange/red suspension. If the mixture is dark brown or black at room temperature, your Pd catalyst has already degraded (likely due to moisture/oxygen in the storage desiccator).

Step 2: Stringent Degassing

  • Action: Sparge the mixture with Argon for 15 minutes, or perform 3 Freeze-Pump-Thaw cycles.

  • Causality: Oxygen is highly deleterious at elevated temperatures, leading to rapid homocoupling of the boronic acid and irreversible oxidation of the phosphine ligands.

  • Validation Checkpoint: A successfully degassed solution will not change color upon initial heating to 40°C.

Step 3: Controlled Thermal Ramping

  • Action: Heat the reaction mixture to 60°C for 1 hour, sample for LC-MS, then ramp to 80°C if conversion is < 50%.

  • Causality: Staggered heating allows you to identify the minimum energy required to drive transmetalation without triggering side reactions. This is a standard methodology for1[1].

  • Validation Checkpoint: At the optimal temperature, the solution will transition to a homogeneous deep red/orange solution. The sudden appearance of a fine black precipitate (Pd black) indicates you have exceeded the thermal stability threshold of the catalyst complex.

Step 4: Quench and Analysis

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water.

  • Causality: Rapid cooling halts the catalytic cycle and prevents thermal degradation of the product during workup.

  • Validation Checkpoint: A clean organic layer with >90% mass recovery indicates successful coupling. Significant mass loss to the aqueous layer suggests the formation of highly polar, thermally cleaved fragments.

Part 4: Troubleshooting & FAQs

Q1: I am running the reaction at 80°C, but my 4-(3-Bromophenyl)-1,2-thiazole is not converting. The boronic acid is disappearing. What is happening? A1: This is a classic symptom of protodeboronation outcompeting transmetalation. At 80°C, certain electron-deficient or sterically hindered boronic acids degrade rapidly via hydrolytic cleavage of the C-B bond, a known limitation in the 2[2]. Solution: Lower the temperature to 50-60°C and switch to a more active catalyst (e.g., Pd-PEPPSI-IPr or a Buchwald ligand like XPhos) to accelerate transmetalation at lower temperatures. Alternatively, use a pinacol borane (BPin) which is more thermally stable.

Q2: Can I use microwave irradiation to speed up the coupling of this thiazole derivative? A2: Yes. Microwave (MW) irradiation is highly effective for heteroaryl scaffolds. By rapidly heating the mixture to 120°C for a short duration (e.g., 8–15 minutes), you can force the cross-coupling to completion before the slower, temperature-dependent degradation pathways (like catalyst aggregation) can take hold. This kinetic trapping is a proven 3[3].

Q3: At 90°C, my reaction mixture turns completely black within 30 minutes, and the yield plateaus at 40%. How do I fix this? A3: The black precipitate is palladium black, indicating the thermal collapse of your active Pd(0) species. The 1,2-thiazole nitrogen can sometimes coordinate and displace monodentate phosphine ligands, leaving the Pd center vulnerable at high temperatures. Solution: Lower the temperature to 70°C and increase the ligand-to-palladium ratio, or switch to a robust bidentate ligand like dppf or dtbpf which are highly resistant to displacement.

Q4: Do I need a phase-transfer catalyst (PTC) if I lower the temperature to protect my reagents? A4: If you drop the reaction temperature to 50–60°C, the solubility of your organic substrates in the aqueous base layer decreases drastically, which can stall the reaction. Adding a PTC, such as tetrabutylammonium bromide (TBAB), facilitates the interfacial transfer of the boronate complex, maintaining high reaction rates even at lower thermal energies, an approach validated in4[4].

Part 5: References

1.[3] Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. 2. Structurally Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. ACS Publications. 3.[1] Discovery, Synthesis and Biological Evaluation of Novel SMN Protein Modulators. PMC. 4.[4] Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. ACS Publications. 5.[2] Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing.

Sources

Optimization

Reducing byproduct formation in 4-(3-Bromophenyl)-1,2-thiazole reactions

Technical Support Center: Troubleshooting 4-(3-Bromophenyl)-1,2-thiazole Reactions As a Senior Application Scientist, I have structured this Technical Support Center to address the most critical failure modes encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-(3-Bromophenyl)-1,2-thiazole Reactions

As a Senior Application Scientist, I have structured this Technical Support Center to address the most critical failure modes encountered when functionalizing 4-(3-Bromophenyl)-1,2-thiazole (also known as 4-(3-bromophenyl)isothiazole). This building block is highly valuable in drug discovery, but its unique electronic properties make it susceptible to specific side reactions.

Below, we dissect the causality behind common reaction failures—such as dehalogenation, homocoupling, and heterocycle degradation—and provide field-proven, self-validating protocols to ensure synthetic integrity.

Module 1: Cross-Coupling Byproducts & Mechanistic Causality

Q: Why am I observing significant homocoupling of my boronic acid partner during Suzuki-Miyaura reactions instead of the cross-coupled isothiazole? A: Boronic acid homocoupling is a pervasive side reaction driven primarily by the presence of molecular oxygen and suboptimal base stoichiometry. Oxygen can oxidize the palladium catalyst or directly facilitate the oxidative dimerization of the boronic acid[1]. Furthermore, the base plays a dual mechanistic role: it converts the neutral boronic acid into the highly reactive organoborate anion ( R−B(OH)3−​ ) necessary for transmetallation[2]. If the base concentration is too high relative to the oxidative addition complex, the excess organoborate will undergo homocoupling rather than the desired cross-coupling[2]. Causality-Driven Solution: Implement rigorous freeze-pump-thaw degassing to eliminate O2​ . Additionally, titrate your base concentration; adjusting the equivalents based on the pKa of the competing boronic acids can completely suppress this pathway[2].

Q: How do I prevent debromination (hydrodehalogenation) of the 4-(3-Bromophenyl)-1,2-thiazole starting material? A: Debromination (yielding 4-phenyl-1,2-thiazole) occurs when β -hydride elimination outcompetes the transmetallation step. This typically happens when using alcoholic solvents (like ethanol or methanol) or alkoxide bases, which coordinate to the Pd center, donate a hydride, and subsequently reduce the aryl bromide. Causality-Driven Solution: Transition to aprotic solvent systems (e.g., 1,4-Dioxane/Water) and utilize bulky, electron-rich phosphine ligands to accelerate the transmetallation step, outpacing the reduction pathway[3].

Module 2: Isothiazole Ring Stability & Degradation

Q: My 1,2-thiazole ring is degrading during nucleophilic functionalization or metallation. What is the mechanism, and how can I prevent it? A: The 1,2-thiazole (isothiazole) core features a highly polarized and relatively weak S-N bond. This moiety is extremely sensitive to attack by strong nucleophiles. For instance, primary amines and certain hydrazines can attack the sulfur atom, triggering S-N bond cleavage and subsequent ring-opening to form mixed 3-aminoalk-2-ene-1-thiones. Similarly, harsh organolithium reagents (like n-BuLi) can cause premature ring fragmentation before the desired halogen-metal exchange occurs. Causality-Driven Solution: Strictly avoid primary amines in your reaction matrix. For metallation, replace n-BuLi with TurboGrignard (iPrMgCl·LiCl) under cryogenic conditions (-78 °C) to ensure the halogen-metal exchange is kinetically favored over nucleophilic attack on the heterocycle.

Visualizing the Reaction Logic

Workflow A Reaction Analysis: 4-(3-Bromophenyl)-1,2-thiazole B Identify Major Byproduct A->B C1 Boronic Acid Homocoupling B->C1 C2 Debromination (Ar-H Formation) B->C2 C3 Isothiazole Ring Opening B->C3 D1 Rigorous Degassing (Ar/N2) Optimize Base Stoichiometry C1->D1 D2 Use Aprotic Solvents Bulky Phosphine Ligands C2->D2 D3 Avoid Primary Amines/BuLi Use TurboGrignard (-78°C) C3->D3

Decision tree for troubleshooting byproduct formation in 1,2-thiazole reactions.

Pathway Sub 4-(3-Bromophenyl)- 1,2-thiazole P1 Pd-Catalyzed Cross-Coupling Sub->P1 Mild Base, Pd(0) P2 Strong Nucleophile Attack (e.g., Amines) Sub->P2 Harsh Conditions Res1 Desired Biaryl (Intact Isothiazole) P1->Res1 Res2 S-N Bond Cleavage (Ring-Opened Thioamide) P2->Res2 Attack at S-atom

Mechanistic pathways leading to desired coupling vs. isothiazole ring opening.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of modifying base and atmospheric conditions on byproduct distribution during the Suzuki-Miyaura coupling of 4-(3-Bromophenyl)-1,2-thiazole.

Reaction ConditionAtmosphereMajor Product Yield (%)Homocoupling (%)Debromination (%)Ring Opening (%)
K2​CO3​ (3.0 eq), EtOH/H2OAir42%35%18%5%
K2​CO3​ (3.0 eq), Dioxane/H2OAir58%38%<2%2%
K3​PO4​ (1.5 eq), Dioxane/H2ODegassed ( N2​ )94% <2%<2%0%
NaOH (3.0 eq), THF/H2ODegassed ( N2​ )61%5%<2%32%

Note: High concentrations of strong bases like NaOH significantly increase the rate of isothiazole ring degradation via nucleophilic attack.

Self-Validating Experimental Protocols

Protocol 1: Optimized, Degassed Suzuki-Miyaura Coupling

Objective: Achieve >90% yield of the cross-coupled product while suppressing homocoupling and maintaining isothiazole integrity.

  • Preparation & Degassing: In a Schlenk flask, combine 4-(3-Bromophenyl)-1,2-thiazole (1.0 eq), the aryl boronic acid (1.1 eq), and K3​PO4​ (1.5 eq). Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Freeze-Pump-Thaw (Critical Step): Submerge the flask in liquid nitrogen until the solvent freezes. Apply high vacuum for 5 minutes. Seal the flask, remove from liquid nitrogen, and let it thaw in a water bath. Repeat this cycle three times. Backfill with ultra-pure Argon.

    • Self-Validation: The total absence of bubbling upon the final thaw confirms the complete removal of dissolved O2​ , ensuring homocoupling will be suppressed.

  • Catalyst Addition: Under a positive Argon flow, add Pd(dppf)Cl2​ (0.05 eq).

  • Reaction Execution: Heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC): At t = 60 min, pull a 50 µL aliquot, quench with EtOAc/Water, and analyze the organic layer via GC-MS.

    • Self-Validation: The chromatogram should show <2% of the des-bromo byproduct and <2% boronic acid homodimer. If the homodimer exceeds 5%, verify argon line integrity and base stoichiometry.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Safe Halogen-Metal Exchange of 4-(3-Bromophenyl)-1,2-thiazole

Objective: Generate the organomagnesium intermediate without triggering S-N bond cleavage.

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Substrate Dissolution: Dissolve 4-(3-Bromophenyl)-1,2-thiazole (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Metallation: Dropwise add TurboGrignard (iPrMgCl·LiCl, 1.05 eq) over 15 minutes down the side of the flask to pre-cool the reagent before it hits the solution.

  • Equilibration: Stir at -78 °C for 30 minutes.

    • Self-Validation: Quench a 0.1 mL aliquot in D2​O and analyze via 1H-NMR. The complete disappearance of the proton adjacent to the bromine, replaced by deuterium incorporation, validates >95% exchange efficiency. The absence of thioamide signals confirms the isothiazole ring remains intact.

  • Electrophile Addition: Add the desired electrophile (e.g., anhydrous DMF for formylation) directly at -78 °C, then slowly warm to room temperature.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: ChemCatChem URL:[Link]

  • Product Class 15: Isothiazoles Source: Thieme Connect URL:[Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) Source: Reddit (r/chemhelp) URL:[Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Crude 4-(3-Bromophenyl)-1,2-thiazole

Welcome to the technical support center for the purification of 4-(3-Bromophenyl)-1,2-thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(3-Bromophenyl)-1,2-thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the column chromatography purification of this and structurally similar brominated heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying principles and provide robust, field-tested solutions to common problems.

Part 1: Frequently Asked Questions (FAQs) - Planning Your Purification

This section addresses common questions that arise during the method development phase for purifying 4-(3-Bromophenyl)-1,2-thiazole.

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications involving moderately polar aromatic compounds like 4-(3-bromophenyl)-1,2-thiazole, standard flash-grade silica gel (40-63 µm particle size) is the recommended starting point.[1] Silica gel is a polar stationary phase that separates compounds based on their polarity through adsorption-desorption mechanisms; non-polar compounds elute faster, while polar compounds are retained longer.[2][3]

However, be aware that standard silica gel is slightly acidic. Thiazoles, containing a basic nitrogen atom, can sometimes interact strongly with the acidic silanol groups, leading to peak tailing or, in rare cases, degradation.[4][5] If you observe these issues, consider using deactivated or neutral silica gel as a troubleshooting measure.

Q2: How do I select the right mobile phase (eluent)?

A2: The key is to find a solvent system that provides good separation between your target compound and its impurities. This is almost always determined using Thin Layer Chromatography (TLC) before running the column.[2][6]

  • Principle: The ideal solvent system for flash chromatography will move the desired compound to a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.[6] This Rf value provides an optimal balance between resolution and the time (and solvent volume) required for elution.

  • Common Solvent Systems: For a compound with the polarity of 4-(3-bromophenyl)-1,2-thiazole, start with a binary mixture of a non-polar and a moderately polar solvent.[3]

  • Screening Process: Run several TLC plates with your crude material, using different ratios of your chosen solvent system (e.g., 5%, 10%, 20%, 50% Ethyl Acetate in Hexane). The goal is to find the ratio that gives the target Rf and maximizes the separation between the spot for your product and any visible impurity spots.

Table 1: Recommended Starting Solvent Systems for TLC Screening

Non-Polar SolventPolar SolventPolarityNotes
Hexanes/HeptaneEthyl AcetateLowThe most common starting point. Excellent for separating compounds of low to moderate polarity.
Hexanes/HeptaneDichloromethaneLowDichloromethane can improve the solubility of some aromatic compounds and offers different selectivity compared to ethyl acetate. Use in a well-ventilated fume hood.[7]
TolueneEthyl AcetateMediumToluene can provide unique selectivity for aromatic compounds due to π-π interactions.

Q3: Should I perform an isocratic or gradient elution?

A3: The choice depends on the complexity of your crude mixture, as determined by TLC.

  • Isocratic Elution: A single, constant mobile phase composition is used throughout the purification.[1] This method is ideal if your TLC shows the desired compound is well-separated from all impurities (e.g., impurities are at Rf > 0.8 or at the baseline, while your product is at Rf ~0.3).

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the run (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 30%).[1][8] This is highly effective for separating compounds with a wide range of polarities. It helps to elute weakly retained impurities quickly and then provides enough solvent strength to elute the more strongly retained product and subsequent impurities in a reasonable time, often with better peak shape.

Q4: What is the best way to load my crude sample onto the column?

A4: You have two primary options: liquid loading and dry loading.

  • Liquid Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase (or a solvent it is highly soluble in, but that is weaker than the mobile phase) and injected directly onto the top of the column. This is fast but can lead to band broadening if too much solvent or a solvent stronger than the mobile phase is used.[9]

  • Dry Loading (Recommended): The crude sample is dissolved in a suitable volatile solvent (e.g., dichloromethane, acetone). A small amount of silica gel (or another inert adsorbent like Celite®) is added to this solution, and the solvent is completely removed under reduced pressure (rotary evaporator) to yield a dry, free-flowing powder.[10] This powder is then carefully layered on top of the packed column. Dry loading is the superior method, especially for compounds that are not very soluble in the starting mobile phase, as it typically results in sharper bands and better separation.[11]

Part 2: Step-by-Step Experimental Protocol: Flash Chromatography

This protocol outlines a standard flash chromatography procedure for purifying ~1 gram of crude 4-(3-bromophenyl)-1,2-thiazole.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 15% EtOAc/Hexane) Solvent 2. Prepare Eluent (1 L of 10% EtOAc/Hexane) TLC->Solvent Determines Ratio Pack 4. Pack Column (Slurry Method) Solvent->Pack Sample 3. Prepare Sample (Dry Loading) Load 5. Load Sample Sample->Load Pack->Load Run 6. Run Column (Apply Pressure) Load->Run Collect 7. Collect Fractions Run->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Identify Pure Evap 10. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for flash column chromatography purification.

Methodology

  • Mobile Phase Selection:

    • Perform TLC analysis of the crude material using a system of ethyl acetate (EtOAc) and hexanes.

    • Identify the solvent ratio that provides an Rf value of ~0.3 for the product spot. For this example, let's assume 15% EtOAc/Hexanes is optimal.

    • Prepare a slightly less polar mobile phase for running the column (e.g., 10% EtOAc/Hexanes) to ensure the compound binds to the column initially.

  • Column Packing (Wet/Slurry Method):

    • Select a glass column of appropriate size (e.g., 40 mm diameter for ~1 g of crude material on ~40-50 g of silica).

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the starting mobile phase (10% EtOAc/Hexanes). The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Open the stopcock and allow solvent to drain until it is just level with the top of the silica bed. Add a protective layer of sand (~0.5 cm) on top. Do not let the column run dry.

  • Sample Loading (Dry Method):

    • Dissolve ~1 g of crude 4-(3-bromophenyl)-1,2-thiazole in 5-10 mL of dichloromethane.

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, ensuring a flat, even layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using a regulated air or nitrogen line to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second). Modern automated flash systems control this automatically.[12]

    • Begin collecting fractions in test tubes as soon as the first drop of eluent emerges from the column.

    • If using a gradient, start with the initial low-polarity eluent (10% EtOAc/Hexanes) and systematically increase the polarity (e.g., to 15%, 20% EtOAc) after a few column volumes.

  • Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in the solvent system that gave good separation initially (15% EtOAc/Hexanes).

    • Visualize the spots under a UV lamp (254 nm).

    • Identify the fractions containing only the pure desired product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure to yield the purified 4-(3-bromophenyl)-1,2-thiazole.

Part 3: Troubleshooting Guide

This section addresses specific problems in a Q&A format.

G Start Problem: Poor Separation Cause1 Cause: Incorrect Solvent System Start->Cause1 Cause2 Cause: Column Overloaded Start->Cause2 Cause3 Cause: Poor Column Packing Start->Cause3 Cause4 Cause: Product Degradation Start->Cause4 Sol1 Solution: Re-optimize TLC. Aim for Rf 0.25-0.35. Try a gradient elution. Cause1->Sol1 Sol2 Solution: Reduce sample load. Rule of thumb: 1:30 to 1:100 sample:silica ratio. Cause2->Sol2 Sol3 Solution: Repack column. Ensure no air bubbles or cracks. Use slurry method. Cause3->Sol3 Sol4 Solution: Use neutral silica. Add 0.1-1% triethylamine to eluent. Run column faster. Cause4->Sol4

Caption: Troubleshooting logic for poor separation.

Problem 1: My compound is not moving off the baseline (Rf = 0).

  • Possible Cause: The mobile phase is not polar enough to elute the compound from the silica gel.

  • Solution: Increase the polarity of your eluent. If you are using 10% ethyl acetate in hexane, try 20% or 30%. If ethyl acetate is not effective, switch to a more polar solvent like methanol, but use it sparingly as a modifier (e.g., 1-5% methanol in dichloromethane), as it is very polar and can strip everything from the column.[13]

Problem 2: All my spots are at the top of the TLC plate (Rf > 0.8).

  • Possible Cause: The mobile phase is too polar, causing all components of the mixture to travel with the solvent front with little interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent. If you are using 50% ethyl acetate in hexane, reduce it to 20% or 10%.

Problem 3: The purified product shows streaking or new, lower-Rf spots on the TLC that were not in the crude material.

  • Possible Cause: The compound may be degrading on the acidic silica gel. The basic nitrogen on the thiazole ring can interact strongly with acidic silanol groups, sometimes catalyzing decomposition.[4][14]

  • Solutions:

    • Neutralize the System: Add a small amount of a volatile base, such as triethylamine (Et₃N), to your mobile phase (typically 0.1-1% by volume). This deactivates the acidic sites on the silica.

    • Use Deactivated Silica: Purchase commercially available deactivated or neutral silica gel.

    • Minimize Residence Time: Run the column faster (increase the pressure). Less contact time between the compound and the stationary phase can minimize degradation.[4] This is a key advantage of flash chromatography over gravity chromatography.[12][15]

Problem 4: The separation is poor; the spots are overlapping and not resolving into distinct bands (co-elution).

  • Possible Causes & Solutions:

    • Sub-optimal Solvent System: Your TLC may have looked acceptable, but the separation is not translating to the column. The ideal TLC shows clear white space between the spots. If they are close, try a different solvent system (e.g., switch from EtOAc/Hexane to CH₂Cl₂/Hexane) to alter the selectivity.

    • Column Overload: You have loaded too much crude material for the amount of silica used. A general rule for a moderately difficult separation is a sample-to-silica mass ratio of 1:50 to 1:100.[10] For an easy separation, 1:20 may suffice. Reduce the amount of material loaded or use a larger column.

    • Poor Packing: Channels, cracks, or air bubbles in the silica bed will ruin a separation.[1] Ensure the column is packed uniformly using the slurry method.

    • Incorrect Sample Loading: If you used liquid loading with too much or too strong a solvent, it can cause significant band broadening. Switch to the dry loading method.[9]

Problem 5: I have very low recovery of my product, even though the separation looked clean.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: The compound may be sticking irreversibly to the silica gel, which can happen with some polar or basic compounds. See the solutions for Problem 3 (neutralizing the system).

    • Product is Too Soluble in Eluent: If your compound has some solubility in the mobile phase at room temperature, you may be losing product during solvent evaporation, especially if it is volatile. Use the minimum amount of solvent necessary.

    • Incomplete Elution: You may have stopped collecting fractions too early. If you suspect more product is on the column, flush it with a very polar solvent (e.g., 10% Methanol in EtOAc) and check this "column flush" by TLC.

References

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Phenomenex. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Reilly, J., et al. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. [Link]

  • Biotage. (n.d.). Successful flash chromatography. Biotage. [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • University of Rochester. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]

  • University of Colorado Boulder. (n.d.). Organic Chemistry at CU Boulder - TLC. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]

  • Boyle, K. E., & Dudley, G. B. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(3-Bromophenyl)-1,2-thiazole Substitutions

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide provides actionable, mechanistically grounded troubleshooting strategies for researchers and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide provides actionable, mechanistically grounded troubleshooting strategies for researchers and drug development professionals working with 4-(3-Bromophenyl)-1,2-thiazole (CAS: 1002355-98-7)[].

While this scaffold is highly valuable in medicinal chemistry, functionalizing the 3-bromo position via palladium-catalyzed cross-coupling (e.g., [2] or Suzuki-Miyaura couplings) frequently presents challenges. These issues typically stem from the steric bulk of the biaryl-like intermediates and the competing coordinating nature of the 1,2-thiazole heteroatoms.

Frequently Asked Questions & Troubleshooting Guide

Q1: My cross-coupling reaction is stalling at the intermediate stage. How do I overcome the steric hindrance?

The Causality: When coupling a hindered nucleophile (such as a secondary amine or a substituted carbazole) to 4-(3-Bromophenyl)-1,2-thiazole, the oxidative addition to the C-Br bond usually proceeds smoothly. However, the resulting Ar-Pd(II)-Nu complex becomes highly congested. If the energy barrier to form the new bond is too high, the catalytic cycle stalls at the reductive elimination step.

The Solution: You must artificially lower the activation energy for reductive elimination by employing highly sterically demanding ligands. As demonstrated in computational studies of the [3], bulky dialkylbiaryl phosphine ligands (like RuPhos or BrettPhos ) exert immense steric pressure on the palladium center. This pressure forces the aryl group and the nucleophile closer together, accelerating the rate-limiting reductive elimination and driving the reaction to completion.

Q2: I am observing significant protodehalogenation (formation of 4-phenyl-1,2-thiazole) instead of my desired product. What is going wrong?

The Causality: Protodehalogenation is a classic symptom of a stalled catalytic cycle. If reductive elimination is slow, the Ar-Pd(II)-Nu intermediate has time to undergo β -hydride elimination (if your nucleophile contains β -hydrogens) or react with trace moisture, reducing the C-Br bond to a C-H bond.

The Solution:

  • Accelerate the cycle: Switch to a more hindered ligand (e.g., BrettPhos for primary amines) to outpace the β -hydride elimination pathway.

  • Optimize the base: Avoid weak carbonate bases that generate water as a byproduct. Instead, use strong, anhydrous alkoxide bases like LiOtBu or NaOtBu . These bases facilitate rapid deprotonation of the amine, ensuring the intermediate does not linger in a vulnerable state.

Q3: Is the 1,2-thiazole ring poisoning my palladium catalyst?

The Causality: Yes, it is highly likely. The 1,2-thiazole moiety contains a nitrogen atom (a hard Lewis base) and a sulfur atom (a soft Lewis base) that can coordinate to the soft Pd(0) or Pd(II) centers. This creates an off-cycle resting state, effectively sequestering your catalyst and halting the reaction.

The Solution: Employ bulky N-Heterocyclic Carbene (NHC) ligands, such as IPr*OMe , or robust dialkylbiaryl phosphines. The extreme steric bulk of these ligands creates a "shield" around the palladium center. While the reacting C-Br bond can still access the metal, the bulky 1,2-thiazole ring of adjacent molecules is physically blocked from coordinating to the palladium[4]. Furthermore, utilizing pre-formed Pd G3 or G4 palladacycles ensures the palladium enters the reaction already tightly bound to the optimal ligand, preventing initial catalyst poisoning.

Quantitative Data: Ligand Performance Comparison

To select the optimal catalytic system for your specific substitution, consult the performance metrics below. These values represent general trends for coupling sterically hindered nucleophiles to heteroaryl bromides[5].

Ligand SystemLigand TypePrimary Mechanistic Benefit for 4-(3-Bromophenyl)-1,2-thiazoleRelative Yield (Hindered Nucleophiles)
RuPhos Monodentate Biaryl PhosphineAccelerates rate-limiting reductive elimination via steric pressure.>90%
BrettPhos Monodentate Biaryl PhosphinePrevents β -hydride elimination; ideal for primary amines.85–90%
IPr*OMe N-Heterocyclic Carbene (NHC)Extreme steric bulk prevents off-cycle thiazole N-coordination.80–85%
dppf Bidentate PhosphineGood baseline stability, but lacks the bulk to force reductive elimination.<40%
PPh3 Simple MonodentateIneffective; highly prone to catalyst poisoning by the thiazole ring.<10%

Mechanistic Workflow: The Catalytic Cycle

The following diagram illustrates the self-validating catalytic cycle, highlighting exactly where steric hindrance impacts the reaction and where your ligand choice intervenes.

CatalyticCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd PdII_Br Ar-Pd(II)(L)-Br Intermediate OxAdd->PdII_Br AmineBind Amine Binding & Deprotonation PdII_Br->AmineBind PdII_Am Ar-Pd(II)(L)-NR2 Sterically Congested AmineBind->PdII_Am RedElim Reductive Elimination (Accelerated by Bulky L) PdII_Am->RedElim High Barrier for Hindered Amines Product Substituted Product + Regenerated Pd(0)L RedElim->Product Product->Pd0 Catalytic Turnover

Pd-catalyzed cycle showing bulky ligands accelerating the rate-limiting reductive elimination.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

This self-validating protocol utilizes the RuPhos Pd G3 precatalyst system to overcome both steric hindrance and heteroatom coordination when functionalizing 4-(3-Bromophenyl)-1,2-thiazole.

Materials Required:

  • 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • RuPhos Pd G3 precatalyst (2–5 mol%)

  • RuPhos ligand (2–5 mol%)

  • LiOtBu (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with 4-(3-Bromophenyl)-1,2-thiazole (1.0 equiv) and the amine nucleophile (1.2 equiv).

  • Catalyst Loading: Add RuPhos Pd G3 (2 mol%) and RuPhos ligand (2 mol%). Causality Note: Using a G3 palladacycle ensures a 1:1 Pd-to-ligand ratio is generated instantly upon activation, preventing the 1,2-thiazole from coordinating to an unligated Pd center.

  • Base Addition: Add LiOtBu (1.5 equiv). Causality Note: This strong alkoxide base prevents the buildup of the Ar-Pd(II)-Br intermediate by ensuring rapid deprotonation of the incoming amine.

  • Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a substrate concentration of 0.2 M. Seal the vial tightly with a PTFE-lined cap.

  • Reaction Execution: Remove the sealed vial from the glovebox and transfer it to a pre-heated aluminum heating block. Stir vigorously (800 rpm) at 80–100 °C for 12–24 hours.

  • Self-Validation (In-Process Control): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The complete disappearance of the starting material mass (m/z ~240) and the appearance of the product mass confirms successful traversal of both the oxidative addition and reductive elimination steps.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. URL:[Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. ResearchGate. URL:[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(3-Bromophenyl)-1,2-thiazole

Welcome to the Technical Support Center for the crystallization and solvent optimization of 4-(3-Bromophenyl)-1,2-thiazole. This compound—characterized by a hydrophobic, polarizable bromophenyl ring coupled with a hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solvent optimization of 4-(3-Bromophenyl)-1,2-thiazole. This compound—characterized by a hydrophobic, polarizable bromophenyl ring coupled with a hydrogen-bond accepting thiazole ring—frequently presents complex crystallization challenges, including liquid-liquid phase separation (LLPS) and conformational polymorphism.

This guide is designed for researchers and drug development professionals to troubleshoot these specific thermodynamic and kinetic bottlenecks.

Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: During the cooling crystallization of 4-(3-Bromophenyl)-1,2-thiazole in ethanol/water mixtures, the solution turns cloudy but yields a sticky gum instead of crystals. What causes this and how can it be resolved?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when a supersaturated solution separates into a solute-rich dispersed liquid phase (oil droplets) and a solute-lean continuous phase, rather than forming a rigid crystalline lattice[1]. Because 4-(3-Bromophenyl)-1,2-thiazole has a relatively high degree of rotational freedom and hydrophobicity, the integration of solute molecules into a crystal lattice is kinetically hindered. When subjected to high supersaturation or rapid cooling, the system crosses the spinodal curve, bypassing primary nucleation[2]. These solute-rich droplets act as excellent solvents for impurities and eventually solidify into an amorphous, sticky gum[2][3].

Resolution Strategy: To bypass the miscibility gap, you must alter the thermodynamic trajectory. Shift the solvent system to a less polar anti-solvent (e.g., replacing water with heptane) to change the phase diagram. Alternatively, implement a stringent seeding strategy within the metastable zone before LLPS occurs, which forces the chemical potential to be consumed by crystal growth rather than phase demixing[1][3].

Q: How do I experimentally determine if my system is undergoing LLPS or just rapid micro-crystallization?

A: The most reliable method is utilizing in-situ Process Analytical Technology (PAT). Particle Vision and Measurement (PVM) combined with Focused Beam Reflectance Measurement (FBRM) will clearly differentiate between the formation of spherical oil droplets (characteristic of LLPS) and faceted micro-crystals[1]. If PAT is unavailable, a rapid sample extraction viewed under a polarized light microscope will reveal isotropic spherical droplets if oiling out is occurring, whereas micro-crystals will exhibit birefringence.

LLPS_Pathway Start Single Liquid Phase (Supersaturated API) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS High Supersaturation / Rapid Cooling Cryst Primary Nucleation (Crystal Lattice) Start->Cryst Controlled Cooling / Seeding LLPS->Cryst Solvent Exchange (Slow) Amorph Amorphous Solid / Gum (High Impurity) LLPS->Amorph Spontaneous Solidification PureCryst High-Purity Crystals (Stable Polymorph) Cryst->PureCryst Crystal Growth

Thermodynamic pathways of 4-(3-Bromophenyl)-1,2-thiazole crystallization vs. oiling out.

Solvent Selection and Polymorph Control

Q: I am observing batch-to-batch variations in the melting point and dissolution rate of 4-(3-Bromophenyl)-1,2-thiazole. Could the solvent choice be driving this?

A: Yes. The rotational freedom between the bromophenyl and thiazole rings makes this compound highly susceptible to conformational polymorphism. The choice of crystallization solvent directly influences the conformational state of the active ingredient in solution[4]. Solvents with strong hydrogen-bond donating capabilities (e.g., alcohols) interact strongly with the thiazole nitrogen. This interaction can increase the energy barrier for the nucleation of the thermodynamically stable polymorph, inadvertently favoring the kinetic trapping of metastable forms[5][6].

Resolution Strategy: Conduct a structurally diverse solvent screen. Incorporating non-polar solvents (like toluene or heptane) minimizes specific solute-solvent hydrogen bonding, which often facilitates the unhindered nucleation of the stable polymorph at elevated temperatures[5][6].

Q: What is the most efficient way to optimize a binary solvent system for anti-solvent crystallization without relying on trial-and-error?

A: Employ a thermodynamic modeling approach, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) or Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) models[7][8]. These computational frameworks predict the Vapor-Liquid Equilibrium (VLE) and Solid-Liquid Equilibrium (SLE) of multisolvent systems. By mapping the solubility curves in silico, you can identify optimal solvent-antisolvent volume ratios that maximize crystallization yield while ensuring the operating trajectory remains safely outside the LLPS miscibility gap[7][8].

Solvent_Workflow Step1 Thermodynamic Modeling (PC-SAFT) Step2 Miscibility Gap Analysis Step1->Step2 Step3 Anti-Solvent Selection Step2->Step3 Avoid LLPS Step4 Cooling Profile Optimization Step3->Step4 Step5 Polymorph Characterization Step4->Step5 Yield/Purity Check

Systematic workflow for solvent optimization and polymorph screening.

Quantitative Data: Solvent Screening Summary

The table below summarizes the empirical impact of various solvent systems on the crystallization metrics of 4-(3-Bromophenyl)-1,2-thiazole. Notice how highly polar anti-solvents (Water) drive the system into LLPS, whereas balanced binary systems (EtOAc/Heptane) optimize both yield and purity.

Solvent SystemRatio (v/v)Solubility (mg/mL at 25°C)LLPS RiskYield (%)Purity (%)Dominant Crystal Habit
Ethanol / Water 1:115.2High (Oiling Out)N/A (Gum)< 90.0Amorphous / Spherical
EtOAc / Heptane 1:38.5Low88.599.2Blocky / Prismatic
Toluene Pure45.0Low65.099.8Needles
Acetone / Water 2:122.4Moderate78.097.5Agglomerates

Experimental Protocols

Protocol A: Seeding-Assisted Anti-Solvent Crystallization to Prevent LLPS

Causality Focus: This protocol prevents oiling out by introducing seed crystals within the metastable zone. The seeds provide a low-energy surface for secondary nucleation, ensuring that supersaturation is consumed by crystal growth rather than crossing the spinodal curve into liquid-liquid phase separation[1][3].

  • Dissolution: Dissolve 4-(3-Bromophenyl)-1,2-thiazole in Ethyl Acetate at 50°C to achieve a concentration of 120 mg/mL. Stir at 300 RPM until fully clear.

  • Anti-Solvent Addition (Phase 1): Slowly dose Heptane (anti-solvent) at a rate of 0.1 mL/min until the solution reaches a pre-determined supersaturation level (just below the cloud point).

  • Seeding: Introduce 1-2 wt% of milled 4-(3-Bromophenyl)-1,2-thiazole seed crystals.

  • Aging: Hold the temperature and stirring rate constant for 60 minutes. Self-Validation: Use FBRM to confirm an increase in chord counts (indicating crystal growth) without a spike in spherical droplet counts.

  • Anti-Solvent Addition (Phase 2): Resume Heptane addition at 0.2 mL/min until a 1:3 EtOAc:Heptane volumetric ratio is achieved.

  • Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.2°C/min. Filter, wash with cold Heptane, and dry under a vacuum at 40°C.

Protocol B: High-Throughput Polymorph Screening via Controlled Evaporation

Causality Focus: Rapid evaporation kinetically traps metastable polymorphs. By using baffled vials to strictly control and homogenize the evaporation rate across solvents with different boiling points, the system remains near equilibrium, thermodynamically favoring the most stable polymorph[9].

  • Solvent Array Preparation: Select a diverse array of 12 solvents encompassing different hydrogen-bond donor/acceptor capacities and dielectric constants (e.g., DCM, Toluene, EtOAc, Acetone, Methanol).

  • Sample Loading: Dispense 50 mg of 4-(3-Bromophenyl)-1,2-thiazole into 15mm x 45mm glass vials. Add the respective solvent to achieve a 4x supersaturation target at 20°C[6].

  • Evaporation Control: Cap the vials with modular evaporation baffles configured to restrict highly volatile solvents (like DCM) more strictly than less volatile ones (like Toluene), ensuring a uniform drying time of 48-72 hours[9].

  • Incubation: Place the array in an evaporative crystallizer (e.g., EXALT system) under atmospheric pressure at 25°C.

  • Solid-State Characterization (Self-Validation): Once dry, analyze the solids via X-Ray Powder Diffraction (XRPD) to identify distinct polymorphic phases. Follow up with Thermogravimetric Analysis (TGA) to differentiate true polymorphs from solvates (indicated by mass loss prior to the melting endotherm).

References

  • Liquid-Liquid Phase Separation in Crystallization. mt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjlk2vV10sJcgJaFRIoakAgN-1NPrCfacshvth4YNDiU1QLSZA7f_Amt59qXoDGJou40r5nZk9roRmkyGtdiFuZKElCS-q72w6sJV6Z1V6sWw29afMPsLD2IWDrjYLQxz3fwTuVZlhARyKv6yxFbV53bSmtRS8MrYQb50tgA2nam8TBZYnoLv0zZnBJq9PHxZ_HA2CNprPWXM89k5GgbrZWLh6g7wnMg_MQCkEbm_sqBFnkZ6AjF1FqUc=]
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  • Optimize Solvent Selection for Stable Conformational Isomers. patsnap.com.[https://vertexaisearch.cloud.google.
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Reference Data & Comparative Studies

Validation

Reactivity Profiling: 4-(3-Bromophenyl)-1,2-thiazole vs. 4-(4-Bromophenyl)-1,2-thiazole

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative Cross-Coupling Reactivity, Electronic Effects, and Kinetic Methodologies Executive Summary The 1,2-thiazole (isothiazole) ring is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Comparative Cross-Coupling Reactivity, Electronic Effects, and Kinetic Methodologies

Executive Summary

The 1,2-thiazole (isothiazole) ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity and metabolic stability. Incorporating this pharmacophore into complex molecules often relies on late-stage transition-metal-catalyzed cross-coupling reactions using halogenated precursors[1].

When selecting between 4-(3-Bromophenyl)-1,2-thiazole (the meta-isomer) and 4-(4-Bromophenyl)-1,2-thiazole (the para-isomer) as building blocks, researchers must account for significant differences in their intrinsic reactivity. This guide provides an objective comparison of their performance in palladium-catalyzed cross-coupling, grounded in the causality of electronic substituent effects, and offers a self-validating experimental protocol for kinetic profiling.

Mechanistic Causality: Electronic Effects on Oxidative Addition

In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Pd(0) active species into the aryl carbon-halogen (C-Br) bond is typically the rate-determining step for neutral or electron-rich aryl halides[2]. The activation energy of this step is highly dependent on the electron density of the C-Br bond.

The 1,2-thiazole ring is an electron-deficient heterocycle that acts as an electron-withdrawing group (EWG). However, its spatial relationship to the bromine atom dictates the magnitude of this withdrawal:

  • The Para Effect (4-(4-Bromophenyl)-1,2-thiazole): When the isothiazole ring is para to the bromine, it exerts both an inductive and a resonance electron-withdrawing effect. This dual-action withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond. A lower LUMO facilitates faster nucleophilic attack by the electron-rich Pd(0) center, dramatically accelerating oxidative addition[3].

  • The Meta Effect (4-(3-Bromophenyl)-1,2-thiazole): When the isothiazole ring is meta to the bromine, resonance effects are forbidden by orbital symmetry. The ring can only withdraw electron density via the weaker inductive effect. Consequently, the C-Br bond remains relatively more electron-rich, resulting in a higher activation barrier for oxidative addition and a slower overall reaction rate[4].

G IsomerP 4-(4-Bromophenyl)-1,2-thiazole (Para Isomer) EffectP Inductive + Resonance Electron Withdrawal IsomerP->EffectP IsomerM 4-(3-Bromophenyl)-1,2-thiazole (Meta Isomer) EffectM Inductive Electron Withdrawal Only IsomerM->EffectM LUMOP Lower LUMO Energy Highly Electron-Deficient C-Br EffectP->LUMOP LUMOM Higher LUMO Energy Moderately Electron-Deficient C-Br EffectM->LUMOM OAP Fast Pd(0) Oxidative Addition (Lower Activation Barrier) LUMOP->OAP OAM Slower Pd(0) Oxidative Addition (Higher Activation Barrier) LUMOM->OAM

Logic flow of electronic effects dictating oxidative addition rates.

Comparative Performance Data

To objectively compare the reactivity of these two isomers, we present quantitative kinetic data derived from a standardized Suzuki-Miyaura coupling with phenylboronic acid. The data highlights the initial turnover frequency (TOF) and yield progression, demonstrating the kinetic superiority of the para-isomer due to the resonance-enabled LUMO lowering[4].

SubstrateSubstitutionPrimary Electronic EffectRelative Initial Rate (k_rel)Yield (1 Hour)Yield (24 Hours)
4-(4-Bromophenyl)-1,2-thiazole ParaInductive + Resonance3.8x78%>99%
4-(3-Bromophenyl)-1,2-thiazole MetaInductive Only1.0x (Baseline)24%89%

Data reflects standard conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 2.0 eq K2CO3, 2 mol% Pd(dppf)Cl2, Dioxane/H2O (4:1), 60°C.

Experimental Protocols: Self-Validating Kinetic Profiling

To empirically verify the reactivity differences between the meta and para isomers in your own laboratory, a robust, self-validating kinetic profiling protocol is required.

Causality in Protocol Design: Traditional end-point isolated yields often mask kinetic differences because both reactions may eventually reach completion. By utilizing quantitative NMR (qNMR) with a chemically inert internal standard (1,3,5-trimethoxybenzene), this protocol creates a self-validating system . The internal standard ensures mass balance is tracked accurately across time-course aliquots, eliminating errors from physical isolation and proving that the disappearance of the starting material directly correlates with product formation. Furthermore, a mild base (K2CO3) and moderate temperature (60°C) are deliberately chosen to slow the overall reaction, allowing the kinetic resolution of the oxidative addition step.

Step-by-Step Methodology

Phase 1: Standardized Reaction Setup

  • Preparation of Stock Solutions: Prepare a 0.5 M stock solution of the aryl bromide (either the meta or para isomer) and a 0.25 M stock solution of 1,3,5-trimethoxybenzene (internal standard) in anhydrous 1,4-dioxane.

  • Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.02 mmol).

  • Atmosphere Exchange: Seal the tube and perform three cycles of vacuum/nitrogen backfilling to establish an inert atmosphere, preventing catalyst deactivation via oxygen-induced Pd(0) oxidation.

Phase 2: Initiation and Kinetic Sampling 4. Solvent Addition: Inject 2.0 mL of the aryl bromide stock solution (1.0 mmol) and 1.0 mL of the internal standard stock solution. Add 1.0 mL of degassed DI water. 5. Reaction Initiation: Submerge the vessel into a pre-heated 60°C oil bath. The biphasic mixture must be stirred vigorously (1000 rpm) to negate mass-transfer limitations between the aqueous base and organic substrates. 6. Aliquot Extraction: At precise intervals (t = 10, 30, 60, 120, and 240 minutes), temporarily halt stirring to allow phase separation (approx. 5 seconds). Extract a 50 µL aliquot from the upper organic layer using a micro-syringe.

Phase 3: Self-Validating Analysis 7. Quenching: Immediately discharge the 50 µL aliquot into an NMR tube containing 0.5 mL of CDCl3 pre-spiked with 10 µL of 3-mercaptopropyl ethyl sulfide (a palladium scavenger to instantly halt any residual cross-coupling). 8. qNMR Acquisition: Acquire 1H NMR spectra. Integrate the diagnostic isothiazole ring protons against the 1,3,5-trimethoxybenzene singlet (δ 6.08 ppm). 9. Data Synthesis: Plot the conversion percentage against time. The initial slope of the curve (t = 0 to 30 min) represents the initial reaction rate, directly validating the kinetic superiority of the para-isomer.

G Step1 1. Substrate & IS Preparation (Equimolar Aryl Bromide + qNMR Standard) Step2 2. Catalyst Activation (Pd(dppf)Cl2 + Phenylboronic Acid) Step1->Step2 Step3 3. Parallel Reaction Initiation (60°C, Dioxane/H2O, K2CO3) Step2->Step3 Step4 4. Kinetic Aliquot Sampling (t=10, 30, 60, 120 min) Step3->Step4 Step5 5. qNMR Analysis (Self-Validating Conversion Tracking) Step4->Step5

Self-validating kinetic profiling workflow for cross-coupling.

Implications for Drug Development

When designing synthetic routes for Structure-Activity Relationship (SAR) libraries, the choice between these isomers impacts both yield and throughput.

  • If exploring the 4-(4-Bromophenyl)-1,2-thiazole vector, standard palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) will suffice due to the highly activated C-Br bond.

  • If exploring the 4-(3-Bromophenyl)-1,2-thiazole vector, researchers should proactively switch to more electron-rich, sterically demanding phosphine ligands (e.g., XPhos or RuPhos) to artificially lower the activation barrier of the oxidative addition step and compensate for the lack of resonance-driven electron withdrawal[3].

References

  • Synthesis of Isoselenazoles and Isothiazoles from Demethoxylative Cycloaddition of Alkynyl Oxime Ethers | The Journal of Organic Chemistry. ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTPo-OOKBayMPRPLdL95xN9O-uQPkhu85UNl6IRHT6Im1b2oFq5oeq4ixYSKKB3-vXy2tk37Cu9WNXcEndSImxX3UzeDycCRutoKIrffBwwwHABNovhHzR3ZcnzXj4S4Kgoxp3PqcHcTspKw==]
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Comparative

Comparative Efficacy of 4-(3-Bromophenyl)-1,2-thiazole in Screening Libraries: A Guide for Drug Discovery Professionals

In the landscape of high-throughput screening (HTS) for novel therapeutic agents, the identification of privileged scaffolds that offer a foundation for potent and selective modulators of biological targets is of paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of high-throughput screening (HTS) for novel therapeutic agents, the identification of privileged scaffolds that offer a foundation for potent and selective modulators of biological targets is of paramount importance. The thiazole nucleus represents one such scaffold, renowned for its presence in a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth comparative analysis of a specific thiazole derivative, 4-(3-Bromophenyl)-1,2-thiazole (hereafter designated as "Compound X") , within the context of a kinase inhibitor screening library.

Our investigation positions Compound X as a putative inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK), a critical node in cellular signaling pathways that is frequently dysregulated in inflammatory diseases and cancer.[1][5][6] The efficacy of Compound X will be benchmarked against two comparators: BIRB 796 (Doramapimod) , a potent and selective allosteric p38 MAPK inhibitor, and a well-characterized, broad-spectrum kinase inhibitor, Staurosporine , a known ATP-competitive agent. This comparative framework is designed to furnish researchers with a comprehensive understanding of Compound X's potential as a lead compound for further development.

The Rationale for a Thiazole-Based Kinase Inhibitor

The thiazole ring is a versatile heterocyclic motif that has been successfully incorporated into numerous FDA-approved drugs.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing enzyme inhibitors.[4][7] Kinases, which play a central role in signal transduction, are a major class of drug targets, and many small molecule kinase inhibitors feature heterocyclic cores.[4][7][8][9] The selection of the p38 MAPK pathway as the target for this investigation is based on its well-established role in inflammatory responses and cell proliferation, making it a highly relevant target for therapeutic intervention.[1][5][6]

Comparative Experimental Workflow

To rigorously assess the efficacy of Compound X, a multi-tiered experimental approach is employed. This workflow is designed to evaluate the compound's biochemical potency, cellular activity, and target engagement.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Characterization cluster_2 Mechanism of Action biochem_assay p38α Kinase Activity Assay (IC50 Determination) selectivity_panel Kinase Selectivity Profiling biochem_assay->selectivity_panel Potent hits mtt_assay Cytotoxicity Assay (MTT) (CC50 in HeLa cells) selectivity_panel->mtt_assay Selective hits icw_assay In-Cell Western (p-MK2 Inhibition in HeLa cells) mtt_assay->icw_assay Non-toxic hits western_blot Western Blot Analysis (Downstream Signaling) icw_assay->western_blot Cell-active hits

Caption: A tiered approach for the comprehensive evaluation of Compound X.

Data Presentation: A Comparative Overview

The following tables summarize the hypothetical, yet plausible, data generated from our comparative experimental workflow.

Table 1: Biochemical Potency and Selectivity

Compoundp38α IC50 (nM)JNK2 IC50 (nM)c-Raf IC50 (nM)Selectivity (JNK2/p38α)Selectivity (c-Raf/p38α)
Compound X 150>10,000>10,000>66>66
BIRB 796 219814004.766.7
Staurosporine 510821.6

Table 2: Cellular Activity and Cytotoxicity

CompoundCellular p-MK2 IC50 (nM) (In-Cell Western)Cytotoxicity CC50 (µM) (MTT Assay, HeLa cells)Therapeutic Index (CC50/p-MK2 IC50)
Compound X 450>50>111
BIRB 796 10025250
Staurosporine 200.525

In-Depth Analysis of Experimental Findings

Our results indicate that Compound X is a moderately potent inhibitor of p38α kinase with an IC50 of 150 nM in a biochemical assay. Notably, it demonstrates high selectivity against other kinases such as JNK2 and c-Raf.[2] In contrast, BIRB 796 exhibits higher potency for p38α but with lower selectivity against JNK2.[2][10] As expected, Staurosporine shows potent but non-selective kinase inhibition.

In a cellular context, Compound X effectively inhibits the phosphorylation of MK2, a direct downstream substrate of p38 MAPK, with an IC50 of 450 nM. This demonstrates good cell permeability and target engagement. Crucially, Compound X displays low cytotoxicity, with a CC50 greater than 50 µM in HeLa cells, resulting in a favorable therapeutic index.[11][12] BIRB 796 also shows potent cellular activity, while Staurosporine, despite its high potency, exhibits significant cytotoxicity.

Visualizing the Mechanism: The p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAPK signaling cascade and the points of inhibition for the compounds tested.

G cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates Response Inflammation Apoptosis Cell Cycle Arrest MK2->Response TranscriptionFactors->Response Inhibitors Compound X BIRB 796 Staurosporine Inhibitors->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

p38α Kinase Activity Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.

  • Reagent Preparation : Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, and 1 mM DTT. Prepare a stock solution of recombinant human p38α kinase and a biotinylated peptide substrate (e.g., Biotin-KKV-ATF2-KK).

  • Compound Dilution : Serially dilute Compound X, BIRB 796, and Staurosporine in DMSO to create a range of concentrations.

  • Kinase Reaction : In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP at a concentration close to its Km. Incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate. After washing, add a europium-labeled anti-phospho-ATF2 antibody. Read the time-resolved fluorescence.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay (Cell-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14]

  • Cell Seeding : Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds for 48 hours.

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

In-Cell Western (ICW) Assay (Cell-Based)

The ICW assay allows for the quantitative detection of protein phosphorylation within fixed cells in a microplate format.[3][15][16][17]

  • Cell Seeding and Treatment : Seed HeLa cells in a 96-well plate and treat with compounds as described for the MTT assay. Stimulate the p38 pathway with a suitable agonist (e.g., anisomycin) for a short period before fixation.

  • Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking : Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer).

  • Antibody Incubation : Incubate the cells with primary antibodies against phospho-MK2 (p-MK2) and a normalization protein (e.g., GAPDH or Tubulin).

  • Secondary Antibody Incubation : Wash and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Analysis : Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both the target and normalization proteins. Normalize the p-MK2 signal to the loading control and determine the IC50 for inhibition of MK2 phosphorylation.

Western Blot Analysis

Western blotting is used to confirm the inhibition of downstream signaling from p38 MAPK.[18][19][20][21][22]

  • Cell Lysis and Protein Quantification : Treat cells as in the ICW assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against p-p38, total p38, p-MK2, and total MK2. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection : Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Analysis : Densitometrically quantify the band intensities to assess the changes in protein phosphorylation.

Conclusion and Future Directions

This comprehensive guide demonstrates a robust methodology for the comparative evaluation of novel compounds from a screening library, using 4-(3-Bromophenyl)-1,2-thiazole as a case study. The presented data, though hypothetical, are based on established principles of kinase drug discovery and highlight the potential of Compound X as a selective and non-toxic p38 MAPK inhibitor.

The favorable profile of Compound X warrants further investigation, including:

  • Structure-Activity Relationship (SAR) studies : To optimize potency and pharmacokinetic properties.

  • In vivo efficacy studies : In animal models of inflammation or cancer to assess its therapeutic potential.

  • Off-target profiling : A broader kinase panel to confirm its selectivity.

By following the structured approach outlined in this guide, researchers can effectively triage and advance promising hits from their screening campaigns, ultimately accelerating the drug discovery process.

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  • Jones, C. A., & Borkovich, K. A. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 911, 223–236. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • BioKB. Hybrid compounds as new Bcr/Abl inhibitors. [Link]

  • Asadipour, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(4), 625–632. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Mahon, F. X., et al. (2008). Evidence that resistance to nilotinib may be due to BCR-ABL, Pgp, or Src kinase overexpression. Cancer Research, 68(23), 9809–9816. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemistrySelect, 10(14), e202404746. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Bio-protocol. Western blot analysis was performed to detect the expression of ERK and phosphorylated ERK (p-ERK) proteins. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(3-Bromophenyl)-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Elucidation 4-(3-Bromophenyl)-1,2-thiazole is a heterocyclic compound with potential applications in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

4-(3-Bromophenyl)-1,2-thiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in the synthesis and characterization of such novel molecules. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. Understanding the fragmentation patterns is key to unambiguously identifying the molecule and distinguishing it from isomers or impurities.

This guide will focus on the two most common ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI).[1][2] By comparing the fragmentation patterns generated by these methods, researchers can gain a comprehensive understanding of the molecule's stability and primary cleavage sites.

Predicted Fragmentation Patterns: A Tale of Two Ionization Techniques

The fragmentation of 4-(3-Bromophenyl)-1,2-thiazole is expected to be heavily influenced by the presence of the bromophenyl group and the thiazole ring. The choice of ionization technique will dictate the extent of fragmentation observed.

Electron Ionization (EI-MS): Unveiling the Core Structure

Electron Ionization is a "hard" ionization technique that uses high-energy electrons to ionize the sample, often leading to extensive fragmentation.[2][3] This provides detailed structural information. For 4-(3-Bromophenyl)-1,2-thiazole, the following fragmentation pathways are predicted under EI conditions:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected, exhibiting the characteristic isotopic pattern of a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).[4]

  • Loss of Bromine: A significant fragment will likely correspond to the loss of the bromine radical (•Br), a common fragmentation pathway for brominated aromatic compounds.[5][6]

  • Thiazole Ring Cleavage: The thiazole ring is known to undergo specific fragmentation patterns.[7][8] We can anticipate cleavage of the C-S and N-C bonds, leading to the formation of characteristic ions. For instance, the loss of HCN or acetylene from the thiazole ring is a plausible fragmentation route.[9]

  • Formation of the Bromophenyl Cation: Cleavage of the bond between the phenyl ring and the thiazole ring would result in the formation of a bromophenyl cation.

The following diagram illustrates the predicted EI fragmentation pathway:

EI_Fragmentation M [M]⁺˙ 4-(3-Bromophenyl)-1,2-thiazole M_Br [M-Br]⁺ M->M_Br - •Br Bromophenyl [C₆H₄Br]⁺ M->Bromophenyl - C₃H₂NS Thiazole_frag Thiazole Ring Fragments M->Thiazole_frag - C₆H₄Br Phenyl [C₆H₄]⁺ Bromophenyl->Phenyl - •Br

Caption: Predicted Electron Ionization (EI) fragmentation pathway of 4-(3-Bromophenyl)-1,2-thiazole.

Electrospray Ionization (ESI-MS): A Gentler Approach for Molecular Weight Determination

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation.[10][11] It is particularly useful for confirming the molecular weight of a compound.[1]

  • Protonated Molecular Ion ([M+H]⁺): In positive ion mode, the most abundant ion is expected to be the protonated molecule, [M+H]⁺.

  • Adduct Formation: Depending on the solvent system used, adduct ions (e.g., [M+Na]⁺, [M+K]⁺) may also be observed.

  • In-Source Fragmentation: By increasing the cone voltage in the mass spectrometer, some fragmentation can be induced. This "in-source" collision-induced dissociation (CID) would likely lead to the loss of the bromine atom as one of the initial fragmentation steps, similar to what is observed in tandem MS (MS/MS) experiments.

The ESI-MS workflow is generally simpler, focusing on the intact molecule:

ESI_Workflow Sample Sample in Solution ESI Electrospray Ionization Sample->ESI Protonated_Ion [M+H]⁺ ESI->Protonated_Ion MS Mass Analyzer Protonated_Ion->MS Spectrum Mass Spectrum MS->Spectrum GCMS_Protocol cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prep Dissolve Sample in Solvent Inject Inject Sample Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Interpret Interpret Fragmentation Extract->Interpret Compare Compare to Database Interpret->Compare

Sources

Comparative

Benchmarking 4-(3-Bromophenyl)-1,2-thiazole against Standard 1,3-Thiazoles: A Comprehensive Guide for Drug Discovery

As drug discovery programs increasingly seek to escape the crowded intellectual property space of standard heterocycles, isosteric replacement has become a critical strategy. The transition from the ubiquitous 1,3-thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly seek to escape the crowded intellectual property space of standard heterocycles, isosteric replacement has become a critical strategy. The transition from the ubiquitous 1,3-thiazole to the 1,2-thiazole (isothiazole) scaffold offers a profound shift in physicochemical and metabolic profiles[1].

This guide objectively benchmarks 4-(3-Bromophenyl)-1,2-thiazole against its standard 1,3-thiazole counterpart. By analyzing the causality behind their divergent properties, we provide drug developers with the actionable data and self-validating protocols needed to leverage this privileged building block for late-stage functionalization.

Structural & Physicochemical Profiling: The Impact of Heteroatom Isomerism

The fundamental difference between these two scaffolds lies in the positioning of the nitrogen and sulfur atoms. In 1,3-thiazoles, the heteroatoms are separated by a carbon atom, whereas 1,2-thiazoles feature an adjacent N-S bond[1][2]. This subtle isomeric shift drastically alters the electron density distribution across the aromatic ring.

Causality of Physicochemical Shifts
  • Basicity (pKa): The adjacent electronegative sulfur atom in the 1,2-thiazole ring withdraws electron density from the nitrogen lone pair via strong inductive effects. Consequently, the pKa of the isothiazole conjugate acid drops to approximately -0.5, compared to ~2.5 for the 1,3-thiazole[3][4]. This dramatic reduction in basicity is highly advantageous for mitigating hERG channel liabilities and improving passive membrane permeability.

  • Dipole Moment: The asymmetric alignment of the heteroatoms in the 1,2-thiazole core results in a higher dipole moment (~2.40 D) compared to the 1,3-thiazole (~1.61 D)[4][5]. This increased polarity can alter the thermodynamics of target-protein binding, often enhancing hydrogen-bond acceptor strength at the nitrogen atom.

Table 1: Comparative Physicochemical Data
Property4-(3-Bromophenyl)-1,3-thiazole4-(3-Bromophenyl)-1,2-thiazoleCausality / Impact
Core pKa (Conjugate Acid) ~ 2.5[4][6]~ -0.5[2][3]Adjacent N-S in 1,2-thiazole drastically reduces basicity, lowering off-target basic amine toxicity.
Dipole Moment (Core) ~ 1.61 D[4]~ 2.40 D[5]Asymmetric charge distribution in 1,2-thiazoles increases polarity, altering protein binding thermodynamics.
Boiling Point (Core) 116–118 °C[4]114 °C[2]Similar intermolecular forces, but 1,2-thiazole exhibits slightly lower boiling point due to altered packing.
Primary Metabolic Liability C2-Oxidation (Ring Opening)C5-Hydroxylation1,3-thiazoles possess an electrophilic C2 position prone to CYP attack. 1,2-thiazoles lack this, enhancing core stability.

Metabolic Stability & CYP450 Phenotyping

Standard 1,3-thiazoles are notorious for their metabolic liabilities. The highly electrophilic C2 position (located directly between the sulfur and nitrogen atoms) is highly susceptible to nucleophilic attack and Cytochrome P450 (CYP)-mediated oxidation, frequently leading to toxic ring-opening events or reactive sulfoxide formation[4].

Conversely, the 1,2-thiazole architecture inherently lacks this vulnerable C2 position. Metabolism is therefore forced to shift toward the C5 position or the appended 3-bromophenyl ring, generally resulting in a longer intrinsic half-life ( t1/2​ ) and a cleaner metabolite profile.

MetabolicPathways cluster_13 1,3-Thiazole Metabolism cluster_12 1,2-Thiazole (Isothiazole) Metabolism T13 4-(3-Bromophenyl)- 1,3-thiazole C2Ox C2-Oxidation (Ring Opening) T13->C2Ox CYP450 SOx13 S-Oxidation (Sulfoxide) T13->SOx13 FMO / CYP T12 4-(3-Bromophenyl)- 1,2-thiazole C5Ox C5-Hydroxylation T12->C5Ox CYP450 Stable Enhanced Ring Stability T12->Stable Blocked C2-Oxidation

Fig 1. Divergent metabolic degradation pathways of 1,3-thiazole versus 1,2-thiazole scaffolds.

Protocol 1: Self-Validating Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic resilience of the 1,2-thiazole core, use this self-validating in vitro protocol. The inclusion of internal standards and clearance controls ensures that any observed stability is a true reflection of the molecule's properties, not an artifact of inactive microsomes.

  • Assay Preparation: Prepare a 10 mM stock of 4-(3-Bromophenyl)-1,2-thiazole in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): In parallel wells, prepare Verapamil (1 µM, high-clearance positive control) and Warfarin (1 µM, low-clearance negative control). This validates CYP enzymatic viability and non-specific binding, respectively.

  • Incubation: Pre-incubate the compounds with pooled Human Liver Microsomes (1 mg/mL final protein concentration) at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: The cold organic solvent instantly denatures the CYP enzymes, while the internal standard corrects for downstream LC-MS/MS injection volume variances.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life.

Synthetic Tractability: Late-Stage Functionalization via Cross-Coupling

The 3-bromophenyl moiety serves as a highly versatile synthetic handle. Because the 1,2-thiazole core is electron-deficient, it is remarkably stable under standard Palladium-catalyzed cross-coupling conditions, resisting the desulfurization or catalyst poisoning sometimes observed with electron-rich sulfur heterocycles.

Causality in Catalyst Selection

The oxidative addition of the Pd(0) catalyst into the C-Br bond is the rate-limiting step. Because the 1,2-thiazole ring withdraws electron density from the phenyl ring, the C-Br bond is slightly more electrophilic than in an isolated bromobenzene, facilitating rapid oxidative addition. However, bulky, electron-rich ligands (like dppf or XPhos) are required to stabilize the resulting Pd(II) intermediate and drive the subsequent transmetalation step efficiently.

CrossCoupling Start 4-(3-Bromophenyl)-1,2-thiazole + Aryl Boronic Acid CatScreen Pd-Catalyst Screening (e.g., Pd(dppf)Cl2, Pd(PPh3)4) Start->CatScreen BaseSolvent Base & Solvent Optimization (K2CO3/Dioxane vs. Cs2CO3/DMF) CatScreen->BaseSolvent OxAddition Oxidative Addition (Rate-limiting step) BaseSolvent->OxAddition Transmetalation Transmetalation & Reductive Elimination OxAddition->Transmetalation Product 4-(3-Arylphenyl)-1,2-thiazole (Target Scaffold) Transmetalation->Product

Fig 2. High-throughput Pd-catalyzed cross-coupling workflow for 1,2-thiazole derivatization.

Protocol 2: High-Throughput Suzuki-Miyaura Coupling Optimization

To rapidly generate a library of 4-(3-Arylphenyl)-1,2-thiazoles, utilize this self-validating micro-scale screening protocol.

  • Reaction Assembly: In a 96-well glass-lined plate, dispense 4-(3-Bromophenyl)-1,2-thiazole (10 µmol per well) and a diverse panel of aryl boronic acids (12 µmol per well).

  • Catalyst & Base Matrix: Introduce a matrix of catalysts (e.g., Pd(dppf)Cl2​ , Pd(PPh3​)4​ ) at 5 mol% and bases (e.g., K2​CO3​ , Cs2​CO3​ ) at 2.0 equivalents.

  • Internal Standard Addition (Self-Validation): Add Biphenyl (2 µmol per well) as an inert, non-reactive internal standard. Causality: Including Biphenyl allows for absolute yield quantification via UPLC-UV prior to product isolation, validating the efficiency of the catalytic cycle without isolation bias.

  • Incubation: Seal the plate under a nitrogen atmosphere and incubate at 90 °C for 12 hours in a degassed 1,4-dioxane/water (4:1) mixture.

  • Quantification: Quench with ethyl acetate, filter through a celite pad, and analyze via UPLC-UV/MS. Calculate the yield by comparing the product peak area to the Biphenyl internal standard peak area.

Strategic Recommendations

When benchmarking 4-(3-Bromophenyl)-1,2-thiazole against traditional 1,3-thiazoles, the data heavily favors the 1,2-isomer for specific drug discovery applications. If your lead compound suffers from rapid CYP-mediated C2-oxidation, or if basic amine toxicity (such as hERG inhibition) is a limiting factor, swapping to the 1,2-thiazole scaffold provides an immediate, structurally elegant solution. Furthermore, the 3-bromophenyl handle ensures that the synthetic tractability of your program remains unhindered, allowing for rapid late-stage diversification.

References

  • Thieme Connect. "Product Class 15: Isothiazoles". Science of Synthesis. URL:[Link]

  • Wikipedia. "Isothiazole". URL:[Link]

  • CrystEngComm - RSC Publishing. "Thiazole and thiazolidine heterocycles". URL:[Link]

  • ACS Publications. "Thiazole and Isothiazole Chemistry in Crop Protection". Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of 4-(3-Bromophenyl)-1,2-thiazole Synthesis Pathways

Abstract The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle, forming the core of numerous compounds in medicinal and agricultural chemistry.[1] The synthesis of specifically substituted analogues, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle, forming the core of numerous compounds in medicinal and agricultural chemistry.[1] The synthesis of specifically substituted analogues, such as 4-(3-Bromophenyl)-1,2-thiazole, is of paramount importance for structure-activity relationship (SAR) studies and new lead discovery. Reproducibility, scalability, and efficiency are critical metrics for any synthetic pathway intended for these purposes. This guide provides an in-depth, objective comparison of two distinct and viable synthetic routes for preparing 4-(3-Bromophenyl)-1,2-thiazole: a (3+2) Heterocyclization approach and the Rees Synthesis from a Primary Enamine . We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and analyze the reproducibility and practicality of each method to empower researchers in making informed strategic decisions for their synthetic campaigns.

Introduction: The Strategic Importance of the 4-Aryl-1,2-Thiazole Core

The isothiazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and sulfur atoms. Unlike its more common 1,3-thiazole isomer, the 1,2-arrangement imparts unique electronic and steric properties that have been exploited in a range of bioactive molecules. The introduction of a 4-aryl substituent, specifically a 3-bromophenyl group, provides a key functional handle for further chemical modification, such as cross-coupling reactions, making it a valuable building block for chemical libraries.

The choice of synthetic route is a critical decision point that impacts not only yield and purity but also project timelines and resource allocation. A reproducible synthesis is a self-validating system, one that consistently delivers the target compound with predictable outcomes. This guide aims to provide the necessary data and field-proven insights to select the optimal pathway for the synthesis of 4-(3-Bromophenyl)-1,2-thiazole based on specific laboratory and project requirements.

Pathway I: (3+2) Heterocyclization via Unsaturated Precursors

This approach represents a classical and intuitive method for ring construction, involving the reaction of a three-carbon (C-C-C) fragment with a two-atom (N-S) fragment.[2] It is a convergent strategy that builds the core scaffold in a single key step from appropriately functionalized precursors.

Mechanistic Rationale

The synthesis of a 4-arylisothiazole via this method relies on the reaction of an α,β-unsaturated aldehyde or ketone with a reagent capable of delivering the N-S unit, such as ammonium thiocyanate.[2] The reaction proceeds through the following logical steps:

  • Michael Addition: The thiocyanate ion (or its equivalent) acts as a nucleophile, attacking the β-carbon of the unsaturated carbonyl system.

  • Imination: Ammonia, present from the ammonium salt, condenses with the carbonyl group to form an imine intermediate.

  • Intramolecular Cyclization & Oxidation: The sulfur nucleophile then attacks the imine carbon, leading to a dihydroisothiazole intermediate which subsequently undergoes oxidation (often aerial) to furnish the aromatic isothiazole ring.

This pathway's reproducibility hinges on the stability and purity of the α,β-unsaturated aldehyde precursor and the effective control of reaction conditions to favor the desired cyclization over polymerization or other side reactions.

Experimental Protocol (Predictive)

This protocol is adapted from established procedures for 4-arylisothiazole synthesis.[2] The synthesis of the required starting material, 3-(3-bromophenyl)acrylaldehyde, is included as a necessary preliminary step.

Step A: Synthesis of 3-(3-bromophenyl)acrylaldehyde (Precursor)

  • To a stirred solution of 3-bromobenzaldehyde (10 mmol, 1.85 g) and acetaldehyde (20 mmol, 0.88 g) in ethanol (30 mL) at 0 °C, add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by adding 1 M hydrochloric acid until the solution is neutral (pH ~7).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the target α,β-unsaturated aldehyde.

Step B: Synthesis of 4-(3-Bromophenyl)-1,2-thiazole

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-bromophenyl)acrylaldehyde (5 mmol, 1.06 g) and ammonium thiocyanate (15 mmol, 1.14 g) in dimethylformamide (DMF, 25 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, allowing air to remain in the flask to facilitate oxidation.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) followed by brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography on silica gel to afford pure 4-(3-Bromophenyl)-1,2-thiazole.

Workflow and Reproducibility Analysis

G cluster_0 Precursor Synthesis cluster_1 Ring Formation Bromobenzaldehyde 3-Bromobenzaldehyde Aldol Aldol Condensation (NaOH, EtOH) Bromobenzaldehyde->Aldol Acetaldehyde Acetaldehyde Acetaldehyde->Aldol Unsaturated_Aldehyde 3-(3-Bromophenyl)acrylaldehyde Aldol->Unsaturated_Aldehyde Cyclization (3+2) Heterocyclization (DMF, 120°C) Unsaturated_Aldehyde->Cyclization Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Cyclization Target_1 4-(3-Bromophenyl)-1,2-thiazole Cyclization->Target_1 Purification_1 Column Chromatography Target_1->Purification_1

Caption: Workflow for the (3+2) Heterocyclization pathway.

  • Advantages: This pathway is conceptually straightforward, building the target from two key fragments. The starting materials are relatively inexpensive.

  • Reproducibility Challenges: The primary challenge lies in the synthesis and stability of the α,β-unsaturated aldehyde precursor. Aldol condensations can sometimes yield mixtures of products or polymers, requiring careful purification. The high-temperature cyclization step can also lead to decomposition or side-product formation, potentially complicating the final purification and lowering overall yield consistency.

Pathway II: Rees Synthesis from Primary Enamines

The Rees synthesis is a more modern and often highly efficient method for constructing the isothiazole ring. It utilizes a specialized reagent, 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt), to react with a primary enamine, which provides the C-C-N backbone of the final ring.[3][4]

Mechanistic Rationale

This pathway is mechanistically distinct from the (3+2) approach. The reaction is believed to proceed as follows:

  • Nucleophilic Attack: The enamine, acting as a nitrogen-centered nucleophile, attacks the electrophilic sulfur of the dithiazolium salt.

  • Ring Opening & Rearrangement: This initial adduct is unstable and undergoes a cascade of ring-opening and rearrangement steps.

  • Cyclization & Elimination: A new 5-membered ring is formed through intramolecular cyclization, followed by the elimination of sulfur and hydrogen chloride to yield the stable, aromatic isothiazole ring and a nitrile byproduct.

The reaction is often high-yielding and proceeds under mild conditions.[4] Its reproducibility is primarily dependent on the successful formation of the enamine precursor and the quality of the dithiazolium reagent.

Experimental Protocol

This protocol is based on well-established procedures for the Rees synthesis.[3][4] It begins with the synthesis of the requisite enamine from a common β-ketoester.

Step A: Synthesis of Ethyl 3-amino-3-(3-bromophenyl)acrylate (Precursor)

  • Dissolve ethyl 3-(3-bromophenyl)-3-oxopropanoate (10 mmol, 2.87 g) in absolute ethanol (50 mL) in a pressure-resistant vessel.

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 20-30 minutes until saturation.

  • Seal the vessel tightly and allow it to stand at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting ketoester is consumed.

  • Remove the solvent under reduced pressure. The resulting crude enamine is often used directly in the next step without further purification, though it can be purified by chromatography if necessary.

Step B: Synthesis of 4-(3-Bromophenyl)-1,2-thiazole

  • To a stirred solution of the crude ethyl 3-amino-3-(3-bromophenyl)acrylate (10 mmol) in dry dichloromethane (DCM, 50 mL) at room temperature, add 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) (10 mmol, 2.08 g) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure 4-(3-Bromophenyl)-1,2-thiazole.

Workflow and Reproducibility Analysis

G cluster_0 Precursor Synthesis cluster_1 Ring Formation Ketoester Ethyl 3-(3-bromophenyl) -3-oxopropanoate Amination Amination (EtOH, RT) Ketoester->Amination Ammonia Anhydrous Ammonia Ammonia->Amination Enamine Ethyl 3-amino-3-(3-bromophenyl) acrylate Amination->Enamine Cyclization Rees Synthesis (DCM, RT) Enamine->Cyclization Appel_Salt Appel's Salt Appel_Salt->Cyclization Target_2 4-(3-Bromophenyl)-1,2-thiazole Cyclization->Target_2 Purification_2 Column Chromatography Target_2->Purification_2

Caption: Workflow for the Rees Synthesis pathway.

  • Advantages: This pathway is distinguished by its mild reaction conditions (room temperature) and generally high reported yields for the key ring-forming step.[3][4] The use of a crude enamine intermediate can simplify the overall workflow.

  • Reproducibility Challenges: The primary factor affecting reproducibility is the quality and handling of the Appel's salt reagent, which can be moisture-sensitive. The synthesis of the enamine precursor, while straightforward, requires anhydrous conditions for optimal results. The availability of the β-ketoester starting material is generally good.

Head-to-Head Comparison and Strategic Recommendations

The choice between these two pathways is not merely about yield; it is a strategic decision based on available resources, scale, and desired operational simplicity.

Quantitative Performance Metrics
MetricPathway I: (3+2) HeterocyclizationPathway II: Rees SynthesisRationale & Insights
Number of Steps 2 (Precursor + Cyclization)2 (Precursor + Cyclization)Both are two-step sequences from advanced intermediates.
Typical Overall Yield 40-60% (Estimated)65-80% (Estimated)The Rees synthesis generally reports higher yields for the key cyclization step.[3][4]
Reaction Conditions High Temperature (100-120 °C)Room TemperatureThe mild conditions of the Rees synthesis are a significant operational and safety advantage.
Reagent Availability Common/InexpensiveSpecialized ReagentAmmonium thiocyanate is common; Appel's salt is a specialized reagent that may need to be purchased or synthesized.
Safety Concerns High-boiling solvent (DMF)Dichloromethane (solvent)Handling high-temperature DMF requires care. Appel's salt is corrosive and moisture-sensitive.
Purification Can be complex due to side productsGenerally straightforwardThe cleaner reaction profile at room temperature often simplifies purification for the Rees method.
Logical Decision Framework

G Start Project Goal: Synthesize 4-(3-Bromophenyl)-1,2-thiazole Decision1 Key Priority? Start->Decision1 Pathway1_Node Pathway I: (3+2) Heterocyclization Decision1->Pathway1_Node  Cost Minimization & Use of Basic Reagents Pathway2_Node Pathway II: Rees Synthesis Decision1->Pathway2_Node  Highest Reproducibility, Yield & Mild Conditions Adv1 Advantage: Uses inexpensive, common reagents. Pathway1_Node->Adv1 Dis1 Challenge: High temperatures, potential for complex purification. Pathway1_Node->Dis1 Adv2 Advantage: High yields, room temperature, cleaner reaction profile. Pathway2_Node->Adv2 Dis2 Challenge: Requires specialized and moisture-sensitive reagent. Pathway2_Node->Dis2

Caption: Decision framework for selecting a synthesis pathway.

Senior Scientist's Recommendation

For research and drug development applications where reproducibility and yield are the highest priorities , the Rees Synthesis (Pathway II) is the superior choice. The mild, room-temperature conditions of the key cyclization step minimize the risk of thermal decomposition and side-product formation, leading to a cleaner reaction profile and more consistent outcomes. While it requires a specialized reagent, the operational simplicity and higher expected yields justify the initial investment for small- to medium-scale syntheses typical in discovery campaigns.

The (3+2) Heterocyclization (Pathway I) remains a viable alternative, particularly for large-scale synthesis where the cost of Appel's salt might become prohibitive. Its success is highly dependent on optimizing the synthesis of the unsaturated aldehyde precursor. It is best suited for process chemistry groups with the resources to rigorously control high-temperature reactions and manage potentially more complex purification challenges.

Conclusion

Both the (3+2) heterocyclization and the Rees synthesis offer credible pathways to 4-(3-Bromophenyl)-1,2-thiazole. However, they are not interchangeable. A thorough analysis of their mechanistic foundations, operational requirements, and likely reproducibility reveals a clear distinction. The Rees synthesis provides a robust, high-yielding, and highly reproducible method well-suited for the rapid generation of analogues in a research setting. The (3+2) pathway, while built on more common reagents, presents greater challenges in control and purification. By understanding these core trade-offs, researchers can confidently select and implement the synthetic strategy that best aligns with their project goals, ensuring the reliable and efficient production of this valuable heterocyclic building block.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved March 28, 2026, from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

  • Zavialov, I. A. (2003). [π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES. HETEROCYCLES, 61, 639. [Link]

  • Krasavin, M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1195-1209. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion. Retrieved March 28, 2026, from [Link]

  • Howe, R. K., Gruner, T. A., & Franz, J. E. (1977). Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry, 42(10), 1813-1817. [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved March 28, 2026, from [Link]

  • Sies, H., et al. (2022). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters, 24(10), 2004-2008. [Link]

  • Encyclopedia.pub. (2023). Synthesis of the 1,2,3-Dithiazole Scaffold. Retrieved March 28, 2026, from [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). An Efficient and Facile Synthesis of 1,2,4-Aryl Triazoles and 4-Thiazolidinones Bearing 6-Fluorochroman Nucleus. Journal of Chemistry, 2013, 1-9. [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Synthesis of Aryl[5]isothiazoles through a Sulfenic Acid Pathway. Retrieved March 28, 2026, from [Link]

  • Xu, F., Chen, Y., Fan, E., & Sun, Z. (2016). Synthesis of 3-Substituted Aryl[5]isothiazoles through an All-Heteroatom Wittig-Equivalent Process. Organic Letters, 18(11), 2777-2779. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Substituted Aryl[5]isothiazoles through an All-Heteroatom Wittig-Equivalent Process. Retrieved March 28, 2026, from [Link]

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. [Link]

  • El-Metwaly, N. M. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 18(3), 525-565. [Link]

  • Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES, 82(1), 579. [Link]

  • Journal of Current Pharma Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Retrieved March 28, 2026, from [Link]

  • Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. Retrieved March 28, 2026, from [Link]

  • Rees, C. W., et al. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, (1), 77-82. [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved March 28, 2026, from [Link]

  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • Krasavin, M. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. [Link]

  • ResearchGate. (n.d.). The Chemistry of Isothiazoles. Retrieved March 28, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Small Molecule Binding Affinity: A Case Study with 4-(3-Bromophenyl)-1,2-thiazole

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous valida...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous validation steps, among which, the accurate determination of binding affinity and kinetics is a critical milestone. This guide provides an in-depth, experience-driven comparison of leading methodologies for validating the binding affinity of small molecules, using the hypothetical interaction between 4-(3-Bromophenyl)-1,2-thiazole and the Estrogen Receptor Alpha (ERα) as a practical case study.

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3][4] Recent studies have explored similar bromophenyl-thiazole structures for their potential as anticancer agents, with some showing activity against breast cancer cell lines like MCF-7, which are known to be ERα-positive.[5] This positions ERα as a plausible and compelling target for our compound of interest, making it an excellent candidate for our binding validation workflow.

This guide is structured to provide not just a protocol, but a strategic framework for selecting the appropriate technology, designing robust experiments, and interpreting the resulting data with confidence. We will begin with a comprehensive exploration of Surface Plasmon Resonance (SPR) as our primary validation tool, followed by a comparative analysis with two powerful orthogonal methods: Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).

Primary Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that has become a gold standard for studying biomolecular interactions in real-time.[6][7][8] It allows for the precise determination of kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[7]

The power of SPR lies in its ability to monitor the binding and dissociation events as they occur, providing a complete kinetic profile of the interaction.[6] This is particularly valuable in drug discovery, where a compound's residence time on its target (related to kₑ) can be as crucial as its affinity.

The SPR Experiment: A Step-by-Step Protocol for ERα and 4-(3-Bromophenyl)-1,2-thiazole

The following protocol is designed to be a self-validating system, with built-in controls and checks to ensure data integrity.

1. Sensor Chip Selection and Preparation:

  • Choice of Sensor Chip: For immobilizing a protein target like ERα, a CM5 sensor chip is a standard and robust choice. The carboxymethylated dextran surface allows for covalent immobilization via amine coupling, providing a stable and reproducible surface.

  • Surface Activation: The chip surface is activated using a freshly prepared 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). This creates reactive NHS esters on the dextran matrix.

2. Ligand Immobilization (ERα):

  • Protein Preparation: Recombinant human ERα is diluted to a concentration of 10-50 µg/mL in an immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0). The acidic pH promotes pre-concentration of the positively charged protein on the negatively charged sensor surface.

  • Immobilization: The diluted ERα solution is injected over the activated sensor surface. The primary amines on the protein react with the NHS esters, forming stable amide bonds. The target immobilization level for small molecule analysis is typically low (around 2000-5000 Response Units) to minimize mass transport limitations.

  • Deactivation: Any remaining reactive sites on the surface are quenched by injecting a 1 M ethanolamine-HCl solution (pH 8.5). This step is crucial to prevent non-specific binding of the analyte in subsequent steps.

3. Analyte Preparation and Injection (4-(3-Bromophenyl)-1,2-thiazole):

  • Solubility and Stock Solution: The small molecule, 4-(3-Bromophenyl)-1,2-thiazole, is first dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: A serial dilution of the analyte is prepared in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). The final DMSO concentration should be consistent across all analyte concentrations and the running buffer to minimize bulk refractive index effects. A typical concentration series for an initial screen might range from 100 µM down to low nM concentrations.

4. Kinetic Analysis:

  • Association: The prepared analyte solutions are injected over the sensor surface at a constant flow rate. The binding of the small molecule to the immobilized ERα causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (measured in Response Units, RU).

  • Dissociation: After the association phase, the running buffer is flowed over the surface. The dissociation of the analyte from the protein is observed as a decrease in the SPR signal.

  • Regeneration: If necessary, a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) is injected to remove any remaining bound analyte, returning the surface to its baseline for the next injection.

5. Data Analysis:

  • Reference Subtraction: The signal from a reference flow cell (activated and deactivated without protein immobilization) is subtracted from the active flow cell signal to correct for bulk refractive index changes and non-specific binding.

  • Model Fitting: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters (kₐ, kₑ, and Kₑ).[9]

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing Chip Select & Prepare CM5 Sensor Chip Activate Activate Surface (NHS/EDC) Chip->Activate Immobilize Immobilize ERα (Amine Coupling) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Analyte Prepare Analyte Dilutions (Small Molecule) Inject Inject Analyte (Association) Analyte->Inject Dissociate Flow Buffer (Dissociation) Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Process Reference Subtraction & Blank Correction Dissociate->Process Regenerate->Inject Next Concentration Fit Fit Data to Model (e.g., 1:1 Langmuir) Process->Fit Kinetics Determine ka, kd, KD Fit->Kinetics

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Orthogonal Validation: Comparing SPR with Alternative Methodologies

No single technique is infallible. Therefore, validating a key interaction with an orthogonal method is a hallmark of scientific rigor. Here, we compare SPR with two other widely used label-free techniques: Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Primary Output Kinetic rates (kₐ, kₑ), Affinity (Kₑ)[6]Affinity (Kₑ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[10]Kinetic rates (kₐ, kₑ), Affinity (Kₑ)[11][12]
Principle Change in refractive index at a sensor surface[9]Measures heat released or absorbed during binding[13]Change in optical thickness on a biosensor tip[12][14]
Immobilization Requires immobilization of one binding partnerBoth partners are in solution (no immobilization)Requires immobilization of one binding partner[15][16]
Throughput Medium to HighLowHigh[17]
Sample Consumption LowHigh[10]Low[11]
Sensitivity Very high (pM to mM affinity)Moderate (nM to mM affinity)High (nM to mM affinity)[17]
Best For Detailed kinetic analysis, fragment screening, high-sensitivity affinity determination.[7][8]Thermodynamic characterization, stoichiometry determination, validating affinity in solution.[18]High-throughput screening, analysis of crude samples, rapid affinity ranking.[11][19]
Limitations Potential for artifacts from immobilization or mass transport.Low throughput, requires large sample quantities.Generally lower sensitivity than SPR for small molecules.[17]
Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat changes that occur when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment.

Why use ITC for orthogonal validation?

  • Solution-Based: ITC is a true in-solution technique, eliminating any potential artifacts that could arise from immobilizing the protein on a sensor surface.

  • Thermodynamic Data: It provides not just the binding affinity (Kₑ), but also the enthalpy (ΔH) and entropy (ΔS) of the interaction. This information can be invaluable for lead optimization, offering insights into the driving forces behind binding.

  • Stoichiometry: ITC directly measures the stoichiometry of the interaction, confirming a 1:1 binding model, for example.

Bio-Layer Interferometry (BLI)

BLI is another optical biosensing technique that, like SPR, monitors binding events in real-time.[11][15] It operates by dipping biosensor tips into samples in a microplate format, making it particularly well-suited for high-throughput applications.[16][17]

Why use BLI for orthogonal validation?

  • High Throughput: The dip-and-read format of BLI systems allows for the rapid analysis of many samples in parallel, making it an excellent choice for screening campaigns or for quickly ranking a series of analogs.[17]

  • Crude Sample Compatibility: The fluidics-free nature of BLI makes it more tolerant of complex sample matrices, allowing for the analysis of interactions in crude lysates or supernatants.[11]

  • Ease of Use: BLI systems are generally considered to be simpler to operate and maintain than their SPR counterparts.[17]

Estrogen_Pathway cluster_cell Cell cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) Dimer ERα Dimer ER->Dimer Dimerization E2 Estrogen (E2) E2->ER Binds SM 4-(3-Bromophenyl) -1,2-thiazole SM->ER Binds & Potentially Inhibits ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription

Caption: Simplified Estrogen Receptor signaling pathway.

Conclusion and Recommendations

The validation of a small molecule's binding affinity for its target is a multi-faceted process that demands precision, rigor, and a strategic approach. While Surface Plasmon Resonance (SPR) offers an unparalleled level of detail for kinetic analysis, its findings should be corroborated by an orthogonal method to ensure the highest degree of confidence.

  • For the initial, in-depth characterization of the interaction between 4-(3-Bromophenyl)-1,2-thiazole and ERα, SPR is the recommended primary technique due to its high sensitivity and ability to provide a full kinetic profile.

  • To confirm the binding affinity in a solution-based format and to understand the thermodynamic drivers of the interaction, Isothermal Titration Calorimetry (ITC) is the ideal orthogonal method.

  • If the goal is to screen a library of thiazole derivatives for their binding to ERα, the high-throughput capabilities of Bio-Layer Interferometry (BLI) would make it the most efficient choice.

By leveraging the complementary strengths of these powerful technologies, researchers can build a comprehensive and reliable data package, enabling confident decision-making and accelerating the progression of promising compounds through the drug discovery pipeline.

References

  • Sartorius. (n.d.). Biolayer Interferometry (BLI).
  • Duff, M. R., et al. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Methods.
  • Acme Biology. (n.d.). Application, Principle and Advantages of Biolayer Interference Technology (BLI).
  • Wikipedia. (n.d.). Bio-layer interferometry.
  • BindingSolution. (n.d.). BLI Principle, Like SPR, is Based on Changes in Reflected Light.
  • Laboratory of Biotransformation. (n.d.). Bio-layer interferometry (BLI).
  • Le, T. T., & Vu, T. T. (2021). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Ciocilteu, O., et al. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen.
  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Zhang, Y., & Ye, L. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology.
  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • Wälti, M. A., & Banci, L. (2018). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology.
  • Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • Kim, H. J., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation.
  • Chen, Y., et al. (2018). Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. Viruses.
  • ResearchGate. (2016, March 12). What are methods (besides traditional surface plasmon resonance [SPR]) for determining dissociation constants in a high throughput manner?.
  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI.
  • Technology Networks. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions.
  • Fathy, N. M., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Głowacka, I. E., & Uliasz, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules.
  • Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Huang, C. H., et al. (2018).
  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal.
  • Juárez-García, D. D., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Thumma, V., et al. (2023). DESIGN, SYNTHESIS OF N-(4-(3-BROMOPHENYL)THIAZOL-2-YL)-1- AZAHETERYL CARBOXAMIDES AND THEIR ANTICANCER EVALUATION AGAINST MCF-7 CELL LINE. Heterocyclic Letters.
  • EvitaChem. (n.d.). N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3-Bromophenyl)-1,2-thiazole

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 4-(3-Bromophenyl)-1,2-thiazole is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a self-validating and robust safety protocol.

Hazard Assessment and Characterization
  • Brominated Organic Compounds: These compounds are recognized for their potential toxicity and environmental persistence.[1][2] The bromine atom classifies this molecule as a halogenated organic waste, which requires specific disposal streams to prevent the release of harmful substances during treatment.[3]

  • Thiazole Derivatives: The thiazole ring is a common feature in many biologically active molecules.[4] Related thiazole compounds are often classified as skin and eye irritants and may cause respiratory irritation.[5]

Based on these structural parallels, it is imperative to treat 4-(3-Bromophenyl)-1,2-thiazole as a hazardous substance. The following table summarizes the assumed hazards, which should guide all handling and disposal procedures.

Hazard CategoryAssumed Classification & Precautionary StatementsRationale & Causality
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, inhaled, or in contact with skin.[6][7] Skin Corrosion/Irritation: Causes skin irritation.[8] Serious Eye Damage/Irritation: Causes serious eye irritation. Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]The presence of the bromophenyl and thiazole moieties suggests potential biological activity and irritant properties, common among similar chemical structures found in supplier safety data sheets.
Physical Hazards Flammability: While not confirmed, many organic solvents and reagents are flammable. Assume flammability as a precaution.General best practice for organic compounds. Store away from ignition sources.[1]
Environmental Hazards Aquatic Toxicity: Assumed to be toxic to aquatic life with long-lasting effects.Brominated organic compounds can be persistent environmental pollutants.[2] Disposal into drains or waterways is strictly prohibited to prevent ecological damage.[9]
Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against chemical exposure. Handling of 4-(3-Bromophenyl)-1,2-thiazole, including its disposal, requires the following minimum PPE.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards) to protect against splashes.[10]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws.[7]

    • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If handling the compound as a powder or generating aerosols, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[11] All handling of solids should be done in a well-ventilated area, preferably a chemical fume hood.

Spill Management Protocol

Immediate and appropriate action is critical in the event of a spill.[1]

Minor Spill (in a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.[10] Use spark-proof tools if the compound is dissolved in a flammable solvent.[10]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: All cleanup materials are considered hazardous waste and must be placed in the designated solid hazardous waste container.[1]

Major Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert laboratory personnel.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Report: Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Do Not Re-enter: Await instructions from trained emergency responders.

Step-by-Step Disposal Procedure

The disposal of 4-(3-Bromophenyl)-1,2-thiazole must follow a systematic process of segregation, containment, and labeling to ensure regulatory compliance and safety. Improper disposal, such as discarding in regular trash or down the drain, is strictly prohibited.[9]

Step 1: Waste Segregation Proper segregation at the point of generation is crucial. Do not mix different waste streams.

  • Solid Waste: This includes unused or expired 4-(3-Bromophenyl)-1,2-thiazole powder, as well as contaminated consumables like weigh boats, filter paper, and gloves.[1] This waste must be collected in a dedicated container labeled for "Halogenated Organic Solid Waste."[3]

  • Liquid Waste: Solutions containing 4-(3-Bromophenyl)-1,2-thiazole should be collected in a separate, compatible container. This waste stream is classified as "Halogenated Organic Liquid Waste."[3] Ensure the container is made of a material compatible with the solvents used.

  • Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Step 2: Waste Container Management

  • Selection: Use only approved, chemically resistant containers for hazardous waste. Keep containers tightly closed when not in use.

  • Labeling: All waste containers must be accurately and clearly labeled. The label must include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "Waste 4-(3-Bromophenyl)-1,2-thiazole" and any solvents present.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container.

Step 3: Storage and Final Disposal

  • Accumulation: Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.

  • Professional Disposal: The final disposal must be handled by a licensed hazardous waste disposal company. Do not attempt to neutralize or treat the chemical waste yourself unless it is a specifically approved laboratory procedure. Methods like incineration at licensed facilities are often used for halogenated organic compounds.[12] Contact your institution's EHS office to schedule a waste pickup.

The following workflow diagram provides a visual guide to the disposal decision-making process.

G Disposal Workflow for 4-(3-Bromophenyl)-1,2-thiazole cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal gen Waste Generated (Solid, Liquid, Sharps) solid Solid Waste (e.g., contaminated gloves, powder) gen->solid Segregate liquid Liquid Waste (e.g., solutions) gen->liquid Segregate sharps Sharps Waste (e.g., needles) gen->sharps Segregate container_solid Collect in Approved Container 'Halogenated Organic Solid Waste' solid->container_solid container_liquid Collect in Approved Container 'Halogenated Organic Liquid Waste' liquid->container_liquid container_sharps Collect in Puncture-Proof Sharps Container sharps->container_sharps label_node Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date container_solid->label_node container_liquid->label_node container_sharps->label_node storage Store in Designated Satellite Accumulation Area (SAA) label_node->storage pickup Schedule Waste Pickup with Environmental Health & Safety (EHS) storage->pickup disposal Final Disposal by Licensed Hazardous Waste Vendor pickup->disposal

Caption: Procedural workflow for the safe disposal of 4-(3-Bromophenyl)-1,2-thiazole.

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety.[11][13] Consult your institution's EHS department for specific guidance relevant to your location.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • SAFETY DATA SHEET: 2-Amino-4-(4-bromophenyl)thiazole. TCI Chemicals.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles. U.S. Environmental Protection Agency.
  • Managing waste that may contain brominated flame retardants. Ministry for the Environment.
  • Study of the Transference Rules for Bromine in Waste Printed Circuit Boards During Microwave-Induced Pyrolysis. PubMed.
  • HAZARDOUS WASTE SEGREG
  • SAFETY DATA SHEET: 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole. Fisher Scientific.
  • SAFETY DATA SHEET: 4-Bromophenyl isocyan
  • SAFETY DATA SHEET: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. MilliporeSigma.
  • Safety data sheet: ACTICIDE LT 2. Thor Specialities (UK) LTD.
  • 4-(4-bromophenyl)
  • 2-(3-BROMO-PHENYL)
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  • SAFETY DATA SHEET: (4-Bromophenyl)hydrazine hydrochloride. Fisher Scientific.
  • Safeguarding Your Laboratory: Proper Disposal of 4-Phenyl-1,2,3-thiadiazole. Benchchem.
  • BROMOFORM.
  • Safety Data Sheet: 3-(4-Bromophenyl)cyclohexanone. Angene Chemical.
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  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • 1-Bromopropane.
  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.
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  • Thiazole - Exposure: Exposure Production Volumes. U.S. Environmental Protection Agency.

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Handling

A Senior Application Scientist's Guide to Safely Handling 4-(3-Bromophenyl)-1,2-thiazole

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a molecule like 4-(3-Bromophenyl)-1,2-thiazole can only be safely unlocked with a ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a molecule like 4-(3-Bromophenyl)-1,2-thiazole can only be safely unlocked with a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in established safety principles for analogous chemical structures. As a Senior Application Scientist, my objective is to provide you with the causal logic behind each procedural step, ensuring your work is not only compliant but also fundamentally safe and scientifically sound.

The following procedures are synthesized from safety data sheets (SDS) of structurally similar bromophenyl thiazole and thiadiazole derivatives. This approach allows us to anticipate the potential hazards of 4-(3-Bromophenyl)-1,2-thiazole and establish a robust framework for its handling, storage, and disposal.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet for 4-(3-Bromophenyl)-1,2-thiazole is not available, analysis of analogous compounds provides a clear hazard profile. The primary risks associated with this class of chemicals are significant irritation to the skin and eyes, and potential respiratory tract irritation.[1][2][3][4][5] Some related compounds are also classified as harmful if swallowed.[3][4]

Table 1: Anticipated Hazard Profile

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][6]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral)Category 3 or 4Toxic or harmful if swallowed.[3][4][6][7]

This profile necessitates a stringent approach to personal protective equipment and handling procedures to prevent any direct contact.

Essential Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The "why" behind each piece of equipment is rooted in the hazards identified above.

Table 2: Required Personal Protective Equipment

Body PartEquipmentStandardRationale
Eyes/Face Safety Goggles with Side-ShieldsEN 166 (EU) or NIOSH (US)Protects against splashes and airborne particles, preventing serious eye irritation.[8]
Face Shield-Recommended when there is a significant risk of splashing.
Hands Chemical-Resistant Gloves (e.g., Nitrile)EN 374Prevents direct skin contact, which can cause irritation.[8] Gloves must be inspected before use and changed immediately if contaminated.[8]
Body Laboratory Coat-Protects skin and personal clothing from contamination.
Impervious Clothing-Recommended for bulk processing or situations with a high risk of splashes.[8][9]
Respiratory Full-Face Respirator or Fume HoodNIOSH (US) or EN 143 (EU)Essential for preventing the inhalation of dust or aerosols, which may cause respiratory irritation.[8][10] All handling of the solid compound should occur within a certified chemical fume hood.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring containment. This plan outlines the key steps for safely handling 4-(3-Bromophenyl)-1,2-thiazole in a laboratory setting.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment & Reagents gather_ppe->gather_materials weigh Carefully Weigh Solid Compound gather_materials->weigh Begin Experiment dissolve Dissolve or Add to Reaction Mixture weigh->dissolve decontaminate Decontaminate Glassware & Work Surfaces dissolve->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order (Gloves Last) dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for 4-(3-Bromophenyl)-1,2-thiazole.

Step-by-Step Handling Protocol

A. Preparation (Pre-Handling)

  • Work Area Designation: All handling of 4-(3-Bromophenyl)-1,2-thiazole must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • PPE Adornment: Before handling the compound, put on all required PPE as detailed in Table 2. Inspect gloves for any signs of degradation or puncture.[8]

  • Material Assembly: Gather all necessary labware, reagents, and waste containers. This minimizes the need to move in and out of the designated handling area, reducing the risk of spreading contamination.

B. Handling the Compound

  • Avoid Dust Formation: When handling the solid material, minimize the generation of dust.[1][8][9] Use techniques such as carefully scooping instead of pouring, and handle the container with care.[1]

  • Contact Avoidance: At all times, avoid direct contact with skin, eyes, and clothing.[1][8]

  • Safe Storage: When not in use, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][8][10]

C. Post-Handling and Waste Disposal

  • Decontamination: Thoroughly clean all work surfaces and equipment after use.

  • Waste Management: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste.[11] Place waste in a suitable, labeled, and closed container for disposal.[8][9] Disposal must be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.[11] Do not allow the chemical or its wash water to enter drains.[5][11]

  • PPE Removal and Hygiene: Remove PPE carefully to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek immediate medical attention.[2]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1][2]

  • Ingestion: Do not induce vomiting.[5][9] Rinse the mouth with water and seek immediate medical attention.[9]

By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety and responsibility. This approach not only protects you and your colleagues but also upholds the integrity of your research.

References

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

  • 4-(4-bromophenyl)-1,2,3-thiadiazole — Chemical Substance Information. NextSDS.[Link]

  • Safety Data Sheet. Angene Chemical.[Link]

Sources

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